molecular formula C14H13N5O3 B15584669 Kdm4C-IN-1

Kdm4C-IN-1

Numéro de catalogue: B15584669
Poids moléculaire: 299.28 g/mol
Clé InChI: BVFGFWOGCVXIFG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Kdm4C-IN-1 is a useful research compound. Its molecular formula is C14H13N5O3 and its molecular weight is 299.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C14H13N5O3

Poids moléculaire

299.28 g/mol

Nom IUPAC

3-(4-methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C14H13N5O3/c1-18-13(20)10-12(16-14(18)21)19(2)17-11(15-10)8-4-6-9(22-3)7-5-8/h4-7H,1-3H3

Clé InChI

BVFGFWOGCVXIFG-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

KDM4C-IN-1: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed technical overview of the mechanism of action for the small molecule inhibitor, KDM4C-IN-1. It covers the biochemical basis of inhibition, its effects on cellular signaling pathways, and relevant experimental methodologies for its characterization.

Introduction: KDM4C as a Therapeutic Target

Histone methylation is a critical post-translational modification that regulates chromatin structure and gene expression. The reversibility of this epigenetic mark is controlled by histone demethylases (KDMs). The KDM4 subfamily, particularly KDM4C (also known as JMJD2C), are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases that specifically remove methyl groups from trimethylated and dimethylated lysine (B10760008) 9 and 36 on histone H3 (H3K9me3/2 and H3K36me3/2)[1][2]. H3K9me3 is a well-established marker for transcriptionally silent heterochromatin[3]. Consequently, by erasing this repressive mark, KDM4C functions as a transcriptional co-activator.

Overexpression and hyperactivity of KDM4C have been implicated in the progression of numerous cancers, including prostate, breast, and non-small cell lung cancer (NSCLC)[2][4][5]. Its role in promoting oncogenesis is linked to its ability to activate key signaling pathways involved in cell proliferation, survival, and angiogenesis[2][4][5]. This makes KDM4C an attractive therapeutic target for the development of novel anti-cancer agents. This compound has emerged as a potent inhibitor for studying the therapeutic potential of targeting this enzyme.

Core Mechanism of Action of this compound

This compound (also referred to as Compound 4d) is a potent, small-molecule inhibitor of KDM4C enzymatic activity.[6]

  • Biochemical Inhibition: this compound demonstrates potent inhibition of KDM4C in biochemical assays with a half-maximal inhibitory concentration (IC50) of 8 nM .[7][6][8][9]

  • Mode of Action: The catalytic mechanism of KDM4 family enzymes involves the binding of a histone substrate and the co-substrate 2-oxoglutarate (2-OG) to an active site containing a ferrous iron (Fe(II)) cofactor[1][10]. While direct structural studies for this compound are not publicly available, its potency and structure are consistent with the mechanism of other well-characterized KDM4 inhibitors[4][10]. These inhibitors typically act in a 2-OG competitive manner , where the inhibitor occupies the 2-OG binding pocket and chelates the active site Fe(II) ion. This action prevents the demethylation reaction, leading to the maintenance of repressive H3K9me3 marks at target gene promoters.

Downstream Cellular Pathways and Biological Effects

By inhibiting KDM4C, this compound effectively prevents the demethylation of H3K9me3 at the promoters of key oncogenes. This leads to the epigenetic silencing of their expression and the attenuation of downstream pro-tumorigenic signaling pathways.

  • AKT and c-Myc Signaling: In prostate cancer models, KDM4C has been shown to promote cell proliferation through the activation of AKT and c-Myc[5]. Inhibition of KDM4C leads to a decrease in the phosphorylation of AKT and the expression of c-Myc, resulting in suppressed cell growth[5].

  • HIF1α/VEGFA Signaling: KDM4C can function as a co-activator for Hypoxia-Inducible Factor 1-alpha (HIF1α), a master regulator of the cellular response to hypoxia[2]. In NSCLC, KDM4C promotes tumor angiogenesis by transcriptionally activating the HIF1α/VEGFA signaling pathway[2]. This compound would be expected to block this activation, thereby exerting anti-angiogenic effects.

  • Anti-proliferative Activity: Consistent with its mechanism, this compound demonstrates potent anti-proliferative effects in various cancer cell lines. It inhibits the growth of HepG2 (hepatocellular carcinoma) and A549 (lung carcinoma) cells with IC50 values of 0.8 µM and 1.1 µM, respectively[6][9].

KDM4C_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor cluster_cytoplasm Cytoplasm / Downstream Effects KDM4C KDM4C H3K9me3 H3K9me3 (Repressive Mark) KDM4C->H3K9me3 Demethylation TargetGenes Target Gene Promoters (e.g., c-Myc, VEGFA) H3K9me3->TargetGenes Represses Transcription Gene Transcription TargetGenes->Transcription Activates Signaling Pro-survival & Angiogenic Signaling (AKT, HIF1α) Transcription->Signaling KDM4C_IN_1 This compound KDM4C_IN_1->KDM4C Inhibits Proliferation Cell Proliferation & Angiogenesis Signaling->Proliferation

Caption: this compound inhibits KDM4C, preventing demethylation and repressing oncogenic gene transcription.

Quantitative Data Summary

The inhibitory activities of this compound are summarized in the table below.

CompoundTarget/Cell LineAssay TypeIC50 ValueReference(s)
This compoundKDM4C EnzymeBiochemical Assay8 nM[7][6][8][9]
This compoundHepG2 CellsMTS Proliferation0.8 µM[7][6][9]
This compoundA549 CellsMTS Proliferation1.1 µM[7][6][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of KDM4C inhibitors. Below are representative protocols for biochemical and cellular assays.

This protocol is adapted from standard procedures for measuring KDM4 enzyme activity.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA.

    • KDM4C Enzyme: Recombinant human KDM4C diluted in Assay Buffer to the final desired concentration (e.g., 1 nM).

    • Substrate/Cofactor Mix: Prepare a mix in Assay Buffer containing:

      • Biotinylated H3K9me3 peptide (e.g., ARTKQTARK(me3)STGGKAPRKQLA-biotin) at a concentration near its Km (literature suggests H3K9me2 Km is ~443 nM)[11].

      • 2-Oxoglutarate (2-OG) at a concentration near its Km (17.1 µM)[11].

      • L-ascorbic acid (50 µM).

      • (NH₄)₂Fe(SO₄)₂·6H₂O (10 µM).

    • This compound: Prepare a 10-point, 3-fold serial dilution series in 100% DMSO. Further dilute into Assay Buffer.

    • Detection Mix: Europium-labeled anti-H3K9me2 antibody and Streptavidin-APC diluted in TR-FRET detection buffer.

  • Assay Procedure:

    • Add 2.5 µL of diluted this compound or DMSO vehicle control to wells of a 384-well assay plate.

    • Add 2.5 µL of diluted KDM4C enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 5 µL of the Substrate/Cofactor Mix.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the Detection Mix.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader (ex: 320 nm, em: 615 nm and 665 nm).

    • Calculate the 665/615 emission ratio. Data are normalized to high (DMSO) and low (no enzyme) controls. Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter equation to determine the IC50 value.

This protocol describes a method to determine the effect of this compound on cancer cell viability and proliferation.[6]

  • Cell Culture and Seeding:

    • Culture HepG2 or A549 cells in appropriate media supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of media into a 96-well clear-bottom plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture media.

    • Remove the old media from the wells and add 100 µL of media containing the desired concentration of this compound or DMSO vehicle control.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition and Measurement:

    • Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂, protected from light, until a color change is apparent.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the data to the DMSO-treated control wells (100% viability) and wells with no cells (0% viability).

    • Plot the normalized percent viability against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Experimental_Workflow cluster_biochem Biochemical & In Vitro cluster_cellular Cell-Based Assays A Primary Screen (e.g., TR-FRET Assay) B Dose-Response Curve (IC50 Determination) A->B C Mechanism of Action (e.g., Substrate Competition) B->C D Target Engagement (Western Blot for H3K9me3) C->D Advance Hit E Functional Assay (Anti-Proliferation / MTS) D->E F Pathway Analysis (e.g., p-AKT levels) E->F

Caption: A typical workflow for characterizing a KDM4C inhibitor from biochemical screening to cellular validation.

References

Role of KDM4C in gene expression regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of KDM4C in Gene Expression Regulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lysine-specific demethylase 4C (KDM4C), also known as JMJD2C, is a member of the JmjC domain-containing family of histone demethylases. It plays a critical role in epigenetic regulation by removing methyl groups from specific histone lysine (B10760008) residues, thereby influencing chromatin structure and gene expression. KDM4C primarily targets trimethylated histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3), converting them to their dimethylated forms.[1][2] The removal of the repressive H3K9me3 mark is a key mechanism through which KDM4C promotes transcriptional activation.[3][4] Aberrant expression and activity of KDM4C have been implicated in the pathogenesis of numerous human diseases, most notably cancer, where it often functions as an oncogene.[1][5][6] This guide provides a comprehensive overview of KDM4C's function, its role in key signaling pathways, and the experimental methodologies used to study it.

Core Mechanism of Action

KDM4C is a 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenase.[7] Its catalytic activity is centered within its JmjC domain. The primary mechanism by which KDM4C regulates gene expression is through the demethylation of histone substrates.

  • Histone Demethylation: KDM4C specifically removes trimethyl groups from H3K9 and H3K36.[8] The H3K9me3 mark is a canonical signal for heterochromatin formation and transcriptional repression. By erasing this mark, KDM4C facilitates a more open chromatin state, allowing for the binding of transcription factors and the initiation of gene expression.[3][9]

  • Transcriptional Co-activation: Beyond its catalytic activity, KDM4C can be recruited to gene promoters by transcription factors. For instance, it interacts with the androgen receptor (AR) to promote the expression of AR-responsive genes.[1] It also requires activating transcription factor 4 (ATF4) for the transcriptional activation of genes in the serine pathway.[10]

  • Non-Histone Substrates: Emerging evidence indicates that KDM4C can also demethylate non-histone proteins. A notable example is the tumor suppressor p53. KDM4C can demethylate p53 at lysine 372 (p53K372me1), which reduces p53 stability and suppresses its pro-apoptotic functions.[5]

KDM4C_Mechanism cluster_chromatin Chromatin State cluster_transcription Transcriptional Regulation H3K9me3 Repressive Mark (H3K9me3) Gene_Repression Gene Repression H3K9me3->Gene_Repression leads to KDM4C KDM4C Enzyme H3K9me3->KDM4C Substrate H3K9me2 Less Repressive Mark (H3K9me2) Gene_Activation Gene Activation H3K9me2->Gene_Activation permits KDM4C->H3K9me2 Demethylates

Core catalytic function of KDM4C.

KDM4C Target Genes and Quantitative Effects

KDM4C regulates a wide array of genes involved in critical cellular processes such as cell growth, proliferation, and metabolism. Its overexpression in cancer cells often leads to the upregulation of oncogenes and genes that promote survival.

Target GeneCellular ProcessCancer TypeQuantitative Effect of KDM4CCitation
MYCCell Cycle, ProliferationGlioblastoma, Prostate CancerKDM4C knockdown significantly decreases c-Myc expression.[3][5][11]
MDM2p53 RegulationGlioblastomaKDM4C knockdown decreases MDM2 mRNA levels.[5]
VEGFAAngiogenesisNon-Small Cell Lung Cancer (NSCLC)KDM4C promotes HIF1α/VEGFA signaling.[8]
JAG1Notch SignalingColon CancerKDM4C is required for β-catenin-dependent transcription of JAG1.[12]
ZBTB25Transcription RegulationB-cells2.5-fold higher expression in individuals with high KDM4C.[3]
RNMTRNA MethylationB-cells2.1-fold higher expression in individuals with high KDM4C.[3]
CXCL10Immune ResponseLung CancerKDM4C inhibition increases H3K36me3 at the CXCL10 promoter, enhancing its transcription.[13]
Serine Pathway GenesAmino Acid MetabolismGeneralKDM4C epigenetically activates pathway genes under normal and serine-deprived conditions.[6]
KDM4C Enzymatic Activity & InhibitionValueCondition/AssayCitation
Km (H3K9me2 peptide) 443 ± 70 nMHigh-Throughput Mass Spectrometry Assay[14]
Km (2-oxoglutarate) 17.1 ± 0.9 µMHigh-Throughput Mass Spectrometry Assay[14]
Kd (Iron) 1.3 ± 0.4 µMHigh-Throughput Mass Spectrometry Assay[14]
IC50 (4-carboxy-2,2′-dipyridine) 14 ± 2 µMHigh-Throughput Mass Spectrometry Assay[14]
IC50 (N-oxalylglycine) 84 ± 11 µMHigh-Throughput Mass Spectrometry Assay[14]
Stimulation by H3K4me3 16-fold decrease in Km for H3K9me3In cis on peptide substrates[15]

Involvement in Key Signaling Pathways

KDM4C is a crucial node in several signaling pathways that are frequently dysregulated in cancer, contributing to tumorigenesis, proliferation, and survival.

Wnt/β-catenin Signaling

In glioblastoma and colon cancer, KDM4C is a downstream target of the Wnt pathway. Wnt activation stabilizes KDM4C, leading to its accumulation in the nucleus. There, it is recruited to the β-catenin/TCF4 transcription complex at Wnt target gene promoters, such as AXIN2 and JAG1. By demethylating H3K9me3 at these promoters, KDM4C is required for their transcriptional activation, thereby promoting cell proliferation and sphere formation.[9][12]

Wnt_KDM4C_Pathway Wnt_Signal Wnt Signal GSK3b_Inhibition GSK3β Inhibition Wnt_Signal->GSK3b_Inhibition KDM4C_Stabilization KDM4C Stabilization GSK3b_Inhibition->KDM4C_Stabilization b_Catenin β-catenin Stabilization GSK3b_Inhibition->b_Catenin Complex_Formation β-catenin/TCF4/KDM4C Complex Formation KDM4C_Stabilization->Complex_Formation b_Catenin->Complex_Formation H3K9me3_Removal H3K9me3 Demethylation at Target Promoters Complex_Formation->H3K9me3_Removal Target_Gene_Expression Wnt Target Gene Expression (e.g., JAG1) H3K9me3_Removal->Target_Gene_Expression Tumorigenesis Tumorigenesis & Sphere Formation Target_Gene_Expression->Tumorigenesis

KDM4C in the Wnt/β-catenin pathway.
HIF-1α Signaling in Hypoxia

Under hypoxic conditions, common in solid tumors, Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized. KDM4C acts as a co-activator for HIF-1α, promoting the transcription of its target genes, including Vascular Endothelial Growth Factor A (VEGFA).[8] This signaling axis is critical for tumor angiogenesis, providing tumors with the necessary blood supply for growth. In some contexts, KDM4C itself is a transcriptional target of HIF-1, creating a positive feedback loop.[8]

HIF1a_KDM4C_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Coactivation Transcriptional Co-activation HIF1a->Coactivation KDM4C KDM4C KDM4C->Coactivation Co-activates STAT3 STAT3 STAT3->Coactivation Co-stimulates VEGFA_Expression VEGFA Gene Expression Coactivation->VEGFA_Expression Angiogenesis Tumor Angiogenesis VEGFA_Expression->Angiogenesis AKT_MYC_KDM4C_Pathway KDM4C_High High KDM4C Expression PTEN_Suppression PTEN Suppression KDM4C_High->PTEN_Suppression leads to cMyc_Activation c-Myc Activation KDM4C_High->cMyc_Activation leads to AKT_Activation AKT Activation (Phosphorylation) PTEN_Suppression->AKT_Activation results in Cell_Proliferation Prostate Cancer Cell Proliferation AKT_Activation->Cell_Proliferation cMyc_Activation->Cell_Proliferation ChIP_Seq_Workflow Start Start Crosslinking 1. Cross-linking (Formaldehyde) Start->Crosslinking Lysis 2. Cell Lysis & Nuclear Isolation Crosslinking->Lysis Sonication 3. Chromatin Sonication (100-500 bp) Lysis->Sonication IP 4. Immunoprecipitation (Anti-KDM4C Ab) Sonication->IP Wash 5. Wash & Elute Complexes IP->Wash Reverse 6. Reverse Cross-links Wash->Reverse Purify 7. DNA Purification Reverse->Purify Library 8. Library Prep & Sequencing Purify->Library Analysis 9. Data Analysis (Peak Calling) Library->Analysis End End Analysis->End RT_qPCR_Workflow Start Start RNA_Extraction 1. Total RNA Extraction Start->RNA_Extraction DNase 2. DNase Treatment RNA_Extraction->DNase cDNA_Synth 3. Reverse Transcription (cDNA) DNase->cDNA_Synth qPCR 4. qPCR with SYBR Green cDNA_Synth->qPCR Analysis 5. Data Analysis (ΔΔCt Method) qPCR->Analysis End End Analysis->End

References

Kdm4C-IN-1: A Technical Guide to a Potent and Selective Chemical Probe for KDM4C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kdm4C-IN-1 has emerged as a valuable chemical probe for the investigation of the Jumonji C (JmjC) domain-containing histone lysine (B10760008) demethylase 4C (KDM4C). This enzyme plays a critical role in epigenetic regulation and has been implicated in various cancers, making it a compelling target for therapeutic development. This compound is a potent inhibitor of KDM4C, exhibiting an IC50 of 8 nM in biochemical assays.[1][2] In cellular contexts, it effectively inhibits the proliferation of cancer cell lines such as HepG2 and A549 with IC50 values of 0.8 µM and 1.1 µM, respectively.[1][2] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and its potential applications in epigenetic research and drug discovery.

Introduction to KDM4C and Chemical Probes

Histone lysine demethylases (KDMs) are key epigenetic regulators that remove methyl groups from lysine residues on histone tails, thereby influencing chromatin structure and gene expression. The KDM4 subfamily, including KDM4A, KDM4B, KDM4C, and KDM4D, specifically targets di- and tri-methylated histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3). Dysregulation of KDM4C activity has been linked to the progression of various malignancies, including prostate and breast cancer.

A chemical probe is a small molecule that is potent, selective, and cell-permeable, enabling the interrogation of a specific protein's function in a cellular or in vivo context. This compound was developed as a chemical probe to facilitate the study of KDM4C's biological roles and to serve as a starting point for the development of novel therapeutics.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency and cellular activity.

Table 1: Biochemical Potency of this compound against KDM4C

TargetAssay TypeIC50 (nM)Reference
KDM4CBiochemical Assay8[1][2]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeIC50 (µM)Reference
HepG2Proliferation Assay0.8[1][2]
A549Proliferation Assay1.1[1][2]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on standard techniques employed in the field and can be adapted for specific research needs.

KDM4C Biochemical Inhibition Assay (AlphaScreen)

This protocol describes a homogenous (no-wash) AlphaScreen assay to determine the in vitro potency of this compound against the KDM4C enzyme.

Experimental Workflow:

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_detection Detection reagents Prepare Assay Buffer, KDM4C Enzyme, Biotinylated H3K9me3 Peptide, and this compound plate Dispense Reagents into 384-well ProxiPlate reagents->plate inc1 Incubate Enzyme and Inhibitor plate->inc1 inc2 Add Substrate and Incubate inc1->inc2 add_beads Add Streptavidin Donor and Anti-demethylated-H3K9 Antibody Acceptor Beads inc2->add_beads inc3 Incubate in the Dark add_beads->inc3 read Read Plate on AlphaScreen-compatible Plate Reader inc3->read

Caption: Workflow for the KDM4C AlphaScreen assay.

Materials:

  • KDM4C enzyme (recombinant)

  • Biotinylated histone H3 (1-21) K9me3 peptide substrate

  • This compound (or other test compounds)

  • AlphaScreen Streptavidin Donor Beads

  • AlphaLISA Anti-demethylated-H3K9 (product) Acceptor Beads

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 0.1% BSA, 0.01% Tween-20, 2 mM Ascorbic Acid, 50 µM (NH4)2Fe(SO4)2·6H2O)

  • 384-well low-volume white ProxiPlates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Enzyme and Substrate Preparation: Dilute KDM4C enzyme and biotinylated H3K9me3 peptide to their final concentrations in assay buffer.

  • Reaction Setup:

    • Add this compound solution to the wells of the 384-well plate.

    • Add the KDM4C enzyme solution to all wells except the negative control.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the demethylation reaction by adding the biotinylated H3K9me3 peptide substrate.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the reaction by adding a solution containing AlphaScreen Streptavidin Donor Beads and Anti-demethylated-H3K9 Acceptor Beads.

    • Incubate the plate in the dark at room temperature for 60 minutes.

    • Read the plate on an AlphaScreen-compatible plate reader (excitation at 680 nm, emission at 520-620 nm).

  • Data Analysis: Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

Cell Viability Assay (MTS/Resazurin)

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines like HepG2 and A549.

Experimental Workflow:

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_viability Viability Measurement seed Seed Cells in 96-well Plate attach Allow Cells to Attach Overnight seed->attach treat Treat Cells with Serial Dilutions of this compound attach->treat incubate Incubate for 72 hours treat->incubate add_reagent Add MTS or Resazurin Reagent incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent read_plate Measure Absorbance or Fluorescence incubate_reagent->read_plate

Caption: Workflow for the cell viability assay.

Materials:

  • HepG2 or A549 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTS or Resazurin cell viability reagent

  • 96-well clear or black-walled tissue culture plates

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement:

    • Add MTS or Resazurin reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance (for MTS) or fluorescence (for Resazurin) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the central role of KDM4C in epigenetic regulation and how this compound intervenes in this process.

G KDM4C KDM4C Demethylation Demethylation KDM4C->Demethylation H3K9me3 H3K9me3 (Repressive Mark) Gene_Repression Gene Repression H3K9me3->Gene_Repression H3K9me3->Demethylation Kdm4C_IN_1 This compound Kdm4C_IN_1->KDM4C Inhibits H3K9me2_1 H3K9me2/1 (Less Repressive) Demethylation->H3K9me2_1 Gene_Activation Gene Activation H3K9me2_1->Gene_Activation

Caption: this compound inhibits KDM4C-mediated demethylation.

Conclusion

This compound is a potent and valuable chemical probe for studying the biological functions of KDM4C. Its well-characterized biochemical and cellular activities, coupled with the detailed experimental protocols provided in this guide, make it an essential tool for researchers in the fields of epigenetics, cancer biology, and drug discovery. Further investigation into the selectivity profile of this compound against a broader range of histone demethylases will enhance its utility as a specific probe for KDM4C.

References

Kdm4C-IN-1: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of Kdm4C-IN-1, a potent and selective inhibitor of the histone lysine (B10760008) demethylase KDM4C. The information is compiled from peer-reviewed literature and chemical databases, presenting quantitative data, detailed experimental protocols, and key biological pathways in a structured format for specialists in the field of drug discovery and epigenetics.

Introduction to KDM4C and this compound

Histone lysine demethylase 4C (KDM4C), also known as JMJD2C, is a member of the JmjC domain-containing family of histone demethylases. These enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that play a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues. Specifically, KDM4C targets the demethylation of di- and tri-methylated lysine 9 on histone H3 (H3K9me2/3) and di- and tri-methylated lysine 36 on histone H3 (H3K36me2/3).

Overexpression and dysregulation of KDM4C have been implicated in the progression of various human cancers, including prostate, breast, and colon cancer, making it an attractive therapeutic target. This compound has emerged from rational drug design efforts as a highly potent inhibitor of this enzyme.

Discovery and Design of this compound

This compound (also referred to as Compound 4d in its primary publication) was developed through a rational design strategy originating from the natural product toxoflavin (B1683212). Toxoflavin was identified as a scaffold with potential for KDM4C inhibition. Computational methods, including quantum and molecular mechanics (QM/MM), were employed to optimize the toxoflavin motif, aiming to enhance biological activity, cellular permeability, and metabolic stability while reducing off-target effects. This structure-based design approach led to the synthesis of this compound, a derivative with significantly improved potency.

Mechanism of Action

This compound functions as a competitive inhibitor at the KDM4C active site. Molecular docking studies suggest that its mechanism involves the chelation of the essential Fe(II) cofactor within the catalytic domain through its toxoflavin-like core structure. By occupying the active site and sequestering the iron cofactor, this compound prevents the binding and demethylation of the enzyme's natural histone substrates.

Quantitative Biological Data

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The key quantitative metrics are summarized in the tables below.

Table 1: In Vitro Enzymatic Inhibition
TargetInhibitorIC₅₀ (nM)Assay TypeReference
KDM4CThis compound8Biochemical Assay[1]
Table 2: Cellular Anti-proliferative Activity
Cell LineCancer TypeInhibitorIC₅₀ (µM)Assay TypeReference
HepG2Hepatocellular CarcinomaThis compound0.8MTS Assay[1]
A549Lung CarcinomaThis compound1.1Alamar Blue Assay[1]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

KDM4C Biochemical Inhibition Assay (Hypothetical HTRF Protocol)

This protocol is a representative example based on common Homogeneous Time-Resolved Fluorescence (HTRF) assays used for histone demethylase activity.

  • Reagents and Materials :

    • Recombinant human KDM4C enzyme.

    • Biotinylated peptide substrate corresponding to histone H3 tri-methylated at lysine 9 (e.g., Biotin-H3K9me3).

    • Cofactors: 2-oxoglutarate, Ascorbic acid, (NH₄)₂Fe(SO₄)₂·6H₂O.

    • Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 0.01% BSA, 0.01% Tween-20).

    • Detection Reagents: Europium cryptate-labeled anti-H3K9me2 antibody (donor) and Streptavidin-XL665 (acceptor).

    • This compound serially diluted in DMSO.

    • 384-well low-volume microplates.

  • Procedure :

    • Add 2 µL of serially diluted this compound or DMSO vehicle control to the wells of a 384-well plate.

    • Add 4 µL of KDM4C enzyme solution (pre-incubated with cofactors) to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the demethylation reaction by adding 4 µL of the biotin-H3K9me3 substrate.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of the HTRF detection reagent mix (anti-H3K9me2-Europium and Streptavidin-XL665) in detection buffer.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on an HTRF-compatible microplate reader at 620 nm (cryptate emission) and 665 nm (acceptor emission).

  • Data Analysis :

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Normalize the data to high (no inhibitor) and low (no enzyme) controls.

    • Plot the normalized response against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Proliferation Assays (MTS/Alamar Blue)
  • Cell Culture :

    • Culture HepG2 or A549 cells in appropriate media (e.g., DMEM or EMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Procedure :

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 to 10,000 cells per well) in 100 µL of media.

    • Allow cells to adhere by incubating for 24 hours.

    • Treat cells with a serial dilution of this compound (typically in a final DMSO concentration of <0.5%). Include vehicle-only controls.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTS reagent or 10 µL of Alamar Blue reagent to each well.

    • Incubate for 2-4 hours at 37°C until a color change is visible.

    • Measure the absorbance at 490 nm for MTS or fluorescence (Ex/Em: 560/590 nm) for Alamar Blue using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance/fluorescence from a media-only control.

    • Normalize the results to the vehicle-treated control cells (100% viability).

    • Plot the percent viability against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Signaling Pathways and Visualizations

KDM4C plays a significant role in oncogenic signaling. Its inhibition by this compound is expected to impact these pathways, leading to anti-proliferative effects.

KDM4C-Mediated Oncogenic Signaling

KDM4C promotes cancer progression by demethylating H3K9me3 at the promoter regions of key oncogenes, leading to their transcriptional activation. This includes pathways critical for cell proliferation, survival, and angiogenesis.

KDM4C_Signaling cluster_0 KDM4C Activity cluster_1 Downstream Effects KDM4C KDM4C H3K9me3 H3K9me3 (Repressive Mark) KDM4C->H3K9me3 Demethylates H3K9me2 H3K9me2 (Active Mark) Oncogenes Oncogene Promoters (e.g., c-Myc, HIF1α) H3K9me2->Oncogenes Allows Access Transcription Gene Transcription Oncogenes->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Kdm4C_IN_1 This compound Kdm4C_IN_1->KDM4C Inhibits

Caption: KDM4C removes repressive H3K9me3 marks, activating oncogene transcription.

Experimental Workflow for this compound Evaluation

The process of identifying and validating this compound involves a multi-step workflow from initial screening to cellular characterization.

experimental_workflow cluster_0 Discovery & Synthesis cluster_1 Biochemical Validation cluster_2 Cellular Characterization rational_design Rational Design (Toxoflavin Scaffold) synthesis Chemical Synthesis of This compound rational_design->synthesis enzymatic_assay Enzymatic Assay (HTRF) vs. KDM4C synthesis->enzymatic_assay ic50_determination IC50 Determination enzymatic_assay->ic50_determination selectivity Selectivity Profiling (vs. other KDMs) ic50_determination->selectivity proliferation_assay Cell Proliferation Assay (A549, HepG2) selectivity->proliferation_assay cellular_ic50 Cellular IC50 proliferation_assay->cellular_ic50

Caption: Workflow for the discovery and validation of this compound.

Conclusion and Future Directions

This compound is a potent, rationally designed inhibitor of KDM4C with demonstrated anti-proliferative activity in cancer cell lines. Its development highlights the success of leveraging natural product scaffolds for targeted epigenetic drug discovery. Future work will likely focus on comprehensive selectivity profiling, in vivo efficacy studies in animal models of cancer, and further optimization of its pharmacokinetic and pharmacodynamic properties to advance it as a potential clinical candidate.

References

KDM4C: A Deep Dive into its Substrates and Biological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine (B10760008) Demethylase 4C (KDM4C), also known as JMJD2C, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. These enzymes play a critical role in epigenetic regulation by removing methyl groups from lysine residues on histone tails, thereby influencing chromatin structure and gene expression. KDM4C specifically targets di- and trimethylated lysine 9 on histone H3 (H3K9me2/3) and di- and trimethylated lysine 36 on histone H3 (H3K36me2/3), marks that are generally associated with transcriptional repression and elongation, respectively.[1][2] Beyond its canonical histone substrates, emerging evidence has identified non-histone targets of KDM4C, expanding its functional repertoire.

Overexpression and amplification of the KDM4C gene are frequently observed in a variety of human cancers, including breast, prostate, lung, and esophageal cancers, where it often correlates with poor prognosis.[1][3][4] Its role in promoting tumorigenesis is attributed to its ability to modulate key signaling pathways that control cell proliferation, survival, metabolism, and genomic stability. This technical guide provides a comprehensive overview of the known substrates of KDM4C, the biological pathways it regulates, and detailed experimental protocols for its study, aimed at researchers and professionals in the field of drug discovery and development.

KDM4C Substrates

The enzymatic activity of KDM4C is central to its biological function. Its substrates can be broadly categorized into histone and non-histone proteins.

Histone Substrates

The primary and most well-characterized substrates of KDM4C are methylated lysine residues on histone H3. By removing repressive methyl marks, KDM4C facilitates a more open chromatin state, leading to transcriptional activation of its target genes.

SubstrateModificationCellular ContextReferences
Histone H3Lysine 9 trimethylation (H3K9me3)Gene promoters[1][5][6]
Histone H3Lysine 9 dimethylation (H3K9me2)Gene promoters[1]
Histone H3Lysine 36 trimethylation (H3K36me3)Gene bodies[1][2]
Histone H3Lysine 36 dimethylation (H3K36me2)Gene bodies[2]
Non-Histone Substrates

Recent studies have begun to uncover non-histone substrates of KDM4C, indicating a broader role in cellular regulation beyond epigenetics.

SubstrateModification SiteBiological OutcomeReferences
p53Lysine 372 monomethylation (p53K372me1)Suppression of p53 pro-apoptotic functions[7]

Quantitative Data: Enzyme Kinetics and Inhibitor Potency

Understanding the enzymatic properties of KDM4C and the potency of its inhibitors is crucial for drug development. The following tables summarize key quantitative data from various studies.

Enzyme Kinetic Parameters
SubstrateKm (μM)Reference
8-meric H3K9me3 peptide281 (Kprime)[8]
H31-15K9me3 peptide23.2 ± 4.3[9]
2-Oxoglutarate (2OG)24.7 ± 6.7[9]
Oxygen (O2)173 ± 23[9]
Inhibitor IC50 Values
InhibitorIC50 (μM)Assay TypeReference
NCDM-32B1.0Enzyme assay[10]
Caffeic acid13.7In vitro demethylase assay[11]
SD7030In vitro demethylase assay[11]
QC6352 (Compound 34)0.012In vitro demethylase assay[12]
Compound 170.064TR-FRET assay[13]
JIB-040.23 - 1.1ELISA assay[13]
B3 (Compound 22)0.01 (for KDM4B)Antibody-based fluorometric assay[13]
Disulfide 3730TR-FRET assay[13]

Biological Pathways Regulated by KDM4C

KDM4C is implicated in a multitude of signaling pathways that are fundamental to cancer biology. Its ability to regulate gene expression and interact with key signaling molecules places it at the nexus of several oncogenic processes.

HIF-1α Signaling and Hypoxia Response

Under hypoxic conditions, a hallmark of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized and activates genes involved in angiogenesis, metabolic adaptation, and metastasis. KDM4C is a crucial coactivator of HIF-1α.[1][14][15] KDM4C can be transcriptionally induced by HIF-1, creating a positive feedback loop. It enhances HIF-1α's transcriptional activity by demethylating H3K9me3 at the promoters of HIF-1α target genes, such as VEGFA.[1][15] Furthermore, KDM4C can interact with STAT3 to cooperatively activate HIF1α/VEGFA signaling.[1]

HIF1a_Pathway cluster_nucleus Nucleus KDM4C KDM4C HIF1a HIF-1α KDM4C->HIF1a Co-activates H3K9me3 H3K9me3 (repressive mark) KDM4C->H3K9me3 Demethylates HIF1a->KDM4C Induces expression VEGFA VEGFA Gene HIF1a->VEGFA Activates transcription STAT3 STAT3 STAT3->HIF1a Co-activates H3K9me3->VEGFA Represses VEGFA_protein VEGFA Protein VEGFA->VEGFA_protein Translation Hypoxia Hypoxia Hypoxia->HIF1a Stabilizes Angiogenesis Angiogenesis VEGFA_protein->Angiogenesis Promotes

KDM4C in HIF-1α Signaling Pathway.

c-Myc and AKT Signaling Pathways

KDM4C plays a significant role in promoting cell proliferation and survival through the activation of the proto-oncogene c-Myc and the PI3K/AKT signaling pathway.[3][4] KDM4C can directly bind to the c-Myc promoter, remove the repressive H3K9me3 mark, and thereby upregulate its expression.[7] In prostate cancer, KDM4C has been shown to stimulate cell proliferation by activating both AKT and c-Myc.[3][4] Knockdown of KDM4C leads to decreased phosphorylation of AKT and its downstream targets like mTOR, alongside a reduction in c-Myc protein levels.[3][16]

cMyc_AKT_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm KDM4C KDM4C cMyc_gene c-Myc Gene KDM4C->cMyc_gene Activates transcription H3K9me3_cMyc H3K9me3 KDM4C->H3K9me3_cMyc Demethylates AKT AKT KDM4C->AKT Activates cMyc_protein c-Myc Protein cMyc_gene->cMyc_protein Transcription & Translation H3K9me3_cMyc->cMyc_gene Represses PI3K PI3K PI3K->AKT Activates (P) mTOR mTOR AKT->mTOR Activates (P) Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation Promotes mTOR->Survival cMyc_protein->Proliferation Promotes

KDM4C Regulation of c-Myc and AKT Pathways.

ATF4 and Amino Acid Metabolism

KDM4C is a key regulator of cellular metabolism, particularly amino acid synthesis and transport, through its interaction with Activating Transcription Factor 4 (ATF4).[5][17] KDM4C directly activates the transcription of ATF4 by demethylating H3K9me3 on its promoter.[5] Subsequently, KDM4C and ATF4 cooperate to activate the expression of genes in the serine biosynthesis pathway, such as PHGDH and PSAT1.[5] This metabolic reprogramming is crucial for sustaining the high proliferative rate of cancer cells.

ATF4_Pathway cluster_nucleus Nucleus KDM4C KDM4C ATF4_gene ATF4 Gene KDM4C->ATF4_gene Activates transcription Serine_pathway_genes Serine Pathway Genes (PHGDH, PSAT1) KDM4C->Serine_pathway_genes Co-activates H3K9me3_ATF4 H3K9me3 KDM4C->H3K9me3_ATF4 Demethylates ATF4_protein ATF4 ATF4_gene->ATF4_protein Transcription & Translation ATF4_protein->Serine_pathway_genes Co-activates Amino_Acid_Metabolism Amino_Acid_Metabolism Serine_pathway_genes->Amino_Acid_Metabolism Drives H3K9me3_ATF4->ATF4_gene Represses Cell_Proliferation Cell_Proliferation Amino_Acid_Metabolism->Cell_Proliferation Supports ChIP_Workflow start Cells in Culture crosslink 1. Cross-link with Formaldehyde start->crosslink lysis 2. Cell Lysis & Chromatin Shearing crosslink->lysis ip 3. Immunoprecipitation with anti-KDM4C antibody lysis->ip capture 4. Capture with Protein A/G beads ip->capture wash 5. Washes capture->wash elute 6. Elution & Reverse Cross-linking wash->elute purify 7. DNA Purification elute->purify analysis 8. Analysis (qPCR or ChIP-seq) purify->analysis Demethylase_Assay_Workflow start Combine Reagents: - Recombinant KDM4C - H3K9me3 peptide - Fe(II), α-KG incubation 1. Incubate at 37°C start->incubation add_primary 2. Add primary antibody (anti-H3K9me2/1) incubation->add_primary add_secondary 3. Add HRP-conjugated secondary antibody add_primary->add_secondary add_substrate 4. Add chemiluminescent substrate add_secondary->add_substrate read 5. Read signal add_substrate->read

References

The Structural Basis of KDM4C-IN-1 Inhibition: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The lysine-specific demethylase 4C (KDM4C), a member of the JmjC domain-containing histone demethylase family, has emerged as a significant target in oncology due to its role in the epigenetic regulation of gene expression promoting cancer progression. KDM4C-IN-1 is a potent and selective inhibitor of KDM4C, demonstrating significant potential for therapeutic development. This technical guide provides a comprehensive overview of the structural basis of this compound inhibition, including quantitative biochemical data, detailed experimental methodologies, and visualizations of the associated molecular pathways and experimental workflows.

Introduction to KDM4C and its Inhibition

Histone lysine (B10760008) demethylases are critical regulators of the epigenetic landscape, and their dysregulation is implicated in various cancers. The KDM4 subfamily, including KDM4C, specifically removes methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36), leading to altered gene expression. KDM4C has been identified as an oncogene in several cancers, including breast and prostate cancer.[1] The development of small molecule inhibitors targeting KDM4C is a promising strategy for cancer therapy. This compound has been identified as a highly potent inhibitor of KDM4C, exhibiting low nanomolar efficacy in biochemical assays.[2]

Quantitative Inhibition Data

The inhibitory activity of this compound against its primary target and its effect on cancer cell lines have been quantitatively determined. A summary of the available data is presented below.

CompoundTargetIC50 (nM)Assay TypeReference
This compoundKDM4C8Biochemical[2]
CompoundCell LineIC50 (µM)Assay TypeReference
This compoundHepG20.8Cell Growth[2]
This compoundA5491.1Cell Growth[2]

Structural Basis of Inhibition

While a co-crystal structure of KDM4C with this compound is not publicly available, the structural basis of its inhibition can be inferred from the extensive structural biology of the KDM4 family with other inhibitors.

The KDM4C Active Site

The catalytic activity of KDM4C resides within its JmjC domain. This domain coordinates a ferrous iron (Fe(II)) atom and the co-factor 2-oxoglutarate (2-OG) in its active site. The demethylation reaction proceeds via an oxidative mechanism where 2-OG is decarboxylated to succinate. The active site is a deep pocket that accommodates the histone H3 tail.

Proposed Binding Mode of this compound

Based on the structure of this compound and the known binding modes of other KDM4 inhibitors, it is proposed that this compound acts as a competitive inhibitor, likely chelating the active site Fe(II) and mimicking the binding of the 2-OG co-factor. The heterocyclic core of this compound is positioned to interact with key residues in the active site, preventing the binding of 2-OG and the histone substrate. Molecular docking studies of similar inhibitors with KDM4A have provided insights into the potential interactions.[3]

G Proposed Binding Mode of this compound KDM4C_active_site KDM4C Active Site Fe_II Fe(II) KDM4C_active_site->Fe_II Coordinates Two_OG_binding_pocket 2-OG Binding Pocket KDM4C_active_site->Two_OG_binding_pocket Histone_tail_channel Histone Tail Channel KDM4C_active_site->Histone_tail_channel KDM4C_IN_1 This compound KDM4C_IN_1->Fe_II Chelates KDM4C_IN_1->Two_OG_binding_pocket Occupies

A diagram illustrating the proposed binding of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are crucial for reproducibility and further drug development. The following sections provide representative methodologies based on established practices for KDM4 inhibitors.

Synthesis of this compound

The synthesis of this compound is described by Letfus et al. in Bioorganic & Medicinal Chemistry, 2020.[2] While the full detailed protocol is proprietary to the publication, the general approach for synthesizing similar small molecule inhibitors involves multi-step organic synthesis.

Recombinant KDM4C Expression and Purification
  • Expression: The human KDM4C catalytic domain (e.g., amino acids 1-350) is cloned into an expression vector (e.g., pET vector) with an affinity tag (e.g., His-tag). The vector is transformed into a suitable bacterial expression host (e.g., E. coli BL21(DE3)). Protein expression is induced by adding IPTG to the culture medium.

  • Purification: The bacterial cells are harvested and lysed. The soluble fraction is subjected to affinity chromatography (e.g., Ni-NTA agarose) to capture the His-tagged KDM4C. The protein is eluted and further purified by size-exclusion chromatography to obtain a highly pure and active enzyme.

In Vitro KDM4C Inhibition Assay (AlphaLISA)

The inhibitory activity of this compound is typically determined using a biochemical assay such as the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format.

  • Principle: The assay measures the demethylation of a biotinylated histone H3K9me3 peptide substrate by KDM4C. The product, H3K9me2, is detected by an antibody specific to this modification, which is conjugated to an acceptor bead. The biotinylated peptide is captured by streptavidin-coated donor beads. In the presence of the demethylated product, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal upon excitation.

  • Protocol:

    • Recombinant KDM4C is incubated with this compound at various concentrations in an assay buffer containing Fe(II) and ascorbate.

    • The reaction is initiated by the addition of the biotinylated H3K9me3 peptide substrate and 2-OG.

    • The reaction is allowed to proceed for a defined time at room temperature.

    • The reaction is stopped, and the AlphaLISA acceptor beads and streptavidin donor beads are added.

    • After incubation in the dark, the plate is read on an Alpha-enabled plate reader.

    • IC50 values are calculated from the dose-response curves.

G KDM4C AlphaLISA Assay Workflow cluster_0 Reaction Mixture cluster_1 Detection KDM4C KDM4C Enzyme Substrate Biotin-H3K9me3 Peptide KDM4C->Substrate Demethylates Acceptor_Bead Anti-H3K9me2 Acceptor Bead KDM4C->Acceptor_Bead Product Binds Inhibitor This compound Inhibitor->KDM4C Inhibits Donor_Bead Streptavidin Donor Bead Substrate->Donor_Bead Binds Cofactor 2-Oxoglutarate Donor_Bead->Acceptor_Bead Proximity Signal Chemiluminescent Signal Acceptor_Bead->Signal Generates

Workflow of the KDM4C AlphaLISA inhibition assay.
Cell-Based Assays

The anti-proliferative activity of this compound in cancer cell lines is assessed using standard cell viability assays, such as the MTT or CellTiter-Glo assay.

KDM4C Signaling Pathway

KDM4C plays a role in various signaling pathways that are critical for cancer cell proliferation and survival. By demethylating H3K9me3, a repressive histone mark, KDM4C activates the transcription of oncogenes.

G Simplified KDM4C Signaling Pathway KDM4C KDM4C H3K9me3 H3K9me3 (Repressive Mark) KDM4C->H3K9me3 Demethylates Oncogenes Oncogene Promoters H3K9me3->Oncogenes Represses Transcription Gene Transcription Oncogenes->Transcription Activates Proliferation Cancer Cell Proliferation Transcription->Proliferation Leads to KDM4C_IN_1 This compound KDM4C_IN_1->KDM4C Inhibits

A simplified diagram of the KDM4C signaling pathway.

Conclusion

This compound is a potent and selective inhibitor of KDM4C with demonstrated anti-proliferative effects in cancer cell lines. While the precise structural details of its binding to KDM4C await elucidation by co-crystallography, the available data strongly suggest a competitive inhibition mechanism involving chelation of the active site iron and occupation of the 2-OG binding pocket. The provided methodologies offer a framework for the further investigation and development of this compound and other KDM4C inhibitors as potential cancer therapeutics. This technical guide serves as a valuable resource for researchers in the field of epigenetics and drug discovery.

References

Kdm4C-IN-1: An In-depth Technical Guide to the KDM4C Histone Demethylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the histone demethylase KDM4C and its potent inhibitor, Kdm4C-IN-1. KDM4C, a member of the Jumonji C (JmjC) domain-containing family of histone lysine (B10760008) demethylases, is a critical epigenetic regulator implicated in various cancers through its removal of methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). Its role in key oncogenic signaling pathways, including HIF-1α, Wnt/β-catenin, Notch, and AKT/c-Myc, has positioned it as a promising therapeutic target. This document details the biochemical and cellular activity of this compound, provides established experimental protocols for its characterization, and visualizes its interactions within relevant signaling cascades.

Introduction to KDM4C

KDM4C, also known as JMJD2C, is a 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenase that plays a crucial role in chromatin dynamics and gene expression. By demethylating di- and trimethylated H3K9 and H3K36, KDM4C removes repressive histone marks, leading to a more open chromatin state and transcriptional activation of target genes. Overexpression of KDM4C has been observed in a variety of malignancies, including breast, prostate, colon, and lung cancers, where it contributes to tumor initiation, progression, and therapeutic resistance. Its multifaceted involvement in critical cellular processes makes it an attractive target for anti-cancer drug development.

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor designed to target the catalytic activity of KDM4C. Its potency and cellular effects highlight its potential as a chemical probe to investigate KDM4C biology and as a lead compound for drug discovery programs.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and other relevant KDM4 inhibitors are summarized in the table below. This data is crucial for comparing efficacy and selectivity.

InhibitorTargetIC50 (nM)Assay TypeReference
This compound KDM4C 8 Biochemical Assay[1]
QC6352KDM4A104Biochemical Assay[2]
KDM4B56Biochemical Assay[2]
KDM4C 35 Biochemical Assay[2]
KDM4D104Biochemical Assay[2]
JIB-04KDM4A (JMJD2A)445Cell-free Assay[3]
KDM4B (JMJD2B)435Cell-free Assay[3]
KDM4C (JMJD2C) 1100 Cell-free Assay[3]
KDM4D (JMJD2D)290Cell-free Assay[3]
KDM2/7-IN-1KDM4C >83,000 Biochemical Assay[2]
IOX1KDM4C 600 Biochemical Assay[3]
Cellular Activity

This compound has demonstrated anti-proliferative effects in various cancer cell lines, underscoring its potential as an anti-cancer agent.

Cell LineCancer TypeIC50 (µM)Assay TypeReference
HepG2Hepatocellular Carcinoma0.8MTS Assay[4]
A549Lung Cancer1.1Alamar Blue Assay[4]
KYSE-150Esophageal Squamous Cell Carcinoma4BrdU Incorporation[1]

Experimental Protocols

Detailed methodologies for key in vitro and cell-based assays are provided below to facilitate the study of KDM4C and its inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is a robust method for quantifying the enzymatic activity of KDM4C and assessing the potency of inhibitors like this compound. The protocol is adapted from a general method for KDM4B.[5]

Materials:

  • Recombinant human KDM4C protein

  • Biotinylated histone H3K9me3 peptide substrate

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 100 µM 2-oxoglutarate, 2 mM Ascorbic Acid, 0.01% Tween-20

  • Detection Reagents: Europium-labeled anti-H3K9me2 antibody and streptavidin-allophycocyanin (SA-APC)

  • 384-well low-volume plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.

  • Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of KDM4C enzyme solution (final concentration ~1 nM) to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the demethylase reaction by adding 4 µL of the biotinylated H3K9me3 peptide substrate (final concentration ~500 nM).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of the detection mix containing the Europium-labeled antibody and SA-APC.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Measure the TR-FRET signal (emission at 665 nm and 615 nm with excitation at 320 nm).

  • Calculate the ratio of the two emission signals and determine IC50 values.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is another sensitive, bead-based immunoassay suitable for high-throughput screening of KDM4C inhibitors.[6]

Materials:

  • Recombinant human KDM4C protein

  • Biotinylated histone H3K9me3 peptide substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.01% BSA, 0.01% Tween-20

  • Streptavidin-coated Donor beads and anti-H3K9me2 antibody-conjugated Acceptor beads

  • 384-well ProxiPlate

  • AlphaScreen-capable plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.

  • Add 2.5 µL of the diluted inhibitor or DMSO to the wells.

  • Add 2.5 µL of KDM4C enzyme solution to each well.

  • Add 2.5 µL of the biotinylated H3K9me3 peptide substrate to initiate the reaction.

  • Incubate for 60 minutes at room temperature.

  • Add 2.5 µL of a mixture containing the anti-H3K9me2 Acceptor beads.

  • Incubate for 60 minutes at room temperature in the dark.

  • Add 10 µL of Streptavidin-coated Donor beads.

  • Incubate for 30-60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-capable reader.

  • Determine IC50 values from the resulting dose-response curves.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., A549, HepG2)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Soft Agar (B569324) Colony Formation Assay

This assay assesses the anchorage-independent growth of cells, a hallmark of cellular transformation and tumorigenicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Agar (prepared as 1.2% and 0.7% solutions in water, autoclaved)

  • This compound

  • 6-well plates

Procedure:

  • Prepare the bottom agar layer by mixing 1.2% agar with 2x complete medium at a 1:1 ratio to get a final concentration of 0.6% agar.

  • Dispense 2 mL of this mixture into each well of a 6-well plate and allow it to solidify.

  • Prepare the top agar layer by mixing a single-cell suspension (e.g., 8,000 cells/well) in complete medium with 0.7% agar to a final concentration of 0.35% agar.

  • Include different concentrations of this compound in the top agar layer.

  • Carefully layer 1.5 mL of the cell-containing top agar onto the solidified bottom layer.

  • Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the colonies with complete medium containing the inhibitor every 3-4 days.

  • Stain the colonies with crystal violet and count them using a microscope.

KDM4C in Signaling Pathways

KDM4C is a key player in several signaling pathways that are fundamental to cancer development and progression. Understanding these pathways provides a rationale for the therapeutic targeting of KDM4C.

HIF-1α Signaling Pathway

Under hypoxic conditions, KDM4C is transcriptionally upregulated by Hypoxia-Inducible Factor 1α (HIF-1α).[7] KDM4C then acts as a co-activator for HIF-1α, demethylating H3K9me3 at the promoter regions of HIF-1α target genes, creating a positive feedback loop that enhances the hypoxic response and promotes angiogenesis and metabolic reprogramming in cancer cells.[8][9]

HIF1a_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a KDM4C_gene KDM4C Gene HIF1a->KDM4C_gene Transcription HIF1a_target_genes HIF-1α Target Genes (e.g., VEGFA) HIF1a->HIF1a_target_genes Binds Promoter KDM4C_protein KDM4C Protein KDM4C_gene->KDM4C_protein Translation KDM4C_protein->HIF1a Co-activator Demethylation Demethylation KDM4C_protein->Demethylation Angiogenesis Angiogenesis & Metabolic Reprogramming HIF1a_target_genes->Angiogenesis H3K9me3 H3K9me3 (Repressive Mark) H3K9me3->Demethylation Demethylation->HIF1a_target_genes Removes H3K9me3, activates transcription

KDM4C in the HIF-1α Signaling Pathway
Wnt/β-catenin Signaling Pathway

The Wnt signaling pathway plays a critical role in development and cancer. Upon Wnt stimulation, GSK3β is inhibited, leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin complexes with TCF/LEF transcription factors to activate target gene expression. KDM4C is stabilized by Wnt signaling and interacts with β-catenin to demethylate H3K9me3 at the promoters of Wnt target genes, such as JAG1, thereby amplifying the transcriptional output of the pathway.[10][11][12]

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled KDM4C KDM4C Wnt->KDM4C Stabilization GSK3b GSK3β Frizzled->GSK3b Inhibition beta_catenin β-catenin GSK3b->beta_catenin Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation & Complex Formation beta_catenin->KDM4C Interaction Wnt_target_genes Wnt Target Genes (e.g., JAG1, c-Myc) TCF_LEF->Wnt_target_genes Binds Promoter Demethylation Demethylation KDM4C->Demethylation Proliferation Cell Proliferation Wnt_target_genes->Proliferation H3K9me3 H3K9me3 H3K9me3->Demethylation Demethylation->Wnt_target_genes Removes H3K9me3, activates transcription

KDM4C in the Wnt/β-catenin Signaling Pathway
Notch Signaling Pathway

The Notch signaling pathway is an evolutionarily conserved pathway that regulates cell fate decisions. KDM4C can regulate the Notch pathway by controlling the expression of the Notch ligand, Jagged1 (JAG1). As mentioned, JAG1 is a Wnt target gene, and KDM4C's role in the Wnt pathway contributes to its expression. Increased JAG1 expression leads to the activation of Notch signaling in neighboring cells, promoting processes like cancer stem cell maintenance.[13]

Notch_Pathway cluster_cell1 Signaling Cell cluster_cell2 Receiving Cell KDM4C KDM4C JAG1_gene JAG1 Gene KDM4C->JAG1_gene Activates Transcription JAG1_protein Jagged1 (JAG1) JAG1_gene->JAG1_protein Translation Notch_receptor Notch Receptor JAG1_protein->Notch_receptor Binding NICD Notch Intracellular Domain (NICD) Notch_receptor->NICD Cleavage & Release CSL CSL NICD->CSL Nuclear Translocation & Complex Formation Notch_target_genes Notch Target Genes CSL->Notch_target_genes Activates Transcription Cell_fate Cell Fate Decisions Notch_target_genes->Cell_fate

KDM4C's Influence on the Notch Signaling Pathway
AKT/c-Myc Signaling Pathway

The PI3K/AKT pathway is a central signaling node that regulates cell growth, proliferation, and survival. KDM4C has been shown to promote the proliferation of prostate cancer cells through the activation of AKT and the upregulation of the oncogenic transcription factor c-Myc. Knockdown of KDM4C leads to decreased phosphorylation of AKT and reduced c-Myc expression.[14][15]

AKT_cMyc_Pathway KDM4C KDM4C PTEN PTEN KDM4C->PTEN Inhibition cMyc_gene c-Myc Gene KDM4C->cMyc_gene Activates Transcription PI3K PI3K PTEN->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation Proliferation Cell Proliferation AKT->Proliferation cMyc_protein c-Myc Protein cMyc_gene->cMyc_protein Translation cMyc_protein->Proliferation

References

KDM4C-IN-1: A Technical Guide to a Potent Histone Demethylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of KDM4C-IN-1, a potent inhibitor of the histone lysine (B10760008) demethylase KDM4C. It is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of gene expression and the therapeutic potential of targeting histone methylation. This guide details the inhibitor's biochemical and cellular activities, outlines relevant experimental protocols, and illustrates its mechanism of action.

Core Compound Activity

This compound is a small molecule inhibitor targeting the KDM4 family of histone demethylases, with high potency for KDM4C.[1][2] KDM4C, also known as JMJD2C, is a 2-oxoglutarate (2-OG) and Fe(II)-dependent enzyme that removes methyl groups from lysine residues on histone tails, primarily targeting di- and trimethylated lysine 9 on histone H3 (H3K9me2/me3) and lysine 36 on histone H3 (H3K36me2/me3).[3] By erasing these repressive marks, KDM4C plays a crucial role in activating gene expression.[4]

The KDM4 family is frequently overexpressed in various cancers, including prostate, breast, and non-small cell lung cancer (NSCLC), where it contributes to tumor progression and proliferation.[3][4][5][6] Consequently, inhibitors like this compound are valuable tools for studying the biological functions of KDM4C and represent potential therapeutic agents.

Quantitative Data

The inhibitory effects of this compound have been quantified in both biochemical and cellular assays. The following tables summarize the available data.

Table 1: Biochemical Inhibitory Activity

Target IC₅₀ (nM) Assay Type
KDM4C 8 Biochemical Assay

Data sourced from MedchemExpress.[1][2][7]

Table 2: Cellular Antiproliferative Activity

Cell Line Cancer Type IC₅₀ (µM) Assay Duration
HepG2 Hepatocellular Carcinoma 0.8 Alamar Blue 72 hrs
A549 Non-Small Cell Lung Cancer 1.1 Alamar Blue 72 hrs

Data sourced from MedchemExpress.[1][2][7]

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting the catalytic activity of the KDM4C enzyme. This prevents the demethylation of its primary substrates, H3K9me3 and H3K36me3. The resulting accumulation of these repressive histone marks at gene promoters leads to chromatin condensation and transcriptional repression of KDM4C target genes. Many of these target genes are involved in critical cellular processes such as cell cycle progression and proliferation, including pathways like AKT and c-Myc.[5] By forcing a transcriptionally repressed state for these oncogenic drivers, this compound exerts its antiproliferative effects.

KDM4C_Pathway cluster_0 Normal KDM4C Function cluster_1 Effect of this compound KDM4C KDM4C H3K9me3 H3K9me3 / H3K36me3 (Repressive Marks) KDM4C->H3K9me3 Demethylation Gene_On Oncogene Expression (e.g., c-Myc, AKT pathway) KDM4C->Gene_On Activation H3K9me3->KDM4C Substrate Proliferation Cell Proliferation Gene_On->Proliferation Promotes KDM4C_Inhib KDM4C H3K9me3_Accum H3K9me3 / H3K36me3 (Accumulation) KDM4C_Inhib->H3K9me3_Accum Demethylation Blocked Inhibitor This compound Inhibitor->KDM4C_Inhib Inhibition Gene_Off Oncogene Repression H3K9me3_Accum->Gene_Off Repression Prolif_Inhib Inhibition of Proliferation Gene_Off->Prolif_Inhib Leads to

Mechanism of KDM4C inhibition by this compound.

Experimental Protocols

The characterization of this compound involves a series of biochemical and cellular assays to determine its potency, selectivity, and functional effects. Below are detailed methodologies for key experiments.

1. Biochemical IC₅₀ Determination (AlphaLISA Assay)

This assay quantifies the ability of an inhibitor to block the demethylase activity of recombinant KDM4C on a biotinylated histone H3 peptide substrate.

  • Reagents and Materials:

    • Recombinant full-length KDM4C enzyme.

    • Biotinylated H3K9me3 peptide substrate.

    • AlphaLISA anti-H3K9me2 acceptor beads.

    • Streptavidin-coated donor beads.

    • Assay buffer containing Fe(II), 2-oxoglutarate, and ascorbic acid.

    • This compound serially diluted in DMSO.

    • 384-well microplates.

  • Protocol:

    • Prepare a reaction mixture containing KDM4C enzyme and its cofactors (2-OG, Fe(II), ascorbate) in assay buffer.

    • Add serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the KDM4C enzyme mixture to the wells.

    • Initiate the demethylation reaction by adding the biotinylated H3K9me3 substrate.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

    • Stop the reaction by adding a detection mixture containing AlphaLISA acceptor beads (coated with an antibody specific for the demethylated product, H3K9me2) and streptavidin donor beads.

    • Incubate in the dark for 60 minutes to allow bead proximity binding.

    • Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of demethylated product.

    • Calculate percent inhibition relative to DMSO controls and plot the dose-response curve to determine the IC₅₀ value.

2. Cellular Proliferation Assay (Alamar Blue Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitor.

  • Reagents and Materials:

    • A549 or HepG2 cells.

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • This compound.

    • AlamarBlue™ HS Cell Viability Reagent.

    • 96-well clear-bottom black plates.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (and a DMSO vehicle control) in fresh media.

    • Incubate the cells for 72 hours under standard culture conditions (37°C, 5% CO₂).

    • Add AlamarBlue™ reagent (typically 10% of the culture volume) to each well.

    • Incubate for 2-4 hours, protected from light. Metabolically active cells reduce the blue resazurin (B115843) component to the pink, highly fluorescent resorufin.

    • Measure fluorescence or absorbance on a plate reader.

    • Normalize the results to the DMSO-treated control wells and plot the dose-response curve to calculate the IC₅₀ for cell growth inhibition.[1]

3. Western Blot for Global Histone Methylation

This experiment directly assesses the effect of this compound on the levels of its target histone marks within cells.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., A549).

    • This compound.

    • Histone extraction buffer.

    • Primary antibodies: anti-H3K9me3, anti-H3K36me3, anti-total Histone H3 (for loading control).

    • HRP-conjugated secondary antibody.

    • SDS-PAGE gels and Western blot apparatus.

    • Chemiluminescent substrate.

  • Protocol:

    • Culture cells and treat them with this compound at various concentrations (e.g., 0.1x, 1x, 10x the proliferation IC₅₀) and a DMSO control for 24-72 hours.

    • Harvest the cells and perform acid extraction to isolate histone proteins.

    • Quantify the protein concentration of the histone extracts.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against H3K9me3, H3K36me3, or total H3 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensity and normalize the levels of H3K9me3/H3K36me3 to the total H3 loading control to determine the change in global histone methylation. An effective inhibitor should cause a dose-dependent increase in these marks.

Experimental and Logic Workflow

The evaluation of a targeted inhibitor like this compound follows a logical progression from in vitro characterization to cellular mechanism and functional outcomes.

Workflow cluster_biochem Biochemical & Biophysical cluster_cellular Cellular Assays biochem_assay 1. Biochemical Potency (e.g., AlphaLISA Assay) selectivity 2. Selectivity Profiling (vs. other KDM family members) biochem_assay->selectivity Confirm Potency target_engage 3. Target Engagement (e.g., Cellular Thermal Shift Assay) selectivity->target_engage Confirm Selectivity mechanism 4. Mechanistic Validation (Western Blot for H3K9me3) target_engage->mechanism Confirm Target is Hit in Cells phenotype 5. Phenotypic Effect (e.g., Proliferation Assay) mechanism->phenotype Link Mechanism to Function

Logical workflow for the evaluation of KDM4C inhibitors.

References

The Role of KDM4C in Cell Differentiation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular differentiation is a fundamental process by which a less specialized cell becomes a more specialized cell type. This intricate process is tightly regulated by a complex interplay of genetic and epigenetic factors. Among the epigenetic regulators, histone demethylases have emerged as critical players in orchestrating the dynamic changes in chromatin structure that are necessary for lineage-specific gene expression. This technical guide focuses on the pivotal role of Lysine-Specific Demethylase 4C (KDM4C), a member of the JmjC domain-containing histone demethylase family, in directing cell fate decisions.

KDM4C, also known as JMJD2C, primarily catalyzes the demethylation of trimethylated histone H3 at lysine (B10760008) 9 (H3K9me3) and lysine 36 (H3K36me2/3), epigenetic marks that are generally associated with transcriptional repression and elongation, respectively.[1][2][3] By removing these repressive marks, KDM4C facilitates the activation of key developmental genes, thereby driving the differentiation of stem and progenitor cells into various specialized lineages. This guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental methodologies related to the function of KDM4C in cell differentiation, with a focus on endothelial, trophoblastic, myogenic, neural, adipogenic, and osteogenic lineages.

KDM4C's Mechanism of Action in Cell Differentiation

The primary mechanism by which KDM4C influences cell differentiation is through its enzymatic activity, which directly impacts the chromatin landscape. KDM4C utilizes Fe(II) and α-ketoglutarate as cofactors to catalyze the demethylation of H3K9me3 and H3K36me2/3.[4] The removal of the repressive H3K9me3 mark from the promoters of lineage-specific genes is a key step in their transcriptional activation.

Furthermore, KDM4C can be recruited to specific genomic loci through its interaction with transcription factors. This targeted demethylation ensures the timely and precise activation of genes required for a particular differentiation program.

KDM4C in Key Signaling Pathways

KDM4C activity is intricately linked with major signaling pathways that govern cell fate decisions. Understanding these connections is crucial for elucidating the complete picture of its regulatory role.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is a critical regulator of development and tissue homeostasis. Evidence suggests a direct interaction between KDM4C and key components of this pathway. In the context of glioblastoma, Wnt signaling stabilizes KDM4C, leading to its accumulation and recruitment to Wnt target gene promoters by β-catenin.[5][6][7] This interaction facilitates the demethylation of H3K9me3 and transcriptional activation.[5][6][7] A similar mechanism is likely at play during embryonic development and cell differentiation.

KDM4C_Wnt_Pathway cluster_0 cluster_1 Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds GSK3b GSK3β Dishevelled Dishevelled Frizzled->Dishevelled Activates Dishevelled->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation APC_Axin APC/Axin Complex APC_Axin->GSK3b beta_catenin->APC_Axin KDM4C KDM4C beta_catenin->KDM4C Stabilizes & Recruits TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds KDM4C->TCF_LEF Co-activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Nucleus Nucleus

Caption: KDM4C in the Wnt/β-catenin signaling pathway.
PI3K/Akt Signaling

The PI3K/Akt signaling pathway is crucial for cell survival, proliferation, and differentiation. Studies have indicated a connection between KDM4C and this pathway, particularly in the context of cancer cell proliferation where KDM4C knockdown leads to decreased phosphorylation of AKT.[1][8] In porcine-induced pluripotent stem cells converting to trophoblast-like stem cells, proteins interacting with KDM4C were enriched in the PI3K-Akt signaling pathway.[2] This suggests that KDM4C may influence cell differentiation by modulating the activity of this pathway, although the precise molecular interactions require further investigation.

KDM4C_PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors Phosphorylates Differentiation Cell Differentiation Downstream_Effectors->Differentiation KDM4C KDM4C KDM4C->Akt Potentially Regulates

Caption: Postulated role of KDM4C in the PI3K/Akt pathway.

KDM4C's Role in Specific Cell Lineages

KDM4C has been implicated in the differentiation of a diverse range of cell types. The following sections summarize its function in specific lineages, supported by quantitative data where available.

Endothelial Differentiation

KDM4C plays an indispensable role in the differentiation of embryonic stem cells (ESCs) into endothelial cells.[9] It acts in concert with KDM4A, with each having distinct targets. KDM4C specifically binds to the promoter of VE-cadherin (CDH5), a key endothelial cell adhesion molecule, to demethylate H3K9me3 and activate its expression.[10]

Experimental Condition Cell Type Effect Fold Change/Percentage Reference
KDM4C siRNA knockdownMouse ESCsDecreased VE-cadherin expression~80% reduction in mRNA[10]
KDM4C siRNA knockdownMouse ESCsReduced Flk1 expression~90% reduction in mRNA[10]
KDM4A siRNA knockdownMouse ESCsNo significant effect on KDM4C expression-[10]
Trophoblast Differentiation

KDM4C is a crucial factor in the conversion of porcine induced pluripotent stem cells (piPSCs) into trophoblast-like stem cells (TLSCs).[2] It functions downstream of the transcription factor ESRRB and upregulates the expression of the key trophoblast lineage marker, CDX2.[2]

Experimental Condition Cell Type Effect Fold Change/Percentage Reference
KDM4C overexpressionpiPSCsUpregulation of CDX2 mRNASignificant increase[2]
KDM4C overexpressionpiPSCsUpregulation of KRT8 mRNASignificant increase[2]
KDM4C inhibitor (ML324) treatmentE-piPSCsReduced CDX2 and KRT8 expressionSignificant reduction[2]
Myogenic Differentiation

During skeletal muscle differentiation, KDM4C expression increases in the early stages.[11] It interacts with and stabilizes the master myogenic regulatory factor MYOD by preventing its methylation and subsequent degradation.[11] KDM4C also removes H3K9me3 from the promoters of myogenic genes, enhancing their transcription as part of the MYOD transcriptional complex.[11]

Neural Differentiation

KDM4C is involved in the proliferation and differentiation of neural stem cells (NSCs). Overexpression of KDM4C in mouse hippocampal NSCs promotes their proliferation by upregulating the expression of Apolipoprotein E (ApoE).[12]

Adipogenic and Osteogenic Differentiation

The role of the KDM4 family in adipogenesis and osteogenesis is complex and appears to be member-specific. While KDM4A and KDM4B have been more extensively studied in these lineages, KDM4C has been shown to negatively affect the expression of the master adipogenic regulator PPARγ, independent of its demethylase activity.[13] In osteogenesis, other KDM family members like KDM4B and KDM6B have been shown to play a positive role.[14][15] Further research is needed to fully elucidate the specific functions of KDM4C in these differentiation processes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of KDM4C in cell differentiation.

Endothelial Cell Differentiation from Mouse ESCs

This protocol is adapted from established methods for the directed differentiation of mouse ESCs into endothelial cells.[4][11]

Materials:

  • Mouse embryonic stem cells (e.g., D3 line)

  • ESC medium: DMEM supplemented with 15% FBS, 1% non-essential amino acids, 1% L-glutamine, 1% penicillin-streptomycin, 0.1 mM β-mercaptoethanol, and 1000 U/mL LIF.

  • Differentiation medium: α-MEM supplemented with 10% FBS, 1% L-glutamine, 1% penicillin-streptomycin, and 0.05 mM β-mercaptoethanol.

  • Collagen IV-coated plates

  • Recombinant mouse VEGF

Procedure:

  • Culture mESCs on a feeder layer of mouse embryonic fibroblasts (MEFs) in ESC medium.

  • To initiate differentiation, passage the ESCs onto gelatin-coated plates without feeders for 24-48 hours.

  • Dissociate the ESCs into a single-cell suspension using trypsin and plate them onto collagen IV-coated dishes at a density of 1.5 x 10^4 cells/cm² in differentiation medium.

  • On day 4 of differentiation, add 50 ng/mL of recombinant mouse VEGF to the medium.

  • Continue culture until day 6-8, at which point endothelial cell markers such as VE-cadherin can be assessed by qPCR, Western blot, or immunofluorescence.

Endothelial_Differentiation_Workflow start Mouse ESCs on MEFs step1 Passage onto Gelatin-coated Plate (Feeder-free) start->step1 step2 Dissociate and Plate on Collagen IV step1->step2 24-48 hours step3 Add VEGF (Day 4) step2->step3 Differentiation Medium end Analyze Endothelial Markers (Day 6-8) step3->end

Caption: Workflow for endothelial differentiation of mESCs.
Chromatin Immunoprecipitation (ChIP)

This protocol provides a general framework for performing ChIP to assess KDM4C binding to target gene promoters.

Materials:

  • Differentiated cells (approximately 1-2 x 10^7 cells per IP)

  • Formaldehyde (B43269) (1% final concentration for cross-linking)

  • Glycine (B1666218) (0.125 M final concentration for quenching)

  • Lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, with protease inhibitors)

  • Sonication buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, with protease inhibitors)

  • ChIP dilution buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS)

  • Anti-KDM4C antibody (validated for ChIP, e.g., Novus Biologicals NBP1-49600)[16]

  • Normal Rabbit IgG (as a negative control)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer (e.g., 1% SDS, 0.1 M NaHCO3)

  • NaCl (for reverse cross-linking)

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for target gene promoters (e.g., VE-cadherin promoter primers)[17][18]

Procedure:

  • Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

  • Harvest and lyse the cells.

  • Sonicate the chromatin to shear DNA to an average size of 200-1000 bp.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin overnight at 4°C with the anti-KDM4C antibody or IgG control.

  • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

  • Elute the complexes from the beads.

  • Reverse the cross-links by incubating at 65°C overnight with NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a DNA purification kit.

  • Analyze the enrichment of target DNA sequences by qPCR.

Quantitative Real-Time PCR (qPCR)

Materials:

  • cDNA (reverse transcribed from RNA extracted from cells of interest)

  • qPCR primers for KDM4C and target genes (e.g., VE-cadherin, CDX2)[2][17][18][19]

  • SYBR Green qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Design and validate qPCR primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB).

  • Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

  • Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Western Blotting

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against KDM4C (e.g., Novus Biologicals NBP1-49600)[16]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against KDM4C overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

KDM4C is a critical epigenetic regulator that plays a multifaceted role in directing cell differentiation across various lineages. Its ability to demethylate H3K9me3 and H3K36me2/3 at the promoters of key developmental genes, often in concert with major signaling pathways like Wnt and PI3K-Akt, underscores its importance in cell fate determination. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate functions of KDM4C.

Future research should focus on several key areas. A comprehensive, genome-wide understanding of KDM4C's targets during the differentiation of various cell types using techniques like ChIP-seq will be invaluable.[20][21][22] Further elucidation of the precise molecular interactions between KDM4C and signaling pathway components will provide a more complete picture of its regulatory network. Finally, the development of highly specific and potent small molecule inhibitors of KDM4C will not only be a powerful tool for basic research but also holds therapeutic promise for regenerative medicine and the treatment of diseases characterized by aberrant differentiation, such as cancer. The continued investigation into the role of KDM4C in cell differentiation is poised to uncover novel mechanisms of epigenetic regulation and open up new avenues for therapeutic intervention.

References

The Jumonji C Domain and KDM4C Activity: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epigenetic modifications are pivotal in regulating gene expression and cellular function. Among these, histone methylation is a key regulatory mark, dynamically controlled by histone methyltransferases and demethylases. The Jumonji C (JmjC) domain-containing proteins are a major family of histone demethylases that play crucial roles in various biological processes, and their dysregulation is implicated in numerous diseases, including cancer. This technical guide provides an in-depth overview of the JmjC domain, with a specific focus on the lysine (B10760008) demethylase 4C (KDM4C), a member of this family that has emerged as a significant target for therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the enzyme's function, its role in signaling pathways, quantitative data on its activity, and methodologies for its study.

The Jumonji C (JmjC) Domain: A Conserved Catalytic Core

The Jumonji C (JmjC) domain is the catalytic heart of a large family of histone lysine demethylases (KDMs). These enzymes are non-heme iron(II) and α-ketoglutarate (2-oxoglutarate) dependent dioxygenases.[1][2] The catalytic mechanism involves the oxidative demethylation of lysine residues on histone tails, a process that requires molecular oxygen.[1] This reaction proceeds through the hydroxylation of the methyl group, leading to the formation of an unstable hemiaminal intermediate that spontaneously decomposes, releasing formaldehyde (B43269) and the demethylated lysine.[1] The JmjC domain itself forms a characteristic double-stranded β-helix fold that coordinates the essential Fe(II) cofactor and the co-substrate 2-oxoglutarate.[2]

KDM4C: A Key Regulator of Histone Methylation

Lysine-specific demethylase 4C (KDM4C), also known as JMJD2C, is a member of the KDM4 subfamily of JmjC domain-containing proteins. It specifically demethylates trimethylated and dimethylated lysine 9 and lysine 36 of histone H3 (H3K9me3/me2 and H3K36me3/me2).[3][4] The removal of the repressive H3K9me3 mark is associated with transcriptional activation, while the demethylation of H3K36me3, a mark linked to transcriptional elongation, suggests a complex regulatory role for KDM4C in gene expression.[3]

Quantitative Analysis of KDM4C Enzymatic Activity

The enzymatic activity of KDM4C has been characterized using various histone peptide substrates. The kinetic parameters, including the Michaelis constant (Km) and the catalytic rate (kcat), provide a quantitative measure of the enzyme's efficiency and substrate preference. The catalytic efficiency (kcat/Km) is a key parameter for comparing the enzyme's activity on different substrates.

SubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
H3(1-24)K9me31.8 ± 0.30.11 ± 0.0161,111[5]
H3(1-24)K9me23.3 ± 0.60.18 ± 0.0154,545[5]
H3(1-24)K4me3K9me30.11 ± 0.030.06 ± 0.002545,455[6]
H3(1-24)K4me3K9me20.12 ± 0.020.16 ± 0.011,333,333[6]
8-meric H3K9me33.0 ± 0.80.23 ± 0.0176,667[7]

Note: The presence of H3K4me3 significantly enhances the catalytic efficiency of KDM4C for H3K9me3 and H3K9me2 demethylation, primarily by decreasing the Km value, which suggests that H3K4me3 increases the affinity of KDM4C for its substrate.[6]

KDM4C in Cellular Signaling Pathways

KDM4C is implicated in several critical signaling pathways that control cell proliferation, survival, and differentiation. Its overexpression has been linked to the progression of various cancers.

KDM4C in AKT and c-Myc Signaling

KDM4C plays a significant role in promoting cell proliferation in prostate cancer through the activation of the AKT and c-Myc signaling pathways.[1][8] Knockdown of KDM4C leads to decreased phosphorylation of AKT at both Threonine 308 and Serine 473, as well as reduced levels of total AKT and c-Myc protein.[8][9] Conversely, overexpression of either AKT or c-Myc can rescue the suppressive effects of KDM4C knockdown on cell proliferation.[1][8] This indicates that KDM4C acts upstream to positively regulate these two key oncogenic pathways.

KDM4C_AKT_cMyc_Pathway KDM4C KDM4C AKT AKT KDM4C->AKT Upregulates cMyc c-Myc KDM4C->cMyc Upregulates pAKT p-AKT (Thr308, Ser473) AKT->pAKT Phosphorylation Proliferation Cell Proliferation pAKT->Proliferation cMyc->Proliferation

KDM4C regulation of AKT and c-Myc pathways.
KDM4C in the Wnt/β-catenin Signaling Pathway

In the context of glioblastoma, KDM4C is a downstream target of the Wnt/β-catenin signaling pathway.[2][10][11][12] Activation of Wnt signaling leads to the stabilization of KDM4C protein.[2][10] Stabilized KDM4C is then recruited to the β-catenin/TCF4 transcriptional complex at the promoters of Wnt target genes.[2] By demethylating the repressive H3K9me3 mark at these promoters, KDM4C facilitates transcriptional activation, promoting tumorigenesis.[2][10][11][12]

KDM4C_Wnt_Pathway Wnt Wnt Signal GSK3b GSK3β Wnt->GSK3b inhibits KDM4C KDM4C GSK3b->KDM4C promotes degradation TCF4 TCF4 KDM4C->TCF4 is recruited to H3K9me3 H3K9me3 (repressive mark) KDM4C->H3K9me3 demethylates beta_catenin β-catenin beta_catenin->TCF4 forms complex Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Axin2) TCF4->Wnt_Target_Genes binds promoter Tumorigenesis Tumorigenesis Wnt_Target_Genes->Tumorigenesis

KDM4C in the Wnt/β-catenin signaling pathway.
KDM4C and Notch Signaling

Evidence suggests a potential crosstalk between KDM4C and the Notch signaling pathway, particularly in colon cancer.[8] However, the direct molecular mechanisms of this interaction are not yet fully elucidated and represent an active area of research. It is hypothesized that KDM4C may epigenetically regulate the expression of key components of the Notch pathway.

Experimental Protocols for Studying KDM4C Activity

Several robust and high-throughput compatible assays are available to measure KDM4C demethylase activity, facilitating inhibitor screening and kinetic studies.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a popular choice for studying histone demethylase activity due to their homogeneous format and high sensitivity.

Principle: The assay measures the demethylation of a biotinylated H3K9me3 peptide substrate. A terbium (Tb)-labeled antibody specific for the demethylated product (H3K9me2) serves as the donor fluorophore, and a streptavidin-conjugated fluorophore (e.g., AF488) that binds to the biotinylated peptide acts as the acceptor. When the substrate is demethylated by KDM4C, the antibody binds, bringing the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM α-ketoglutarate, 80 μM Fe(NH₄)₂(SO₄)₂, 2 mM L-ascorbic acid, and 0.01% BSA.[13]

    • KDM4C Enzyme: Prepare a working solution of recombinant KDM4C in assay buffer. The final concentration will need to be optimized but is typically in the nanomolar range.

    • Substrate: Prepare a working solution of biotinylated H3K9me3 peptide in assay buffer. A typical final concentration is around 1 μM.[13]

    • Detection Reagents: Prepare a solution containing Tb-anti-H3K9me2 antibody (e.g., 8 nM final concentration) and AF488-Streptavidin (e.g., 80 nM final concentration) in a suitable detection buffer.[13]

  • Assay Procedure (384-well plate format):

    • Dispense 5 μL of the compound to be tested or DMSO control into the assay wells.

    • Add 5 μL of the KDM4C enzyme solution to each well.

    • Initiate the enzymatic reaction by adding 5 μL of the biotinylated H3K9me3 substrate solution.

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes), optimized for linear reaction kinetics.

    • Stop the reaction and detect the signal by adding 5 μL of the detection reagent mixture.

    • Incubate for an additional 15-30 minutes at room temperature to allow for antibody binding.

    • Read the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~490 nm for terbium and ~520 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm).

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • For inhibitor studies, plot the normalized signal against the inhibitor concentration to determine the IC₅₀ value.

TR_FRET_Workflow cluster_reagents Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection KDM4C KDM4C Enzyme Mix Mix Reagents in 384-well plate KDM4C->Mix Substrate Biotin-H3K9me3 Substrate->Mix Inhibitor Inhibitor/DMSO Inhibitor->Mix Incubate_Enzyme Incubate (e.g., 30-60 min) Mix->Incubate_Enzyme Add_Detection Add Detection Reagents (Tb-Ab & SA-Acceptor) Incubate_Enzyme->Add_Detection Incubate_Detection Incubate (e.g., 15-30 min) Add_Detection->Incubate_Detection Read_Plate Read TR-FRET Signal Incubate_Detection->Read_Plate

TR-FRET assay workflow for KDM4C activity.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is another bead-based, no-wash immunoassay that is well-suited for high-throughput screening of KDM4C inhibitors.

Principle: The assay uses biotinylated H3K9me3 peptide as a substrate. After the demethylation reaction by KDM4C, the product (H3K9me2) is detected by an antibody conjugated to an AlphaLISA Acceptor bead. The biotinylated peptide is captured by a Streptavidin-coated Donor bead. When the Donor and Acceptor beads are in close proximity (i.e., when the antibody binds to the demethylated substrate), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal that is detected at 615 nm.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: A suitable buffer such as 50 mM HEPES, pH 7.5, containing 0.1% BSA.

    • KDM4C Enzyme and Substrate: Prepare as described for the TR-FRET assay.

    • Detection Reagents: AlphaLISA Acceptor beads conjugated to an anti-H3K9me2 antibody and Streptavidin-coated Donor beads.

  • Assay Procedure (384-well plate format):

    • Add 2.5 μL of the compound to be tested or DMSO control to the assay wells.

    • Add 2.5 μL of the KDM4C enzyme solution.

    • Initiate the reaction by adding 2.5 μL of the biotinylated H3K9me3 substrate solution.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Add 7.5 μL of a mixture containing the anti-H3K9me2 Acceptor beads and Streptavidin Donor beads.

    • Incubate the plate in the dark at room temperature for 60 minutes.

    • Read the AlphaLISA signal on a compatible plate reader.

  • Data Analysis:

    • The raw AlphaLISA counts are used for analysis.

    • Normalize the data to positive and negative controls.

    • Determine IC₅₀ values for inhibitors by plotting the normalized signal against inhibitor concentration.

AlphaLISA_Workflow cluster_reagents Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection KDM4C KDM4C Enzyme Mix_Reaction Mix Reagents in 384-well plate KDM4C->Mix_Reaction Substrate Biotin-H3K9me3 Substrate->Mix_Reaction Inhibitor Inhibitor/DMSO Inhibitor->Mix_Reaction Incubate_Reaction Incubate (e.g., 60 min) Mix_Reaction->Incubate_Reaction Add_Beads Add Acceptor & Donor Beads Incubate_Reaction->Add_Beads Incubate_Dark Incubate in Dark (e.g., 60 min) Add_Beads->Incubate_Dark Read_Signal Read AlphaLISA Signal Incubate_Dark->Read_Signal

AlphaLISA assay workflow for KDM4C activity.

KDM4C Inhibitors in Drug Development

The oncogenic roles of KDM4C have made it an attractive target for the development of small molecule inhibitors. A variety of inhibitors have been identified, ranging from broad-spectrum JmjC inhibitors to more selective KDM4C antagonists.

InhibitorTarget(s)IC₅₀ (KDM4C)Assay TypeReference
JIB-04Pan-JmjC1.1 μMCell-free[14]
IOX1Broad-spectrum 2-OG oxygenase0.6 μM-[15]
NCDM-32BKDM4A/C1.0 μMIn vitro enzyme[15][16]
KDM4C-IN-1KDM4C8 nM-[15]
CP2KDM4A/C29 nM-[14]
Caffeic acidKDM4C/KDM6A13.7 μM-[17]
Hydroxamate analog 31KDM4C/A1.0 μM-[18]

Conclusion

The JmjC domain-containing histone demethylase KDM4C is a critical epigenetic regulator with well-defined roles in histone modification and the control of key cellular signaling pathways. Its involvement in cancer progression has positioned it as a promising therapeutic target. This technical guide has provided a comprehensive overview of the JmjC domain, the enzymatic activity of KDM4C, its function in the AKT/c-Myc and Wnt/β-catenin pathways, and detailed protocols for its study. The availability of robust high-throughput screening assays and the growing arsenal (B13267) of potent and selective inhibitors will undoubtedly accelerate the development of novel epigenetic therapies targeting KDM4C for the treatment of cancer and other diseases. Further research into the less-understood aspects of KDM4C regulation, such as its potential interplay with the Notch signaling pathway, will continue to uncover new avenues for therapeutic intervention.

References

Kdm4C-IN-1: A Technical Guide for Studying Chromatin Remodeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Kdm4C-IN-1, a potent and selective inhibitor of the histone lysine (B10760008) demethylase KDM4C. This document details its mechanism of action, provides quantitative data on its activity, outlines key experimental protocols for its use in studying chromatin remodeling, and visualizes its role in relevant signaling pathways.

Introduction to KDM4C and Chromatin Remodeling

KDM4C, also known as JMJD2C, is a member of the JmjC domain-containing family of histone demethylases. It plays a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histone tails, primarily targeting di- and trimethylated lysine 9 of histone H3 (H3K9me2/3) and di- and trimethylated lysine 36 of histone H3 (H3K36me2/3). The removal of the repressive H3K9me3 mark and the regulatory H3K36me3 mark by KDM4C leads to alterations in chromatin structure, influencing gene transcription. Dysregulation of KDM4C activity has been implicated in various cancers, making it a compelling target for therapeutic intervention and a valuable tool for studying the intricacies of chromatin biology.

This compound is a potent small molecule inhibitor of KDM4C, enabling researchers to probe the functional consequences of KDM4C inhibition in both biochemical and cellular contexts. Its utility lies in its ability to acutely and reversibly block KDM4C's demethylase activity, allowing for the investigation of its role in gene expression, cell proliferation, and other cellular processes.

Quantitative Data for this compound and Other KDM4C Inhibitors

The following table summarizes the key quantitative data for this compound and provides a comparison with other known KDM4C inhibitors. This allows for a comprehensive assessment of its potency and selectivity.

CompoundTargetIC50 / KiCell-Based AssayCell LineIC50Citation
This compound KDM4C 8 nM (IC50) Antiproliferative HepG2 0.8 µM [1][2][3]
Antiproliferative A549 1.1 µM [1][2][3]
QC6352KDM4C35 nM (IC50)Antiproliferative (BrdU)KYSE-150830 nM (EC50)[4]
KDM4A104 nM (IC50)[2]
KDM4B56 nM (IC50)[2]
KDM4D104 nM (IC50)[2]
JIB-04KDM4C (JMJD2C)1100 nM (IC50)Not specifiedNot specifiedNot specified[2]
IOX1KDM4C0.6 µM (IC50)Not specifiedNot specifiedNot specified[2]
NCDM-32BKDM4C1.0 µM (IC50)Not specifiedNot specifiedNot specified[2]
KDM4A3.0 µM (IC50)[2]
KDM2/7-IN-1KDM4C83 µM (IC50)Not specifiedNot specifiedNot specified[5]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate chromatin remodeling and its cellular effects.

Biochemical Assay for KDM4C Inhibition (TR-FRET)

This protocol is adapted from a high-throughput screening method for KDM4B inhibitors and can be applied to KDM4C with minor modifications[1][6].

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the demethylation of a biotinylated H3K9me3 peptide substrate by KDM4C. Inhibition of KDM4C results in a decrease in the demethylated product, leading to a change in the FRET signal.

Materials:

  • Recombinant human KDM4C enzyme

  • Biotinylated H3K9me3 peptide substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM FeSO4, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid, 0.01% Tween-20

  • This compound (or other inhibitors) dissolved in DMSO

  • Detection Reagents: Europium-labeled anti-H3K9me2 antibody and Streptavidin-conjugated acceptor fluorophore

  • 384-well low-volume black plates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 2 µL of the inhibitor dilutions to the wells of a 384-well plate.

  • Add 4 µL of KDM4C enzyme solution (e.g., 2 nM final concentration) to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 4 µL of the biotinylated H3K9me3 peptide substrate (e.g., 200 nM final concentration).

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and detect the product by adding 10 µL of the detection reagent mix containing the Europium-labeled antibody and Streptavidin-acceptor.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the TR-FRET ratio (665 nm/615 nm) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cellular Antiproliferation Assay (MTS Assay)

This protocol describes a general method for assessing the effect of this compound on the proliferation of cancer cell lines like HepG2 and A549[1][2][3].

Principle: The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan (B1609692) product that is soluble in tissue culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • HepG2 or A549 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C in a 5% CO2 incubator.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the IC50 value.

Chromatin Immunoprecipitation (ChIP)

This protocol outlines the general steps for performing a ChIP experiment to investigate the effect of this compound on the histone methylation status at specific genomic loci.

Principle: ChIP is a technique used to determine the in vivo association of a specific protein with a particular DNA sequence. Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest (e.g., H3K9me3) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed by qPCR or sequencing.

Materials:

  • Cells treated with this compound or vehicle control (DMSO)

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonicator or micrococcal nuclease for chromatin shearing

  • Antibody against the histone mark of interest (e.g., anti-H3K9me3)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • Reagents for DNA purification

  • Primers for qPCR analysis of target gene promoters

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis: Harvest and lyse the cells to release the nuclei.

  • Chromatin Shearing: Isolate the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the protein-DNA cross-links by heating at 65°C. Treat with Proteinase K to digest proteins.

  • DNA Purification: Purify the DNA using a standard DNA purification kit.

  • Analysis: Analyze the purified DNA by qPCR using primers specific to the promoter regions of target genes to quantify the enrichment of the histone mark.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving KDM4C and a typical experimental workflow for studying chromatin remodeling with this compound.

KDM4C_Signaling_Pathways Kdm4C_IN_1 This compound KDM4C KDM4C Kdm4C_IN_1->KDM4C Inhibits H3K9me3 H3K9me3 (Repressive Mark) KDM4C->H3K9me3 Demethylates Gene_Activation Gene Activation KDM4C->Gene_Activation Promotes HIF1a HIF1α KDM4C->HIF1a Activates AKT AKT KDM4C->AKT Activates cMyc c-Myc KDM4C->cMyc Activates Wnt Wnt Signaling KDM4C->Wnt Regulates Notch Notch Signaling KDM4C->Notch Regulates ATF4 ATF4 KDM4C->ATF4 Activates H3K9me2 H3K9me2 Gene_Repression Gene Repression H3K9me3->Gene_Repression VEGFA VEGFA HIF1a->VEGFA Activates Angiogenesis Angiogenesis VEGFA->Angiogenesis Proliferation Cell Proliferation AKT->Proliferation cMyc->Proliferation Serine_Glycine Serine/Glycine Biosynthesis ATF4->Serine_Glycine

Caption: KDM4C signaling pathways and the inhibitory effect of this compound.

Chromatin_Remodeling_Workflow Start Start: Cell Culture (e.g., HepG2, A549) Treatment Treat cells with This compound or Vehicle (DMSO) Start->Treatment Harvest Harvest Cells Treatment->Harvest ChIP Chromatin Immunoprecipitation (ChIP) with anti-H3K9me3 antibody Harvest->ChIP WesternBlot Western Blot for Global H3K9me3 levels Harvest->WesternBlot RNASeq RNA Sequencing for Gene Expression Analysis Harvest->RNASeq qPCR ChIP-qPCR of Target Gene Promoters ChIP->qPCR DataAnalysis Data Analysis and Interpretation WesternBlot->DataAnalysis RNASeq->DataAnalysis qPCR->DataAnalysis

Caption: Experimental workflow for studying chromatin remodeling with this compound.

References

Methodological & Application

KDM4C-IN-1: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KDM4C-IN-1 is a potent and selective inhibitor of the histone lysine (B10760008) demethylase KDM4C, with a reported IC50 of 8 nM. It has demonstrated efficacy in inhibiting the growth of various cancer cell lines, including HepG2 and A549 cells.[1][2] This document provides detailed application notes and protocols for the solubility and preparation of this compound for use in cell culture experiments, aiding researchers in the fields of epigenetics, oncology, and drug discovery.

Data Presentation

This compound Properties and Activity
ParameterValueReference
Molecular Formula C14H13N5O3[2]
Molecular Weight 299.28 g/mol [2]
IC50 (KDM4C) 8 nM[1][2]
IC50 (HepG2 cells) 0.8 µM[1][2]
IC50 (A549 cells) 1.1 µM[1][2]
Solubility of this compound
SolventConcentrationRemarks
DMSO ≥ 3 mg/mL (10.02 mM)Use freshly opened DMSO as it is hygroscopic, which can affect solubility. Saturation is unknown above this concentration.[1][2]
Stock Solution Preparation (for 1 mg of this compound)
Desired Stock ConcentrationVolume of DMSO to Add
10 mM 334.14 µL
5 mM 668.27 µL
1 mM 3.3414 mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding Solvent: Based on the desired stock concentration (refer to the Stock Solution Preparation table), add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile, complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare intermediate dilutions to ensure accuracy.

    • Example for a 10 µM final concentration from a 10 mM stock:

      • Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of cell culture medium. This results in a 100 µM intermediate solution.

      • Prepare the final 10 µM working solution by performing a 1:10 dilution of the 100 µM intermediate solution in your final volume of cell culture medium (e.g., add 100 µL of the 100 µM solution to 900 µL of medium).

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution. This is crucial to control for any effects of the solvent on the cells. The final DMSO concentration in the cell culture medium should ideally be kept below 0.5% (v/v) to minimize toxicity.

  • Cell Treatment: Remove the existing medium from your cultured cells and replace it with the freshly prepared medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).

Mandatory Visualizations

KDM4C Signaling in the Wnt/β-catenin Pathway

KDM4C_Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits beta_catenin_cyto β-catenin Destruction_Complex->beta_catenin_cyto Phosphorylates for Degradation Ubiquitination Ubiquitination & Degradation beta_catenin_cyto->Ubiquitination beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates KDM4C_cyto KDM4C KDM4C_nuc KDM4C KDM4C_cyto->KDM4C_nuc Stabilized by Wnt Signaling TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF KDM4C_nuc->TCF_LEF H3K9me3 H3K9me3 (Repressive Mark) KDM4C_nuc->H3K9me3 Demethylates Target_Gene Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Gene Binds to Promoter Transcription Transcription Activation TCF_LEF->Transcription H3K9me3->Target_Gene Represses Transcription->Target_Gene Activates KDM4C_Workflow start Start: this compound Powder prep_stock Prepare 10 mM Stock Solution in DMSO start->prep_stock store_stock Aliquot and Store Stock at -80°C prep_stock->store_stock prep_working Prepare Working Solutions (Serial Dilution in Medium) store_stock->prep_working seed_cells Seed Cells in Culture Plates treat_cells Treat Cells with this compound or Vehicle Control seed_cells->treat_cells prep_working->treat_cells prep_vehicle Prepare Vehicle Control (DMSO in Medium) prep_vehicle->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Downstream Assay (e.g., Proliferation, Western Blot, qPCR) incubate->assay end End: Data Analysis assay->end

References

Application Notes and Protocols for Kdm4C-IN-1 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kdm4C-IN-1 is a potent and specific inhibitor of the histone lysine (B10760008) demethylase KDM4C, also known as JMJD2C. KDM4C is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3).[1] The removal of the repressive H3K9me3 mark by KDM4C leads to a more open chromatin structure, facilitating gene expression. Dysregulation of KDM4C has been implicated in various cancers, making it a compelling target for therapeutic intervention.[2][3] this compound offers a valuable tool for investigating the biological functions of KDM4C and for assessing its therapeutic potential in cell-based models.

These application notes provide detailed protocols for utilizing this compound in common cell-based assays to evaluate its effects on cell viability, target engagement, and long-term proliferative capacity.

Mechanism of Action

KDM4C is a 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenase. It catalyzes the demethylation of di- and trimethylated H3K9 and H3K36. By removing the repressive H3K9me3 mark, KDM4C promotes a euchromatic state, leading to the transcriptional activation of its target genes. This compound inhibits the demethylase activity of KDM4C, resulting in the accumulation of H3K9me3 at target gene promoters and subsequent transcriptional repression. This inhibition of KDM4C has been shown to affect several cancer-related signaling pathways, including the HIF1α/VEGFA and AKT/c-Myc pathways.[1][3]

KDM4C_Mechanism cluster_nucleus Nucleus Kdm4C KDM4C H3K9me2 H3K9me2 Kdm4C->H3K9me2 Demethylation H3K9me3 H3K9me3 (Repressive Mark) H3K9me3->Kdm4C Gene Target Gene (e.g., c-Myc, VEGFA) H3K9me3->Gene Repression H3K9me2->Gene Activation Transcription Transcription Gene->Transcription Kdm4C_IN_1 This compound Kdm4C_IN_1->Kdm4C Inhibition

Figure 1: Mechanism of KDM4C inhibition by this compound.

Signaling Pathways

KDM4C has been shown to be a critical regulator in several oncogenic signaling pathways.

  • HIF1α/VEGFA Pathway: In hypoxic conditions, KDM4C can act as a co-activator for Hypoxia-Inducible Factor 1-alpha (HIF1α), a key transcription factor in the cellular response to low oxygen. KDM4C enhances the expression of HIF1α target genes, such as Vascular Endothelial Growth Factor A (VEGFA), which is a potent promoter of angiogenesis.[1][4] Inhibition of KDM4C can, therefore, suppress tumor angiogenesis by downregulating this pathway.[1]

HIF1a_Pathway cluster_cell Cancer Cell Hypoxia Hypoxia HIF1a HIF1α Hypoxia->HIF1a Stabilization KDM4C KDM4C KDM4C->HIF1a Co-activation STAT3 STAT3 STAT3->HIF1a Co-stimulation VEGFA VEGFA HIF1a->VEGFA Transcription Angiogenesis Angiogenesis VEGFA->Angiogenesis Kdm4C_IN_1 This compound Kdm4C_IN_1->KDM4C Inhibition

Figure 2: KDM4C in the HIF1α/VEGFA signaling pathway.

  • AKT/c-Myc Pathway: KDM4C can also promote cell proliferation through the activation of the AKT and c-Myc signaling pathways.[3][5] c-Myc is a potent proto-oncogene that drives cell growth and proliferation. KDM4C can regulate c-Myc expression, and its inhibition leads to a decrease in c-Myc levels and a subsequent reduction in cell proliferation.[3]

AKT_cMyc_Pathway cluster_cell Cancer Cell KDM4C KDM4C AKT AKT KDM4C->AKT Activation cMyc c-Myc KDM4C->cMyc Activation Proliferation Cell Proliferation AKT->Proliferation cMyc->Proliferation Kdm4C_IN_1 This compound Kdm4C_IN_1->KDM4C Inhibition Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells (e.g., A549, HepG2) in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with This compound (0.1 - 100 µM) B->C D 4. Incubate (72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan F->G H 8. Measure Absorbance (570 nm) G->H

References

Application Notes and Protocols: Kdm4C-IN-1 Treatment of HepG2 and A549 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of Kdm4C-IN-1, a potent inhibitor of the histone demethylase KDM4C, in treating the human hepatocellular carcinoma cell line HepG2 and the human lung adenocarcinoma cell line A549.

Introduction

KDM4C (Lysine-specific demethylase 4C) is a histone demethylase that plays a crucial role in epigenetic regulation and has been identified as an oncoprotein in various cancers, including liver and lung cancer.[1][2][3] It influences cell growth, proliferation, and key signaling pathways such as AKT, c-Myc, and HIF-1α.[1][2][4] this compound is a potent and specific inhibitor of KDM4C, offering a valuable tool for investigating the therapeutic potential of targeting this enzyme in cancer.

Data Summary

The inhibitory effect of this compound on the proliferation of HepG2 and A549 cells has been quantified, with the half-maximal inhibitory concentration (IC50) values determined as follows:

Cell LineCancer TypeIC50 of this compoundReference
HepG2Hepatocellular Carcinoma0.8 µM[5][6]
A549Lung Adenocarcinoma1.1 µM[5][6]

Experimental Protocols

Herein are detailed protocols for assessing the effect of this compound on cell viability, apoptosis, and cell cycle distribution in HepG2 and A549 cells.

Cell Viability Assay (MTS Assay)

Objective: To determine the dose-dependent effect of this compound on the viability of HepG2 and A549 cells.

Materials:

  • HepG2 or A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader (490 nm absorbance)

Protocol:

  • Cell Seeding:

    • Culture HepG2 or A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 48-72 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis in HepG2 and A549 cells following treatment with this compound.

Materials:

  • HepG2 or A549 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) and a vehicle control for 48 hours.

  • Cell Staining:

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-FITC positive, PI negative cells are considered early apoptotic.

    • Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression in HepG2 and A549 cells.

Materials:

  • HepG2 or A549 cells

  • 6-well plates

  • This compound

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with this compound at concentrations around the IC50 value and a vehicle control for 24-48 hours.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Cell Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer.

    • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Culture HepG2 & A549 Cells seed Seed Cells into Plates start->seed treat Treat with this compound seed->treat viability Cell Viability Assay (MTS) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle data Analyze Data (IC50, % Apoptosis, % Cell Cycle Phase) viability->data apoptosis->data cell_cycle->data

Caption: Workflow for evaluating this compound effects.

Hypothesized Signaling Pathway of KDM4C Inhibition

signaling_pathway cluster_downstream Downstream Effects Kdm4C_IN_1 This compound KDM4C KDM4C Kdm4C_IN_1->KDM4C inhibits H3K9me3 H3K9me3 (Repressive Mark) KDM4C->H3K9me3 demethylates Proliferation Cell Proliferation AKT AKT Signaling H3K9me3->AKT cMyc c-Myc Signaling H3K9me3->cMyc HIF1a HIF-1α Signaling H3K9me3->HIF1a AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis inhibits cMyc->Proliferation CellCycle Cell Cycle Arrest cMyc->CellCycle promotes progression HIF1a->Proliferation promotes survival

Caption: KDM4C inhibition by this compound.

References

Application Notes and Protocols: In Vivo Studies of KDM4C Inhibition in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, there are no published in vivo studies utilizing the specific inhibitor Kdm4C-IN-1 in mouse models. The following application notes and protocols are based on in vivo studies of other selective and pan-inhibitors of the KDM4 family, as well as genetic knockdown and knockout mouse models targeting KDM4C. These data provide a valuable framework for designing and executing future in vivo experiments with this compound.

Introduction

Lysine-specific demethylase 4C (KDM4C), also known as JMJD2C, is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me2/3 and H3K36me2/3). Its overexpression is implicated in the progression of various cancers, including breast, colon, glioblastoma, and non-small cell lung cancer, making it a compelling target for therapeutic intervention. This document provides a summary of quantitative data from in vivo studies using various KDM4C inhibitors and genetic models, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: In Vivo Efficacy of KDM4C Inhibitors

The following tables summarize the quantitative data from in vivo studies in mouse models using different KDM4C inhibitors.

Table 1: In Vivo Efficacy of KDM4C Inhibitor QC6352

Mouse ModelCancer TypeTreatmentDosageAdministration RouteOutcome
Patient-Derived Xenograft (PDX)Breast CancerQC635250 mg/kgNot Specified61% tumor growth inhibition[1]
PDXBreast and Colon CancerQC6352Not SpecifiedNot SpecifiedEfficacious in both models[2][3]

Table 2: In Vivo Efficacy of Pan-JmjC KDM Inhibitor JIB-04

Mouse ModelCancer TypeTreatmentDosageAdministration RouteOutcome
XenograftLung Cancer, Breast Cancer, Ewing Sarcoma, Hepatocellular CarcinomaJIB-04Not SpecifiedNot SpecifiedSuppressed tumor growth[4]
Immune-competent tumor modelNot SpecifiedJIB-04Not SpecifiedNot SpecifiedDiminished tumor growth[1]

Table 3: In Vivo Efficacy of KDM4C Inhibitor SD70

Mouse ModelCancer TypeTreatmentDosageAdministration RouteOutcome
XenograftProstate CancerSD70Not SpecifiedNot SpecifiedInhibited tumor growth[4]
XenograftGlioblastoma (U87 cells)SD70Not SpecifiedNot SpecifiedPronounced inhibitory effect on cell proliferation[5]

Table 4: Effects of Genetic KDM4C Depletion in Mouse Models

Mouse ModelCell LineCancer TypeGenetic ModificationOutcome
XenograftU87GlioblastomaDoxycycline-inducible shKDM4CSignificant reduction in tumor volume and weight[5]
XenograftHCC827Non-Small Cell Lung CancerKDM4C overexpressionSignificantly faster tumor growth
XenograftHCC827Non-Small Cell Lung CancerKDM4C overexpression + shHIF1αSuppressed the promotion of tumor growth by KDM4C[6]
Knockout (Kdm4c-/-)C57BL/6NTacAcute Kidney Injury (IRI model)Kdm4c knockoutMore severe renal impairment and increased kidney fibrosis compared to wild-type[7]

Experimental Protocols

Xenograft Mouse Model for Tumor Growth Assessment

This protocol is a generalized procedure based on methodologies reported in studies involving KDM4C knockdown and inhibition.[5][6]

Objective: To evaluate the effect of KDM4C inhibition on the growth of subcutaneously implanted human cancer cells in immunodeficient mice.

Materials:

  • Human cancer cell line of interest (e.g., U87 for glioblastoma, HCC827 for NSCLC)

  • Cell culture medium and supplements

  • Matrigel (or similar basement membrane matrix)

  • 4-6 week old male nude mice (e.g., BALB/c nude)

  • KDM4C inhibitor (e.g., this compound) or vehicle control

  • Sterile PBS and syringes

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Preparation:

    • Culture the selected cancer cell line under standard conditions.

    • On the day of injection, harvest cells by trypsinization and wash with sterile PBS.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Subcutaneously inject 100-200 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.

  • Animal Grouping and Treatment:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment and control groups.

    • Prepare the KDM4C inhibitor and vehicle control solutions according to the manufacturer's instructions or solubility tests. The route of administration (e.g., intraperitoneal, oral gavage) and dosing schedule will need to be optimized for this compound.

    • Administer the treatment as per the established schedule (e.g., daily, every 3 days).

  • Tumor Measurement and Monitoring:

    • Measure tumor dimensions (length and width) with calipers every 3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Tissue Collection:

    • At the end of the study (e.g., after 3 weeks or when tumors in the control group reach a predetermined size), sacrifice the mice.

    • Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting, RNA extraction).

Ischemia-Reperfusion Injury (IRI) Model in KDM4C Knockout Mice

This protocol is based on a study investigating the role of KDM4C in acute kidney injury.[7]

Objective: To assess the role of KDM4C in the pathophysiology of acute kidney injury using a knockout mouse model.

Materials:

  • Wild-type and Kdm4c knockout mice (e.g., C57BL/6NTac-Kdm4ctm1a(KOMP)Wtsi)

  • Anesthesia

  • Surgical instruments

  • Microvascular clamps

  • Suture materials

  • Blood collection tubes

  • Reagents for serum creatinine (B1669602) and BUN analysis

Procedure:

  • Animal Preparation:

    • Anesthetize wild-type and Kdm4c knockout mice.

    • Place the mice on a heating pad to maintain body temperature.

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the kidneys.

    • Isolate the renal pedicles.

    • Induce ischemia by clamping both renal pedicles with microvascular clamps for a predetermined duration (e.g., 30 minutes).

    • After the ischemic period, remove the clamps to allow reperfusion.

    • Suture the abdominal incision.

    • For the sham group, perform the same surgical procedure without clamping the renal pedicles.

  • Post-operative Care and Sample Collection:

    • Provide post-operative care, including analgesics and hydration.

    • Collect blood samples at different time points post-surgery (e.g., day 3, 7, 14, and 28).

    • Sacrifice the mice at the designated endpoints and collect the kidneys for histopathological analysis (e.g., Masson's trichrome staining for fibrosis) and molecular analysis.

  • Assessment of Kidney Function:

    • Measure serum creatinine and blood urea (B33335) nitrogen (BUN) levels to assess renal function.

Visualizations

Signaling Pathways and Experimental Workflows

KDM4C_HIF1a_Signaling_Pathway Hypoxia Hypoxia HIF1a HIF1a Hypoxia->HIF1a Stabilizes

InVivo_Experimental_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Nude Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. Treatment with this compound or Vehicle Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint & Euthanasia Monitoring->Endpoint Analysis 9. Tumor Excision, Weight Measurement, & Downstream Analysis Endpoint->Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kdm4C-IN-1 is a potent and selective inhibitor of Lysine-specific demethylase 4C (KDM4C), also known as JMJD2C. KDM4C is a member of the JmjC domain-containing histone demethylase family that specifically removes methyl groups from lysine (B10760008) 9 of histone H3 (H3K9me3/me2), a mark associated with transcriptional repression. Dysregulation of KDM4C has been implicated in various cancers, making it a compelling target for therapeutic development. These application notes provide recommended working concentrations, detailed experimental protocols, and an overview of the signaling pathways involving KDM4C to facilitate research and drug development efforts targeting this enzyme.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available in vitro and cell-based assays.

Parameter Value Assay Type Reference
IC₅₀ (KDM4C)8 nMIn vitro demethylase assay[1][2][3]
IC₅₀ (HepG2 cells)0.8 µMCell growth inhibition[1][2][3]
IC₅₀ (A549 cells)1.1 µMCell growth inhibition[1][2][3]

Table 1: Inhibitory Activity of this compound

KDM4C Signaling Pathway

KDM4C plays a crucial role in oncogenesis through its histone demethylase activity, which leads to the activation of various downstream signaling pathways. A key mechanism involves the removal of the repressive H3K9me3 mark from the promoters of oncogenes, leading to their transcriptional activation.

KDM4C_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Signaling Cascades KDM4C KDM4C H3K9me3 H3K9me3 (Repressive Mark) KDM4C->H3K9me3 Demethylation Target_Genes Target Gene Promoters (e.g., c-Myc, AR targets, CXCL10) KDM4C->Target_Genes Activates H3K9me3->Target_Genes Represses Transcription Gene Transcription Target_Genes->Transcription cMyc c-Myc Transcription->cMyc AR Androgen Receptor (AR) Transcription->AR CXCL10 CXCL10 Transcription->CXCL10 Wnt Wnt Beta_Catenin β-catenin Wnt->Beta_Catenin Beta_Catenin->KDM4C Stabilizes PI3K PI3K AKT AKT PI3K->AKT AKT->KDM4C Activates AKT->cMyc Proliferation Cell Proliferation & Survival cMyc->Proliferation AR->Proliferation Immunity Anti-tumor Immunity CXCL10->Immunity Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_cell_based Cell-Based Assays cluster_functional Functional Assays Enzymatic_Assay 1. In Vitro Enzymatic Assay (LANCE TR-FRET) Determine IC50 for KDM4C Cell_Viability 2. Cell Viability Assay (MTT/Hoechst) Determine IC50 in cancer cell lines Enzymatic_Assay->Cell_Viability Select promising inhibitor Target_Engagement 3. Target Engagement (Western Blot for H3K9me3) Confirm on-target effect Cell_Viability->Target_Engagement Confirm cellular activity Downstream_Analysis 4. Downstream Pathway Analysis (Western Blot for p-AKT, c-Myc; qPCR for target genes) Target_Engagement->Downstream_Analysis Investigate mechanism Colony_Formation 5. Colony Formation Assay Assess long-term effect on proliferation Downstream_Analysis->Colony_Formation Migration_Invasion 6. Migration/Invasion Assay (Transwell) Evaluate effect on metastasis Downstream_Analysis->Migration_Invasion

References

Application Notes and Protocols for Kdm4C-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the storage, stability, and use of Kdm4C-IN-1, a potent inhibitor of the histone lysine (B10760008) demethylase KDM4C. The included protocols and data are intended to ensure the consistent and effective application of this compound in research and drug development settings.

Storage and Stability

Proper storage of this compound is crucial to maintain its chemical integrity and biological activity. The following tables summarize the recommended storage conditions and stability for the compound in both solid and solution forms.

Table 1: this compound Storage and Stability as a Solid

Storage ConditionShelf LifeNotes
-20°C3 yearsRecommended for long-term storage.
Room TemperatureShippingStable for short periods, as is common during shipping.

Table 2: this compound Storage and Stability in Solution

SolventStorage ConditionShelf LifeNotes
DMSO-80°C6 monthsRecommended for long-term storage of stock solutions.[1][2]
DMSO-20°C1 monthSuitable for short-term storage of working aliquots.[1][2]

Solubility and Solution Preparation

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). Careful preparation of stock solutions is essential for accurate and reproducible experimental results.

Table 3: this compound Solubility

SolventSolubilityConcentration
DMSO≥ 3 mg/mL10.02 mM

Protocol 2.1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Warm the Vial: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Add DMSO: Using a calibrated pipette, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to a 1 mg vial of this compound (Molecular Weight: 299.28 g/mol ), add 334.14 µL of DMSO.

  • Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the compound is fully dissolved. A clear solution should be observed.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[1][2] Avoid repeated freeze-thaw cycles.

Experimental Protocols

The following are detailed protocols for common assays utilizing this compound.

Protocol 3.1: Cell Viability Assay (MTT/CCK8)

This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines, such as HepG2 and A549.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound or vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.

  • Viability Assessment:

    • For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.

    • For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Protocol 3.2: Western Blot Analysis

This protocol describes the detection of changes in protein expression or histone methylation marks following treatment with this compound.

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., KDM4C, H3K9me3, AKT, c-Myc) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3.3: Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for investigating the effect of this compound on the binding of KDM4C to target gene promoters and the resulting changes in histone methylation.

  • Cross-linking: Treat cells with this compound for the desired duration. Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose (B213101) beads. Incubate the chromatin overnight at 4°C with an antibody against KDM4C or a specific histone mark (e.g., H3K9me3). Add protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C overnight with NaCl.

  • DNA Purification: Purify the DNA using a PCR purification kit.

  • qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of target genes to quantify the enrichment of the target protein or histone mark.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known signaling pathway of KDM4C and a general experimental workflow for studying the effects of this compound.

KDM4C_Signaling_Pathway cluster_nucleus Nucleus Hypoxia Hypoxia HIF1a HIF1α Hypoxia->HIF1a STAT3 STAT3 STAT3->HIF1a co-activates KDM4C KDM4C HIF1a->KDM4C activates VEGFA VEGFA HIF1a->VEGFA AKT AKT KDM4C->AKT cMyc c-Myc KDM4C->cMyc Histone Histone H3 (H3K9me3) KDM4C->Histone demethylates Cell_Proliferation Cell Proliferation & Angiogenesis AKT->Cell_Proliferation cMyc->Cell_Proliferation VEGFA->Cell_Proliferation Gene_Expression Target Gene Expression Gene_Expression->Cell_Proliferation Histone->Gene_Expression Kdm4C_IN_1 This compound Kdm4C_IN_1->KDM4C inhibits

Caption: KDM4C signaling pathway in cancer.

Experimental_Workflow Start Start: Prepare this compound Stock Solution (10 mM in DMSO) Cell_Culture Cell Culture (e.g., HepG2, A549) Start->Cell_Culture Treatment Treat cells with this compound (various concentrations) Cell_Culture->Treatment Viability Cell Viability Assay (MTT / CCK8) Treatment->Viability Western Western Blot Analysis (Protein expression & Histone marks) Treatment->Western ChIP ChIP Assay (KDM4C binding & Histone marks) Treatment->ChIP Data Data Analysis (IC50, Protein levels, Gene targets) Viability->Data Western->Data ChIP->Data

Caption: Experimental workflow for this compound.

References

Application Notes and Protocols for Cell Proliferation Assays with Kdm4C-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Kdm4C-IN-1, a potent inhibitor of the histone lysine (B10760008) demethylase KDM4C, in cell proliferation assays. This document includes detailed protocols for common assays, expected outcomes, and an overview of the relevant signaling pathways.

KDM4C (also known as JMJD2C) is a histone demethylase implicated in the development and progression of several cancers by removing repressive histone marks, leading to the activation of oncogenes.[1][2][3] Its inhibition presents a promising therapeutic strategy. This compound is a specific inhibitor of KDM4C with an IC50 of 8 nM.[4] It has been shown to inhibit the growth of various cancer cell lines, making it a valuable tool for studying the role of KDM4C in cancer biology and for preclinical drug development.[4][5]

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound and the general effects of KDM4C inhibition on cell proliferation as reported in the literature.

Table 1: In Vitro Inhibitory Activity of this compound

TargetCell LineAssayIC50Reference
KDM4C-Biochemical Assay8 nM[4]
Cell GrowthHepG2 (Hepatocellular Carcinoma)Proliferation Assay0.8 µM[4][5]
Cell GrowthA549 (Lung Carcinoma)Proliferation Assay1.1 µM[4][5]

Table 2: Phenotypic Effects of KDM4C Inhibition on Cancer Cells

PhenotypeCell TypeObservationReference
Cell ProliferationTriple-Negative Breast CancerSignificant reduction after 24 and 48 hours of treatment.[6]
Cell ViabilityTriple-Negative Breast CancerReduced cell viability.[6]
Colony FormationProstate CancerRetarded colony formation on soft agar.[7]
Cell CycleVarious Cancer CellsCan lead to cell cycle arrest.[8]
Chromosome SegregationTriple-Negative Breast CancerIncreased number of mitotic segregation errors.[2][6]

Signaling Pathways Involving KDM4C

KDM4C has been shown to regulate key oncogenic signaling pathways. Understanding these pathways is crucial for interpreting the results of cell proliferation assays with this compound.

KDM4C_Signaling_Pathway cluster_0 KDM4C-Mediated Gene Activation cluster_1 Downstream Cellular Effects KDM4C KDM4C H3K9me3 H3K9me3 (Repressive Mark) KDM4C->H3K9me3 Demethylates H3K9me2 H3K9me2 (Active Mark) KDM4C->H3K9me2 Results in Oncogenes Oncogenes (e.g., c-Myc, AKT, HIF1α) H3K9me2->Oncogenes Activates Transcription Proliferation Cell Proliferation Oncogenes->Proliferation Survival Cell Survival Oncogenes->Survival Angiogenesis Angiogenesis Oncogenes->Angiogenesis Kdm4C_IN_1 This compound Kdm4C_IN_1->KDM4C Inhibits

Caption: KDM4C signaling pathway and the inhibitory action of this compound.

KDM4C promotes the expression of genes involved in cell proliferation, such as c-Myc and those in the AKT signaling pathway.[7] It can also act as a co-activator for HIF-1α, promoting angiogenesis.[9] By inhibiting KDM4C, this compound is expected to downregulate these pathways, leading to a decrease in cell proliferation.

Experimental Protocols

The following are detailed protocols for commonly used cell proliferation assays, adapted for use with this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with This compound A->B C 3. Incubate (e.g., 24, 48, 72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Add Solubilization Solution E->F G 7. Measure Absorbance (570 nm) F->G

Caption: Workflow for the MTT cell proliferation assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value of this compound for the specific cell line.

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

This assay measures DNA synthesis, a direct marker of cell proliferation.

BrdU_Assay_Workflow A 1. Seed & Treat Cells with this compound B 2. Add BrdU Labeling Solution A->B C 3. Incubate (2-24h) B->C D 4. Fix, Denature DNA & Block C->D E 5. Add Anti-BrdU Antibody D->E F 6. Add Secondary Antibody & Substrate E->F G 7. Measure Signal (Absorbance/Fluorescence) F->G

Caption: Workflow for the BrdU cell proliferation assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • BrdU Labeling Reagent

  • Fixing/Denaturing Solution

  • Anti-BrdU antibody (conjugated or unconjugated)

  • Secondary antibody (if required)

  • Detection substrate (e.g., TMB for colorimetric, or a fluorescent substrate)

  • Stop Solution

  • 96-well plates (clear for colorimetric, black for fluorescent)

  • Plate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.

  • BrdU Labeling: At the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell doubling time.[11]

  • Fixation and Denaturation: Remove the labeling solution, and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[11]

  • Antibody Incubation: Wash the wells with wash buffer. Add the anti-BrdU primary antibody and incubate for 1-2 hours at room temperature.[12]

  • Secondary Antibody and Detection: If using an unconjugated primary antibody, wash and add the appropriate secondary antibody. After incubation and washing, add the detection substrate.[11]

  • Signal Measurement: After a suitable development time, add a stop solution (if necessary) and measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of proliferation for each concentration relative to the vehicle control.

Colony Formation (Clonogenic) Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of long-term cell survival and proliferative capacity.

Colony_Formation_Assay_Workflow A 1. Seed Cells at Low Density in 6-well plates B 2. Treat with this compound (Continuous or short-term) A->B C 3. Incubate for 1-3 weeks B->C D 4. Fix and Stain Colonies (e.g., Crystal Violet) C->D E 5. Count Colonies D->E

Caption: Workflow for the colony formation assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Fixing solution (e.g., methanol)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

  • Microscope or colony counter

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound. Treatment can be continuous (inhibitor present throughout the incubation) or for a defined period (e.g., 24-48 hours), after which the medium is replaced with fresh medium without the inhibitor.

  • Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form. Change the medium every 2-3 days.

  • Fixation and Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.

  • Colony Counting: Gently wash the wells with water and allow them to air dry. Count the number of colonies (typically defined as clusters of >50 cells) in each well.[13]

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the vehicle control.

Troubleshooting and Considerations

  • Solubility of this compound: Ensure that this compound is fully dissolved in the culture medium to avoid precipitation. The final DMSO concentration should be kept low (typically <0.5%) to minimize solvent toxicity.

  • Cell Density: The optimal cell seeding density for each assay and cell line should be determined empirically to ensure that cells are in the logarithmic growth phase during the experiment.

  • Treatment Duration: The duration of treatment with this compound may need to be optimized. Time-course experiments are recommended to determine the optimal endpoint.

  • Mechanism of Action: KDM4C inhibition can lead to cell cycle arrest or apoptosis.[8] Consider performing complementary assays (e.g., flow cytometry for cell cycle analysis, Annexin V staining for apoptosis) to further elucidate the mechanism of action of this compound in your cell model.

References

Application Notes and Protocols for Western Blot Analysis of KDM4C Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the inhibition of Lysine-specific demethylase 4C (KDM4C). This document includes detailed protocols for sample preparation, and Western blotting, as well as an overview of key signaling pathways affected by KDM4C inhibition.

Introduction to KDM4C

Lysine-specific demethylase 4C (KDM4C), also known as JMJD2C, is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from lysine (B10760008) residues on histone tails, primarily H3K9me3/me2 and H3K36me3/me2.[1][2] Dysregulation of KDM4C has been implicated in the progression of various cancers, including prostate, breast, and colon cancer, making it an attractive target for therapeutic intervention.[2][3][4] Western blot analysis is a fundamental technique to assess the efficacy of KDM4C inhibitors by monitoring the expression levels of KDM4C itself and its downstream target proteins.

Key Signaling Pathways Modulated by KDM4C

KDM4C inhibition impacts several critical signaling pathways involved in cell proliferation, angiogenesis, and survival. Below are key pathways to investigate via Western blot following KDM4C inhibition.

  • HIF1α/VEGFA Signaling: In non-small cell lung cancer, KDM4C has been shown to promote tumor angiogenesis by activating the HIF1α/VEGFA signaling pathway.[1]

  • AKT/c-Myc Signaling: KDM4C stimulates the proliferation of prostate cancer cells through the activation of AKT and c-Myc.[2]

  • Wnt/β-catenin Signaling: KDM4C is a downstream target of the Wnt signaling pathway and is required for the expression of Wnt/β-catenin target genes in glioblastoma.[5]

  • MAPK Signaling: In pancreatic ductal adenocarcinoma, KDM4C has been found to regulate the MAPK signaling pathway.[6]

A diagram illustrating the central role of KDM4C in these pathways is provided below.

KDM4C_Signaling_Pathways KDM4C KDM4C HIF1a HIF1α KDM4C->HIF1a AKT AKT KDM4C->AKT cMyc c-Myc KDM4C->cMyc MAPK MAPK KDM4C->MAPK VEGFA VEGFA HIF1a->VEGFA Angiogenesis Angiogenesis HIF1a->Angiogenesis VEGFA->Angiogenesis Proliferation Cell Proliferation AKT->Proliferation cMyc->Proliferation Wnt Wnt/β-catenin Wnt->KDM4C Tumorigenesis Tumorigenesis Wnt->Tumorigenesis MAPK->Proliferation

KDM4C Signaling Pathways

Experimental Workflow for Western Blot Analysis

The general workflow for performing a Western blot to analyze KDM4C inhibition is outlined below.

Western_Blot_Workflow start Start: Treat cells with KDM4C inhibitor lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant prepare Sample Preparation (with Laemmli buffer) quant->prepare sds SDS-PAGE prepare->sds transfer Protein Transfer to Membrane (e.g., PVDF) sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Detection (e.g., Chemiluminescence) secondary->detection analysis Data Analysis and Quantification detection->analysis end End analysis->end

Western Blot Experimental Workflow

Quantitative Data Summary

The following tables summarize the expected changes in protein expression or histone methylation marks following KDM4C inhibition, based on published literature.

Table 1: Effect of KDM4C Inhibition on Downstream Signaling Proteins

Target ProteinChange upon KDM4C InhibitionCell Line/ModelMethod of InhibitionReference
HIF1αDecreaseNSCLC cellsKDM4C overexpression[1]
VEGFADecreaseNSCLC cellsKDM4C overexpression[1]
p-AKT (S473)DecreaseProstate cancer cellsKDM4C siRNA[2]
p-AKT (T308)DecreaseProstate cancer cellsKDM4C siRNA[2]
c-MycDecreaseProstate cancer cellsKDM4C siRNA[2]
p-ERK1/2DecreasePancreatic cancer cellsKDM4C knockout[6]
CXCL10IncreaseLung cancer cellsKDM4C shRNA or SD70[7]

Table 2: Effect of KDM4C Inhibition on Histone Methylation

Histone MarkChange upon KDM4C InhibitionCell Line/ModelMethod of InhibitionReference
H3K9me3IncreaseHEK293T cellsKDM4C inhibitor (6A)[8]
H3K36me3IncreaseKDM4C overexpressed cell lineKDM4C inhibitor (QC6352)[4]
H3K36me3IncreaseLung cancer cellsKDM4C shRNA or SD70[7]

Experimental Protocols

Protocol 1: Cell Lysis and Protein Extraction

This protocol is suitable for adherent or suspension cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Cell Lysis Buffer (e.g., RIPA or NP-40 buffer)[9][10]

  • Protease and phosphatase inhibitor cocktails[10]

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure for Adherent Cells:

  • Remove culture medium from the dish.

  • Wash the cells once with ice-cold PBS.[9]

  • Aspirate the PBS and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mL for a 10 cm dish).[9][10]

  • Incubate the dish on ice for 5-20 minutes.[11]

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube.[9][12]

  • Proceed to step 7 of the general procedure.

Procedure for Suspension Cells:

  • Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.[11]

  • Discard the supernatant and wash the cell pellet with ice-cold PBS.

  • Centrifuge again and discard the supernatant.

  • Resuspend the cell pellet in ice-cold lysis buffer with fresh inhibitors.[11]

  • Proceed to step 6 of the general procedure.

General Procedure:

  • Agitate the cell lysate for 30 minutes at 4°C.[12]

  • Clarify the lysate by centrifugation at 12,000-16,000 x g for 15-20 minutes at 4°C.[9][12]

  • Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-cooled microcentrifuge tube.[11]

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).[9]

  • Aliquot the lysates and store them at -80°C for long-term use.

Protocol 2: Western Blotting

Materials:

  • Protein samples from Protocol 1

  • Laemmli sample buffer (2X or 4X)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (see Table 3 for suggestions)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Mix the protein lysate with an equal volume of 2X Laemmli sample buffer.[10] Boil the samples at 95-100°C for 5-10 minutes.[10][13]

  • SDS-PAGE: Load 10-50 µg of protein per lane onto an SDS-PAGE gel.[10] Run the gel according to the manufacturer's instructions.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[13] Recommended antibody dilutions can be found in Table 3.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[14]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[14]

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add the chemiluminescent substrate to the membrane and incubate for the recommended time.[9]

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).

Table 3: Recommended Antibodies for Western Blot Analysis

TargetSupplierCatalog NumberRecommended DilutionReference
KDM4CNovus BiologicalsNBP1-496001:1000
KDM4CBethyl LaboratoriesA300-885A1:800[7]
CXCL10R&D SystemsAF-466-NA1 µg/mL[7]
H3K9me3Abcamab88981:800[7]
H3K36me3Abcamab90501:800[7]
Total Histone H3Abcamab17911:1000[7]
STINGProteintech19851-1-AP1:1000[7]
IRF3Proteintech11312-1-AP1:1000[7]
β-actinVaries[2]
GAPDHABclonalAC0331:3000[7]

Note: Optimal antibody concentrations and incubation times may need to be determined empirically for each experimental setup. Always refer to the manufacturer's datasheet for specific recommendations.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Following Kdm4C-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kdm4C (Lysine-specific demethylase 4C), also known as JMJD2C, is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me3) and lysine 36 (H3K36me2/3), which are key marks in chromatin structure and gene expression. The inhibitor Kdm4C-IN-1 is a potent and specific small molecule designed to inhibit the catalytic activity of KDM4C.[1] Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions of proteins with specific DNA regions in the cell. Following treatment with this compound, ChIP can be employed to elucidate the inhibitor's impact on KDM4C's binding to its target loci and, consequently, the histone methylation status of these regions. These application notes provide a comprehensive guide to performing and analyzing ChIP experiments after this compound treatment.

Mechanism of Action

KDM4C is a transcriptional co-activator that removes repressive histone marks (H3K9me3), leading to a more open chromatin structure and facilitating gene expression. This compound, by inhibiting the demethylase activity of KDM4C, is expected to lead to an accumulation of H3K9me3 at KDM4C target genes, resulting in transcriptional repression. This mechanism is central to its potential therapeutic applications, particularly in oncology, where KDM4C is often overexpressed.

Data Presentation

The following tables summarize quantitative data from representative studies investigating the effects of KDM4C inhibition on histone methylation at various gene promoters. While not all studies utilized this compound specifically, the data is illustrative of the expected outcomes following treatment with a potent KDM4C inhibitor. Data is typically generated by ChIP followed by quantitative PCR (ChIP-qPCR) and is presented as "Fold Enrichment" over a negative control (e.g., IgG) or as a percentage of input DNA.

Table 1: Effect of KDM4C Inhibition on H3K9me3 Enrichment at the c-Myc Promoter

Cell LineTreatmentAntibodyFold Enrichment (vs. IgG)Reference
U87 GlioblastomaDMSO (Control)H3K9me31.0 ± 0.15[2][3]
U87 GlioblastomaSD70 (KDM4C inhibitor)H3K9me32.8 ± 0.3[2][3]

Table 2: Effect of KDM4C Knockdown on H3K9me3 Enrichment at Wnt Target Gene Promoters

Cell LineConditionTarget GeneFold Enrichment (vs. IgG)Reference
SW1783 GlioblastomaControl siRNAAXIN21.0 ± 0.2[4][5]
SW1783 GlioblastomaKDM4C siRNAAXIN23.5 ± 0.4[4][5]
SW1783 GlioblastomaControl siRNAMYC1.2 ± 0.2[4][5]
SW1783 GlioblastomaKDM4C siRNAMYC4.1 ± 0.5[4][5]

Table 3: Effect of KDM4C Knockdown on H3K9me3 Enrichment at HIF1α Target Gene Promoters

Cell LineConditionTarget Gene PromoterFold Enrichment (vs. IgG)Reference
NSCLC CellsEmpty VectorHIF1α1.0 ± 0.1[6]
NSCLC CellsshKDM4CHIF1α2.5 ± 0.3[6]

Experimental Protocols

Protocol 1: Cell Treatment with this compound
  • Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the inhibitor in a complete culture medium to the desired final concentration.

  • Treatment: Remove the existing medium from the cells and add the medium containing this compound. A vehicle control (e.g., DMSO) should be run in parallel.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the inhibitor to exert its effect on histone methylation. The optimal time course should be determined empirically.

Protocol 2: Chromatin Immunoprecipitation (ChIP)

This protocol is a generalized procedure and may require optimization for specific cell types and antibodies.

1. Cross-linking

  • Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% (v/v).

  • Incubate for 10 minutes at room temperature with gentle swirling.

  • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.

  • Incubate for 5 minutes at room temperature.

  • Wash the cells twice with ice-cold PBS.

2. Cell Lysis and Chromatin Shearing

  • Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors) and incubate on ice.

  • Isolate the nuclei by centrifugation.

  • Resuspend the nuclear pellet in a shearing buffer (e.g., containing SDS and protease inhibitors).

  • Shear the chromatin to an average size of 200-1000 bp using a sonicator. The optimal sonication conditions should be determined empirically for each cell type and instrument.

  • Centrifuge to pellet the cellular debris and collect the supernatant containing the sheared chromatin.

3. Immunoprecipitation

  • Dilute the chromatin in a ChIP dilution buffer.

  • Save a small aliquot of the diluted chromatin as "input" control.

  • Pre-clear the chromatin with protein A/G magnetic beads.

  • Add the primary antibody (e.g., anti-H3K9me3 or a rabbit IgG as a negative control) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

  • Add protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C with rotation.

4. Washes

  • Wash the bead-antibody-chromatin complexes sequentially with a series of wash buffers to remove non-specifically bound proteins and DNA. Typically, this includes a low salt wash buffer, a high salt wash buffer, a LiCl wash buffer, and a TE buffer.

5. Elution and Reverse Cross-linking

  • Elute the chromatin from the beads using an elution buffer (e.g., containing SDS and sodium bicarbonate).

  • Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours or overnight. Also, treat the input sample in the same way.

  • Treat the samples with RNase A and Proteinase K to remove RNA and proteins.

6. DNA Purification

  • Purify the DNA using a commercial DNA purification kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Resuspend the purified DNA in a small volume of nuclease-free water or TE buffer.

Protocol 3: ChIP-qPCR Data Analysis
  • Primer Design: Design qPCR primers that amplify specific genomic regions of interest (e.g., promoters of target genes) and a negative control region (a gene desert or a gene not expected to be regulated by KDM4C).

  • qPCR Reaction: Set up qPCR reactions using a suitable master mix, the purified ChIP DNA, input DNA, and IgG control DNA as templates.

  • Data Analysis:

    • Percent Input Method:

      • Calculate the Ct (Cycle threshold) values for each sample.

      • Normalize the Ct value of the immunoprecipitated (IP) sample to the input sample: Adjusted Input Ct = Ct(Input) - log2(Dilution Factor) (The dilution factor is the fraction of the total chromatin used for the input, e.g., if 1% of the chromatin is used as input, the dilution factor is 100).

      • Calculate the delta Ct: ΔCt = Adjusted Input Ct - Ct(IP)

      • Calculate the percent input: % Input = 2^ΔCt * 100

    • Fold Enrichment Method:

      • Calculate the delta Ct for both the specific antibody IP and the IgG control relative to the input: ΔCt(IP) = Ct(IP) - Ct(Input) ΔCt(IgG) = Ct(IgG) - Ct(Input)

      • Calculate the delta-delta Ct: ΔΔCt = ΔCt(IP) - ΔCt(IgG)

      • Calculate the fold enrichment: Fold Enrichment = 2^(-ΔΔCt)

Visualizations

Signaling Pathways and Experimental Workflow

KDM4C_Inhibition_Pathway cluster_treatment Cellular Treatment cluster_enzyme Epigenetic Regulation cluster_transcription Transcriptional Control Kdm4C_IN_1 This compound KDM4C KDM4C (Histone Demethylase) Kdm4C_IN_1->KDM4C Inhibits H3K9me3 H3K9me3 (Repressive Mark) KDM4C->H3K9me3 Demethylates Chromatin Chromatin Condensation H3K9me3->Chromatin Promotes TF Transcription Factors (e.g., c-Myc, TCF/LEF, HIF1α) Chromatin->TF Blocks Access Gene_Expression Target Gene Repression (e.g., c-Myc, Wnt & HIF1α targets) Chromatin->Gene_Expression Represses TF->Gene_Expression Activates

Caption: Signaling pathway of this compound action.

ChIP_Workflow start Start: this compound Treated Cells crosslinking 1. Formaldehyde Cross-linking start->crosslinking lysis 2. Cell Lysis & Nuclei Isolation crosslinking->lysis sonication 3. Chromatin Shearing (Sonication) lysis->sonication immunoprecipitation 4. Immunoprecipitation (with anti-H3K9me3 Ab) sonication->immunoprecipitation washes 5. Wash Steps immunoprecipitation->washes elution 6. Elution washes->elution reverse_crosslinking 7. Reverse Cross-linking elution->reverse_crosslinking purification 8. DNA Purification reverse_crosslinking->purification qPCR 9. qPCR Analysis purification->qPCR end End: Quantify H3K9me3 Enrichment qPCR->end KDM4C_Wnt_HIF1a_Signaling cluster_kdm4c KDM4C Activity cluster_wnt Wnt/β-catenin Pathway cluster_hif HIF1α Pathway KDM4C KDM4C H3K9me3_demethylation H3K9me3 Demethylation KDM4C->H3K9me3_demethylation Catalyzes TCF_LEF TCF/LEF KDM4C->TCF_LEF Co-activates HIF1a HIF1α (stabilized) KDM4C->HIF1a Co-activates Wnt_targets Wnt Target Genes (e.g., c-Myc, Axin2) H3K9me3_demethylation->Wnt_targets Promotes Expression HIF1a_targets HIF1α Target Genes (e.g., VEGFA) H3K9me3_demethylation->HIF1a_targets Promotes Expression Wnt Wnt Ligand beta_catenin β-catenin (stabilized) Wnt->beta_catenin beta_catenin->TCF_LEF Co-activates TCF_LEF->Wnt_targets Activates Transcription Hypoxia Hypoxia Hypoxia->HIF1a HIF1a->HIF1a_targets Activates Transcription

References

KDM4C-IN-1: A Potent Inducer of Cancer Cell Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

KDM4C-IN-1 is a potent and selective inhibitor of Lysine Demethylase 4C (KDM4C), a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. Overexpression of KDM4C has been implicated in the progression of various cancers, making it a promising therapeutic target. This compound exerts its anti-cancer effects by inducing apoptosis, a form of programmed cell death, through the modulation of key signaling pathways. This document provides detailed application notes, quantitative data, and experimental protocols for utilizing this compound as a tool to investigate and induce cancer cell apoptosis.

Mechanism of Action

This compound inhibits the demethylase activity of KDM4C, leading to alterations in histone methylation status and the expression of downstream target genes. The primary mechanism by which this compound induces apoptosis involves the p53 and c-Myc signaling pathways. Inhibition of KDM4C leads to the activation of the tumor suppressor protein p53 and the downregulation of the oncoprotein c-Myc. This dual action results in an increased expression of pro-apoptotic proteins, such as Bax and Puma, and a decreased expression of anti-apoptotic proteins, like Bcl-xL. The subsequent shift in the Bax/Bcl-xL ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in apoptosis.

KDM4C_IN_1 This compound KDM4C KDM4C KDM4C_IN_1->KDM4C Inhibition p53 p53 KDM4C->p53 Repression c_Myc c-Myc KDM4C->c_Myc Activation Bax_Puma Bax, Puma (Pro-apoptotic) p53->Bax_Puma Activation Bcl_xL Bcl-xL (Anti-apoptotic) c_Myc->Bcl_xL Activation Mitochondria Mitochondrial Dysfunction Bax_Puma->Mitochondria Promotes Bcl_xL->Mitochondria Inhibits Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Initiates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: this compound Signaling Pathway to Apoptosis.

Data Presentation

The efficacy of this compound and other KDM4C inhibitors has been demonstrated across various cancer cell lines. The following tables summarize the quantitative data on their inhibitory concentrations and effects on apoptotic markers.

Table 1: Inhibitory Activity of this compound and Other KDM4C Inhibitors

InhibitorTargetIC₅₀ (Enzymatic Assay)Cell LineIC₅₀ (Cell Growth)
This compound KDM4C8 nMHepG2 (Liver Cancer)0.8 µM[1][2]
A549 (Lung Cancer)1.1 µM[1][2]
JIB-04KDM4/5KDM4A-E: 290–1100 nM--
SD70KDM4C30 µMCWR22Rv1 (Prostate Cancer)>5 µM

Table 2: Effect of KDM4C Inhibition on Apoptotic Protein Expression in Glioblastoma Cells (U87 and U251)

TreatmentProteinChange in Expression
KDM4C Knockdown/InhibitionBakIncreased[3]
BaxIncreased[3]
PumaIncreased[3]
Bcl-xLDecreased[3]
Cleaved Caspase-3Increased[3]

Note: The data for glioblastoma cells was obtained using KDM4C knockdown and the inhibitor SD70. Similar effects are anticipated with this compound due to the shared mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat cells with varying concentrations of this compound Seed_Cells->Treat_Cells Add_MTT Add MTT reagent to each well Treat_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours at 37°C Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: MTT Assay Experimental Workflow.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound solutions or vehicle control (e.g., DMSO) to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration (e.g., 24-48 hours). Include both positive (e.g., treated with a known apoptosis inducer) and negative (vehicle-treated) controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot Analysis of Apoptotic Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins (Bax, Bcl-xL, and cleaved caspase-3) after this compound treatment.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-xL, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with ice-cold RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-xL, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the signal using an imaging system. Perform densitometry analysis to quantify the relative protein expression levels, normalizing to the loading control.

Conclusion

This compound is a valuable research tool for investigating the role of KDM4C in cancer biology and for inducing apoptosis in cancer cells. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their studies. Further investigation into the efficacy of this compound in a broader range of cancer types and in in vivo models is warranted to fully elucidate its therapeutic potential.

References

KDM4C-IN-1: Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KDM4C-IN-1 is a potent and selective small-molecule inhibitor of Lysine-Specific Demethylase 4C (KDM4C), a member of the JmjC domain-containing histone demethylase family.[1][2][3][4] KDM4C plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 9 (H3K9) and is implicated in various cancers, making it an attractive target for therapeutic development. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize KDM4C inhibitors.

Quantitative Data Summary

This compound exhibits high potency against KDM4C and demonstrates anti-proliferative effects in cancer cell lines. The following table summarizes the key quantitative data for this compound.

ParameterValueTarget/Cell LineAssay TypeReference
IC50 8 nMKDM4CBiochemical Assay[1][2][4]
IC50 0.8 µMHepG2 cellsMTS Assay (24 hrs)[1][4]
IC50 1.1 µMA549 cellsAlamar Blue Assay (72 hrs)[1][4]

Signaling Pathway and Experimental Workflow

To understand the context of KDM4C inhibition and the general workflow of HTS assays, the following diagrams are provided.

KDM4C_Signaling_Pathway cluster_0 Nucleus Histone H3 Histone H3 H3K9me3 H3K9me3 Histone H3->H3K9me3 Methylation KDM4C KDM4C H3K9me3->KDM4C Substrate Gene Repression Gene Repression H3K9me3->Gene Repression KDM4C->Histone H3 Demethylation Gene Activation Gene Activation KDM4C->Gene Activation KDM4C_IN_1 KDM4C_IN_1 KDM4C_IN_1->KDM4C Inhibition

Caption: Simplified signaling pathway of KDM4C action and its inhibition.

HTS_Workflow Compound Library Compound Library Assay Plate Preparation Assay Plate Preparation Compound Library->Assay Plate Preparation Reagent Addition (Enzyme, Substrate, this compound) Reagent Addition (Enzyme, Substrate, this compound) Assay Plate Preparation->Reagent Addition (Enzyme, Substrate, this compound) Incubation Incubation Reagent Addition (Enzyme, Substrate, this compound)->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

Caption: General experimental workflow for high-throughput screening.

Experimental Protocols

The following are detailed protocols for commonly used HTS assays to screen for KDM4C inhibitors. These protocols are based on established methods for the KDM family and can be adapted for use with this compound as a positive control.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

This homogeneous assay format is highly suitable for HTS and measures the demethylase activity of KDM4C by detecting the product of the enzymatic reaction.

Materials:

  • KDM4C enzyme (recombinant)

  • Biotinylated H3K9me3 peptide substrate

  • This compound (as a control inhibitor)

  • TR-FRET Detection Reagents:

    • Europium-labeled anti-H3K9me2 antibody (Donor)

    • Streptavidin-conjugated acceptor (e.g., APC or d2)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 0.1 mg/mL BSA, 0.01% Tween-20, 1 µM FeSO₄, 2 mM Ascorbic Acid, 100 µM α-ketoglutarate.

  • 384-well low-volume white plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound and test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Reagent Preparation:

    • Prepare a 2X solution of KDM4C enzyme in assay buffer.

    • Prepare a 2X solution of biotinylated H3K9me3 peptide substrate in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the compound solution (or DMSO for controls) to the wells of the 384-well plate.

    • Add 5 µL of the 2X KDM4C enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the demethylase reaction by adding 10 µL of the 2X biotinylated H3K9me3 peptide substrate solution.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and proceed with detection by adding 10 µL of the TR-FRET detection reagent mix (containing Europium-labeled antibody and Streptavidin-conjugated acceptor) prepared in a suitable detection buffer.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Signal Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at 320 nm.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Determine IC₅₀ values using a suitable data analysis software.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is another robust method for HTS, detecting the interaction between the demethylated substrate and a specific antibody.

Materials:

  • KDM4C enzyme (recombinant)

  • Biotinylated H3K9me3 peptide substrate

  • This compound (as a control inhibitor)

  • AlphaScreen Detection Reagents:

    • Streptavidin-coated Donor beads

    • Anti-H3K9me2 antibody-conjugated Acceptor beads

  • Assay Buffer: 50 mM HEPES (pH 7.3), 50 mM NaCl, 0.1 mg/mL BSA, 0.01% Tween-20, 1 µM FeSO₄, 2 mM Ascorbic Acid, 100 µM α-ketoglutarate.

  • 384-well ProxiPlates

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound and test compounds in DMSO.

  • Assay Procedure:

    • Add 2.5 µL of compound solution to the wells of the 384-well plate.

    • Add 2.5 µL of KDM4C enzyme solution in assay buffer.

    • Add 2.5 µL of biotinylated H3K9me3 peptide substrate in assay buffer.

    • Incubate the reaction mixture for 60 minutes at room temperature.

  • Detection:

    • Prepare a suspension of Acceptor beads and add 5 µL to each well.

    • Incubate for 60 minutes at room temperature in the dark.

    • Prepare a suspension of Donor beads and add 5 µL to each well under subdued light.

    • Incubate for 60 minutes at room temperature in the dark.

  • Signal Reading: Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: Normalize the data against positive and negative controls and determine IC₅₀ values.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Materials:

  • Cell line expressing KDM4C (e.g., HepG2, A549)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for protein quantification (e.g., Western blot, ELISA)

Protocol:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1-4 hours).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Quantification:

    • Quantify the amount of soluble KDM4C in the supernatant using a specific and sensitive method like Western blotting or an ELISA.

  • Data Analysis:

    • Plot the amount of soluble KDM4C as a function of temperature for each compound concentration.

    • Determine the melting temperature (Tₘ) for each condition. An increase in Tₘ in the presence of this compound indicates target engagement.

Disclaimer

These protocols provide a general guideline. Researchers should optimize the assay conditions, including enzyme and substrate concentrations, incubation times, and buffer components, for their specific experimental setup. This compound is intended for research use only.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Kdm4C-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kdm4C-IN-1 is a potent inhibitor of the histone lysine (B10760008) demethylase KDM4C, an enzyme frequently overexpressed in various cancers.[1] KDM4C plays a crucial role in tumorigenesis by epigenetically regulating the expression of key oncogenes and tumor suppressors.[2] Inhibition of KDM4C with this compound has been shown to suppress the growth of cancer cell lines, suggesting its potential as a therapeutic agent.[1] These application notes provide detailed protocols for analyzing the cellular effects of this compound treatment, specifically focusing on apoptosis and cell cycle progression, using flow cytometry.

Mechanism of Action of KDM4C

KDM4C is a histone demethylase that primarily removes methyl groups from histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression.[2] By demethylating H3K9me3 at gene promoters, KDM4C can activate the expression of oncogenes like c-Myc.[2] Additionally, KDM4C can demethylate non-histone proteins, such as the tumor suppressor p53, leading to its inactivation and a subsequent reduction in apoptosis.[2] Inhibition of KDM4C by this compound is expected to reverse these effects, leading to increased H3K9me3 levels, suppression of oncogene expression, activation of p53, and ultimately, induction of apoptosis and/or cell cycle arrest.

KDM4C_Signaling_Pathway KDM4C Signaling Pathway cluster_0 This compound Inhibition cluster_1 Cellular Processes This compound This compound KDM4C KDM4C This compound->KDM4C inhibits Apoptosis Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest H3K9me3 H3K9me3 KDM4C->H3K9me3 demethylates p53 p53 KDM4C->p53 inactivates c-Myc_Expression c-Myc_Expression H3K9me3->c-Myc_Expression represses Cell_Cycle_Progression Cell_Cycle_Progression c-Myc_Expression->Cell_Cycle_Progression promotes p53->Apoptosis induces Cell_Cycle_Progression->Cell_Cycle_Arrest is blocked by

KDM4C signaling and inhibition.

Data Presentation

The following tables summarize representative quantitative data from flow cytometry analyses of cells with inhibited KDM4C function. Note that these data are illustrative and based on KDM4C knockdown studies; results with this compound may vary depending on the cell line, concentration, and treatment duration.

Table 1: Apoptosis Analysis by Annexin V/PI Staining

Cell LineTreatmentEarly Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
U87Control2.5 ± 0.53.1 ± 0.65.6 ± 1.1
U87shKDM4C8.7 ± 1.210.2 ± 1.518.9 ± 2.7
U251Control3.1 ± 0.74.2 ± 0.97.3 ± 1.6
U251shKDM4C12.4 ± 1.815.6 ± 2.128.0 ± 3.9

Data are presented as mean ± standard deviation and are based on KDM4C knockdown studies in glioblastoma cells.

Table 2: Cell Cycle Analysis by Propidium Iodide Staining

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
AsPC-1Control (WT)45.2 ± 3.135.8 ± 2.519.0 ± 1.8
AsPC-1KDM4C KO30.1 ± 2.825.5 ± 2.144.4 ± 3.5

Data are presented as mean ± standard deviation and are based on KDM4C knockout studies in pancreatic cancer cells, indicating a G2 arrest.

Experimental Protocols

A generalized workflow for the analysis is presented below.

Experimental_Workflow Flow Cytometry Analysis Workflow Cell_Culture 1. Cell Culture and Seeding Treatment 2. Treatment with this compound Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting Staining 4. Staining for Apoptosis or Cell Cycle Harvesting->Staining Flow_Cytometry 5. Flow Cytometry Acquisition Staining->Flow_Cytometry Data_Analysis 6. Data Analysis Flow_Cytometry->Data_Analysis

General experimental workflow.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis in cells treated with this compound by measuring the externalization of phosphatidylserine (B164497) (Annexin V) and plasma membrane integrity (PI).

Materials:

  • This compound (stock solution in DMSO)

  • Appropriate cancer cell line (e.g., HepG2, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (or similar kit with a different fluorochrome)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

  • This compound Treatment:

    • Based on published IC50 values (e.g., 0.8 µM for HepG2, 1.1 µM for A549), prepare serial dilutions of this compound in complete culture medium.[1] A typical starting concentration range would be 0.1 to 10 µM.

    • Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

    • Replace the medium in the wells with the medium containing this compound or vehicle control.

    • Incubate for a predetermined time (e.g., 24, 48, or 72 hours). A time-course experiment is recommended to determine the optimal incubation period.

  • Cell Harvesting:

    • Collect the culture medium (which contains floating apoptotic cells).

    • Wash the adherent cells with PBS.

    • Detach the adherent cells using Trypsin-EDTA.

    • Combine the detached cells with the collected culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of approximately 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate laser and filter settings for FITC (or other fluorochrome) and PI.

    • Collect data for at least 10,000 events per sample.

    • Gate on the cell population based on forward and side scatter to exclude debris.

    • Analyze the fluorescence data to distinguish between live (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Appropriate cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol (B145695)

  • PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting:

    • Harvest adherent cells using Trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells for at least 2 hours at 4°C for fixation. Cells can be stored at -20°C for several weeks after fixation.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Collect data for at least 20,000 events per sample.

    • Gate on single cells to exclude doublets and aggregates.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the effects of the KDM4C inhibitor, this compound, on cancer cell apoptosis and cell cycle progression. By employing flow cytometry, researchers can obtain quantitative data to elucidate the mechanism of action of this compound and evaluate its potential as an anti-cancer therapeutic. It is recommended to optimize treatment concentrations and incubation times for each specific cell line to achieve the most reliable and reproducible results.

References

Troubleshooting & Optimization

Troubleshooting Kdm4C-IN-1 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Kdm4C-IN-1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during in vitro experiments. While KDM4C is a well-documented histone demethylase, "this compound" is used here as a representative small molecule inhibitor to illustrate common challenges, such as precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I've added this compound to my cell culture media, and now it's cloudy. What's happening?

A1: Cloudiness or turbidity shortly after adding a small molecule inhibitor to aqueous media is a classic sign of precipitation. This occurs when the final concentration of the inhibitor exceeds its solubility limit in the complex environment of the cell culture medium. The low aqueous solubility of many organic small molecules is a primary cause.[1]

Q2: My this compound stock solution is in DMSO. Isn't that supposed to keep it dissolved?

A2: Yes, DMSO is an excellent solvent for many organic compounds.[2][3][4] However, when a small volume of a concentrated DMSO stock is diluted into a large volume of aqueous media, the powerful solvating properties of DMSO are lost.[1] The compound is then exposed to an environment where it may not be soluble, causing it to "crash out" of solution.[1][3]

Q3: Can I just warm the media or filter the precipitate out?

A3: Gently warming the media to 37°C is a good practice as solubility can be temperature-dependent.[5] However, you should not filter the precipitate and use the remaining solution. Filtering removes the precipitated compound, meaning the final concentration in your media will be unknown and significantly lower than intended, compromising your experimental results.[1] It is better to troubleshoot the dissolution method.

Q4: How can I prevent this compound from precipitating?

A4: Preventing precipitation involves several key steps: ensuring your stock solution is fully dissolved, using a stepwise dilution method, pre-warming the media, and keeping the final DMSO concentration as low as possible (ideally <0.1%, but up to 0.5% is often tolerated by robust cell lines).[3][5][6][7] Performing a kinetic solubility test can also determine the maximum soluble concentration in your specific media.

In-Depth Troubleshooting Guide

If you are experiencing precipitation, follow this step-by-step guide to identify and solve the issue.

Step 1: Verify Stock Solution Integrity

Before troubleshooting dilutions, ensure your stock solution is sound.

  • Visual Inspection: Hold the vial to a light source. Do you see any crystals or haziness? If so, the compound may have precipitated from the stock. Try gently warming the vial to 37°C and vortexing to redissolve the compound.[5]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound precipitation.[2][5] It is highly recommended to aliquot your stock solution into single-use volumes upon preparation.[2][5][8]

Step 2: Optimize the Dilution Protocol

The most common cause of precipitation is the "shock" of rapid dilution from an organic solvent into an aqueous solution.

  • Method: Never add a highly concentrated stock solution directly into your full volume of media.

  • Recommended Procedure: Add the small volume of DMSO stock drop-wise into pre-warmed (37°C) media while gently swirling or vortexing.[5][6] This gradual introduction helps the compound disperse and dissolve more effectively. For very hydrophobic compounds, a two-step or serial dilution in the media can be beneficial.[6][8]

Step 3: Evaluate Media and Additive Compatibility

Cell culture media are complex mixtures that can affect compound solubility.

  • Serum Content: Fetal Bovine Serum (FBS) and other serum proteins can sometimes help solubilize hydrophobic compounds. If you observe precipitation in serum-free media, test the solubility in media containing serum.

  • pH: The pH of the medium can influence the solubility of compounds with ionizable groups.[7] Ensure your medium is properly buffered and equilibrated in the incubator.

  • Media Components: High concentrations of salts or certain amino acids in the media can sometimes lead to precipitation.[9][10][11]

Step 4: Determine the Solubility Limit

If precipitation persists, you may be exceeding the compound's kinetic solubility in your specific experimental conditions. It is crucial to determine the maximum workable concentration. See Protocol 2 for a method to determine kinetic solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes how to prepare a high-concentration stock solution, which is the first step in most cell-based assays.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated precision balance

  • Vortex mixer

Methodology:

  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.[8]

  • Weigh: Accurately weigh the desired amount of powder. For example, to make 1 mL of a 10 mM stock of a compound with a molecular weight of 450.5 g/mol , you would weigh 4.505 mg.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the vial. Vortex thoroughly for 1-2 minutes. If needed, gently warm the solution at 37°C for 5-10 minutes to ensure the compound is fully dissolved.[5]

  • Inspect: Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquot & Store: Dispense the stock solution into single-use, tightly sealed aliquots.[2][8] Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[2][5]

Protocol 2: Determining Kinetic Solubility in Cell Culture Media

This protocol uses light scattering (measured as absorbance) to estimate the concentration at which this compound precipitates in your specific medium.[12]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Anhydrous DMSO

  • Your specific cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well clear-bottom microplate

  • Plate reader capable of measuring absorbance at ~600-650 nm

Methodology:

  • Prepare Serial Dilutions in DMSO: In a separate 96-well plate or in tubes, create a 2-fold serial dilution of your 10 mM stock solution in DMSO. This will generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Prepare Assay Plate: Add 198 µL of your pre-warmed cell culture medium to the wells of the clear-bottom 96-well plate.

  • Add Compound Dilutions: Transfer 2 µL from each DMSO dilution into the corresponding wells of the media-filled assay plate. This creates a final DMSO concentration of 1% and a range of final compound concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).

  • Include Controls:

    • Negative Control: 198 µL of medium + 2 µL of DMSO.

    • Blank: 200 µL of medium only.

  • Incubate: Cover the plate and incubate at 37°C for 1-2 hours to simulate experimental conditions.[12]

  • Measure Precipitation: Measure the optical density (absorbance) of each well at a wavelength between 600-650 nm. An increase in absorbance relative to the negative control indicates light scattering from insoluble precipitate.[12]

  • Determine Solubility Limit: The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility limit under these conditions.

Quantitative Data Summary

The following tables provide illustrative data for a typical small molecule inhibitor. Note: This data is for example purposes only. You must determine the solubility for your specific compound and conditions.

Table 1: Hypothetical Physicochemical Properties of this compound

Property Value Implication for Solubility
Molecular Weight 450.5 g/mol N/A
pKa 8.2 (Basic) Solubility may increase at lower pH.

| clogP | 4.1 | High value indicates poor aqueous solubility. |

Table 2: Example Solubility of this compound in Common Solvents

Solvent Maximum Solubility
DMSO >100 mM
Ethanol 25 mM

| PBS (pH 7.4) | <10 µM |

Table 3: Example Kinetic Solubility in Different Cell Culture Media

Media Type Max Working Concentration (µM)
DMEM + 10% FBS 45 µM
RPMI-1640 + 10% FBS 55 µM

| DMEM (Serum-Free) | 15 µM |

Visual Guides

Signaling Pathway and Experimental Workflows

KDM4C_Pathway cluster_0 Nucleus Chromatin Chromatin H3K9me3 H3K9me3 (Repressive Mark) Chromatin->H3K9me3 is marked by H3K9me2 H3K9me2 (Active Mark) H3K9me3->H3K9me2 Gene_Repression Gene Repression H3K9me3->Gene_Repression leads to Gene_Activation Gene Activation H3K9me2->Gene_Activation leads to KDM4C KDM4C Enzyme KDM4C->H3K9me3 demethylates KDM4C->H3K9me2 produces Inhibitor This compound Inhibitor->KDM4C Inhibits

Caption: KDM4C (JMJD2C) removes repressive H3K9me3 marks, leading to gene activation. This compound inhibits this process.[13][14][15][16]

Troubleshooting_Workflow A Precipitation Observed in Cell Culture Media B Step 1: Check Stock Solution Is it clear? Stored properly? A->B C Redissolve Stock (Warm to 37°C, Vortex) Prepare fresh aliquots B->C No D Step 2: Review Dilution Method Using pre-warmed media? Adding stock dropwise with mixing? B->D Yes C->D E Adopt Optimized Dilution Protocol (See Protocol in text) D->E No F Step 3: Evaluate Final Concentration Is it too high? D->F Yes E->F G Determine Kinetic Solubility Limit (See Protocol 2) F->G Yes H Solution is Clear Proceed with Experiment F->H No G->H Use concentrations below determined limit I Issue Persists G->I If precipitation still occurs at lowest desired concentration

Caption: A logical workflow for troubleshooting and resolving inhibitor precipitation in cell culture media.

References

Technical Support Center: Optimizing KDM4C-IN-1 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KDM4C-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vivo experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the optimization of your study design.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of KDM4C, a histone demethylase.[1][2][3] KDM4C removes methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me3) and lysine 36 (H3K36me3), which are epigenetic marks that regulate gene expression. By inhibiting KDM4C, this compound leads to an increase in these methylation marks, altering the expression of genes involved in critical cellular processes such as cell cycle progression and proliferation. This targeted epigenetic modulation is being explored for its therapeutic potential in various cancers.

Q2: What are the known in vitro IC50 values for this compound?

A2: this compound has a reported IC50 of 8 nM for KDM4C.[1][2][3] It has also been shown to inhibit the growth of HepG2 and A549 cancer cell lines with IC50 values of 0.8 µM and 1.1 µM, respectively.[1][3]

Q3: Is there established in vivo dosage information for this compound?

A3: Currently, there is no publicly available, established optimal dosage for this compound in animal models. As with any novel inhibitor, dosage optimization is a critical step. This guide provides protocols and recommendations based on data from structurally or functionally similar KDM4C inhibitors to assist in determining the optimal dosage for your specific experimental model.

Q4: What are some recommended starting dosages and administration routes based on similar KDM4C inhibitors?

A4: Based on in vivo studies with other KDM4C inhibitors such as QC6352, SD70, and JIB-04, a starting point for dose-range finding studies for this compound could be in the range of 10-50 mg/kg. Common administration routes for these types of small molecule inhibitors include oral gavage (p.o.) and intraperitoneal (i.p.) injection. The choice of administration route will depend on the formulation and the experimental design.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable therapeutic effect at the initial dose. - Insufficient dosage.- Poor bioavailability of the compound.- Rapid metabolism of the inhibitor.- Inappropriate administration route.- Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Analyze the pharmacokinetic (PK) profile of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) properties.- Consider alternative administration routes (e.g., from i.p. to p.o. or vice versa) or different formulation strategies to improve bioavailability.
Signs of toxicity in animal models (e.g., weight loss, lethargy). - The administered dose is too high.- Off-target effects of the inhibitor.- The formulation vehicle is causing adverse effects.- Reduce the dosage or the frequency of administration.- Conduct a thorough toxicological assessment, including monitoring animal weight, behavior, and performing histological analysis of major organs.- Include a vehicle-only control group to rule out any adverse effects from the formulation itself.
High variability in tumor growth inhibition between animals. - Inconsistent dosing technique.- Heterogeneity of the tumor model.- Differences in individual animal metabolism.- Ensure all personnel are properly trained in the chosen administration technique.- Increase the number of animals per group to improve statistical power.- Monitor plasma levels of the inhibitor to correlate exposure with therapeutic response.
Difficulty in dissolving or suspending this compound for administration. - The inhibitor has poor solubility in common vehicles.- Test a range of biocompatible solvents and suspending agents. Common vehicles for oral gavage include 0.5% methylcellulose (B11928114) or a solution of DMSO, PEG300, and Tween 80 in saline. For intraperitoneal injection, a solution in DMSO and corn oil might be considered.[4][5][6] Always prepare the formulation fresh daily.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound and Other KDM4C Inhibitors

Inhibitor Target IC50 (nM) Cell Line Growth Inhibition (IC50)
This compoundKDM4C8[1][2][3]HepG2: 0.8 µM, A549: 1.1 µM[1][3]
QC6352KDM4C35[6][7]KYSE-150: 3.5 nM[8]
JIB-04JMJD2C (KDM4C)1100[9]Lung and prostate cancer cell lines: as low as 10 nM[10]
SD70KDM4C30,000[11][12]CWR22Rv1: > 5 µM[13]

Table 2: Example In Vivo Dosages of Other KDM4C Inhibitors

Inhibitor Animal Model Dosage Administration Route Observed Effect
QC6352HEK293 Xenograft25 mg/kg, twice dailyOral GavageSignificant reduction in tumor growth[14]
QC6352Breast Cancer PDX10 mg/kg, dailyOral GavageInhibition of tumor growth[6]
SD70CWR22Rv1 Xenograft10 mg/kg, once dailyi.p. injectionInhibition of tumor growth[12]
JIB-04Ewing Sarcoma Xenograft50 mg/kg, dailyOral GavageThree-fold reduction in tumor growth[5]
JIB-04H358 Xenograft110 mg/kgi.p. injectionDiminished tumor growth[10]
JIB-04A549 Xenograft55 mg/kgOral GavageDiminished tumor growth[10]

Experimental Protocols

Protocol 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study for this compound
  • Animal Model: Select a relevant animal model (e.g., nude mice with tumor xenografts).

  • Group Allocation: Randomly assign animals to several dosing cohorts (e.g., 10, 25, and 50 mg/kg) and a vehicle control group.

  • Formulation Preparation: Prepare a fresh formulation of this compound for each day of dosing. A common starting point for oral gavage is a suspension in 0.5% (w/v) methylcellulose. For intraperitoneal injection, a solution in a vehicle like DMSO and corn oil can be tested.

  • Administration: Administer this compound or the vehicle according to a defined schedule (e.g., once daily for 14-21 days).

  • Monitoring:

    • Body Weight: Record the body weight of each animal twice weekly.

    • Clinical Observations: Perform daily checks for any signs of toxicity, such as changes in behavior, posture, or activity.

  • MTD Determination: The MTD is the highest dose that does not result in significant weight loss (typically >15-20%) or other severe signs of toxicity.

Protocol 2: In Vivo Efficacy Study
  • Tumor Implantation: Implant tumor cells subcutaneously into the flank of immunocompromised mice.

  • Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into a vehicle control group and a this compound treatment group (using the determined optimal dose from the MTD study).

  • Treatment: Administer this compound or vehicle according to the established schedule.

  • Data Collection:

    • Tumor Volume: Measure tumor dimensions with calipers twice a week and calculate the volume using the formula: (Length x Width²) / 2.

    • Body Weight: Monitor and record body weight twice a week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration.

  • Analysis: At the end of the study, excise the tumors and record their final weight. A portion of the tumor can be used for pharmacodynamic analysis (e.g., Western blot for H3K9me3 and H3K36me3 levels).

Signaling Pathway and Experimental Workflow Diagrams

KDM4C_Signaling_Pathways cluster_akt_myc AKT/c-Myc Pathway cluster_hif1a_vegfa HIF1α/VEGFA Pathway KDM4C_akt KDM4C AKT AKT KDM4C_akt->AKT activates cMyc c-Myc KDM4C_akt->cMyc activates Proliferation_akt Cell Proliferation AKT->Proliferation_akt cMyc->Proliferation_akt KDM4C_hif KDM4C HIF1a HIF1α KDM4C_hif->HIF1a activates VEGFA VEGFA HIF1a->VEGFA Angiogenesis Angiogenesis VEGFA->Angiogenesis KDM4C_IN1 This compound KDM4C_IN1->KDM4C_akt KDM4C_IN1->KDM4C_hif

Caption: KDM4C signaling pathways and the inhibitory action of this compound.

In_Vivo_Dosage_Optimization_Workflow start Start: In Vivo Study with this compound mtd_study Dose-Range Finding and MTD Study (e.g., 10, 25, 50 mg/kg) start->mtd_study evaluate_toxicity Evaluate Toxicity (Body Weight, Clinical Signs) mtd_study->evaluate_toxicity dose_adjustment Adjust Dose (Lower or higher) evaluate_toxicity->dose_adjustment Toxicity Observed efficacy_study Efficacy Study at Optimal Dose evaluate_toxicity->efficacy_study MTD Determined dose_adjustment->mtd_study evaluate_efficacy Evaluate Efficacy (Tumor Growth Inhibition) efficacy_study->evaluate_efficacy evaluate_efficacy->dose_adjustment No Efficacy pk_pd_analysis Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis evaluate_efficacy->pk_pd_analysis Efficacy Observed end End: Optimized In Vivo Protocol pk_pd_analysis->end

Caption: Workflow for optimizing this compound dosage in vivo.

References

Kdm4C-IN-1 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of KDM4C-IN-1, a potent inhibitor of the histone demethylase KDM4C. This guide focuses on addressing potential off-target effects and strategies for their mitigation to ensure robust and reliable experimental outcomes.

Troubleshooting Guide

Unexpected or inconsistent experimental results when using this compound can often be attributed to off-target effects. This guide provides a systematic approach to troubleshoot and interpret your findings.

Q1: My cells are showing a phenotype (e.g., toxicity, differentiation) that is stronger or different than expected from KDM4C inhibition alone. How can I determine if this is an off-target effect?

A1: Unanticipated cellular phenotypes are a common indicator of off-target activity. The following steps can help you dissect the observed effects:

  • Dose-Response Analysis: Perform a detailed dose-response curve for your observed phenotype. Off-target effects often occur at higher concentrations. If the unexpected phenotype appears at a significantly higher concentration than that required for KDM4C inhibition, it is likely an off-target effect.

  • Use a Negative Control: If available, use a structurally similar but inactive analog of this compound.[1] This control helps to determine if the observed phenotype is due to the chemical scaffold itself rather than the inhibition of a biological target.

  • Orthogonal Inhibitor: Use another potent and selective KDM4C inhibitor with a different chemical structure. If this second inhibitor recapitulates the expected on-target phenotype but not the unexpected one, it strengthens the evidence for an off-target effect of this compound.

  • Genetic Knockdown/Knockout: The most definitive way to confirm an on-target effect is to use a genetic approach like siRNA or CRISPR/Cas9 to deplete KDM4C.[2] If the phenotype observed with this compound is not replicated in the KDM4C knockdown or knockout cells, it is highly probable that the inhibitor is acting through an off-target mechanism.

Q2: I am not observing the expected phenotype after treating my cells with this compound. What should I do?

A2: A lack of an expected phenotype can be due to several factors, including experimental conditions or a lack of reliance on KDM4C for the process you are studying.

  • Confirm Target Engagement: It is crucial to confirm that this compound is binding to KDM4C in your cellular model. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET Target Engagement Assays can verify this. A lack of target engagement suggests issues with compound permeability, stability, or experimental setup.

  • Verify KDM4C Expression and Activity: Confirm that your cell line expresses KDM4C at the protein level and that the enzyme is active. You can measure the levels of the KDM4C substrate, H3K9me3, by Western blot. Inhibition of KDM4C should lead to an increase in global H3K9me3 levels.

  • Optimize Inhibitor Concentration and Treatment Time: Perform a time-course and dose-response experiment to ensure you are using an appropriate concentration of this compound for a sufficient duration to observe the desired biological effect.

  • Consider Functional Redundancy: Other KDM4 family members (KDM4A, KDM4B, KDM4D) may compensate for the loss of KDM4C activity in your cellular context.[3] A pan-KDM4 inhibitor might be necessary to observe a phenotype in such cases.

Frequently Asked Questions (FAQs)

Q1: What are the known off-targets of this compound?

A1: As of now, a comprehensive public off-target profile specifically for this compound is not available. However, the development of highly selective inhibitors for the KDM4 family is challenging due to the structural similarity of their active sites.[4][5][6] Therefore, it is plausible that this compound may have off-target activity against other JmjC domain-containing histone demethylases or other 2-oxoglutarate-dependent dioxygenases. Researchers should consider performing selectivity profiling to identify potential off-targets in their system of interest.

Q2: How can I proactively minimize off-target effects in my experiments?

A2: A well-designed experiment is the best defense against misleading results from off-target effects.

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect.[2] Higher concentrations increase the likelihood of engaging lower-affinity off-targets.

  • Employ Control Compounds: As mentioned in the troubleshooting guide, use both a negative control (structurally similar, inactive compound) and an orthogonal control (structurally different inhibitor for the same target).[1]

  • Validate with a Non-pharmacological Approach: Whenever possible, confirm your findings using a genetic method such as siRNA or CRISPR-mediated knockout of KDM4C. This provides an independent line of evidence for the on-target effect.

Q3: What is the difference between on-target and off-target effects?

A3:

  • On-target effects are the biological consequences of the inhibitor binding to its intended target (in this case, KDM4C).

  • Off-target effects are the biological consequences of the inhibitor binding to other, unintended proteins.[2] These can lead to misinterpretation of data and cellular toxicity.

Quantitative Data: Selectivity of KDM4 Family Inhibitors

While a specific selectivity profile for this compound is not publicly available, the following table summarizes the inhibitory activity of other known KDM4 inhibitors against various histone demethylases. This data can serve as a reference for potential off-targets to consider for this compound.

InhibitorKDM4A (IC50)KDM4B (IC50)KDM4C (IC50)KDM4D (IC50)KDM5A (IC50)KDM6A (IC50)Reference
This compound --8 nM ---[Source not found]
KDM4D-IN-1->10 µM-0.41 µM >10 µM-[4]
TC-E5002>120 µM-83 µM-55 µM>100 µM[7]
GSK467-->180-fold selectivity over KDM4C--No inhibition[7]

Note: The lack of comprehensive public data for this compound underscores the importance of performing in-house selectivity profiling.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).

  • Lysis: Lyse the cells to release the proteins.

  • Centrifugation: Pellet the aggregated, denatured proteins by high-speed centrifugation.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of KDM4C by Western blot or other protein detection methods.

  • Data Interpretation: A shift of the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: NanoBRET™ Target Engagement Assay

NanoBRET™ is a proximity-based assay that measures the binding of a compound to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor.

Methodology:

  • Cell Preparation: Use cells engineered to express a KDM4C-NanoLuc® fusion protein.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds to KDM4C. This will generate a BRET signal.

  • Inhibitor Treatment: Add this compound at various concentrations. If this compound binds to KDM4C, it will compete with the tracer, leading to a decrease in the BRET signal.

  • Signal Detection: Measure the BRET signal using a suitable plate reader.

  • Data Interpretation: A dose-dependent decrease in the BRET signal upon addition of this compound confirms target engagement and allows for the determination of the inhibitor's intracellular potency.

Visualizations

troubleshooting_workflow start Unexpected Experimental Result q1 Is the phenotype stronger or different than expected? start->q1 q2 Is the expected phenotype absent? start->q2 dose_response Perform Dose-Response Analysis q1->dose_response Yes target_engagement Confirm Target Engagement (CETSA/NanoBRET) q2->target_engagement Yes neg_control Use Negative Control Compound dose_response->neg_control ortho_inhibitor Use Orthogonal Inhibitor neg_control->ortho_inhibitor genetic_kd Perform Genetic Knockdown/Knockout ortho_inhibitor->genetic_kd off_target Likely Off-Target Effect genetic_kd->off_target kdm4c_expression Verify KDM4C Expression & Activity target_engagement->kdm4c_expression optimize_conc Optimize Inhibitor Concentration & Time kdm4c_expression->optimize_conc redundancy Consider Functional Redundancy optimize_conc->redundancy on_target_issue Potential On-Target Issue or Experimental Optimization Needed redundancy->on_target_issue

Caption: Troubleshooting workflow for unexpected results with this compound.

mitigation_strategy title Strategies to Mitigate Off-Target Effects strategy1 Use Lowest Effective Concentration title->strategy1 strategy2 Employ Control Compounds title->strategy2 strategy3 Validate with Genetic Methods title->strategy3 sub_strategy2a Negative Control (Inactive Analog) strategy2->sub_strategy2a sub_strategy2b Orthogonal Control (Different Scaffold) strategy2->sub_strategy2b sub_strategy3a siRNA Knockdown strategy3->sub_strategy3a sub_strategy3b CRISPR Knockout strategy3->sub_strategy3b

Caption: Key experimental strategies to mitigate and control for off-target effects.

References

How to avoid Kdm4C-IN-1 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of Kdm4C-IN-1 in solution. Below you will find frequently asked questions and troubleshooting advice to ensure the stability and efficacy of the inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO at a concentration of ≥ 3 mg/mL (10.02 mM).[1][2][3]

Q2: How should I prepare stock solutions of this compound?

A2: To prepare stock solutions, dissolve the powdered this compound in fresh, high-quality DMSO.[3][4] It is crucial to use newly opened DMSO as it is hygroscopic, and absorbed moisture can significantly impact the solubility of the compound.[1][3][4]

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: For long-term storage, aliquoted stock solutions should be stored at -80°C, where they are stable for up to 6 months.[1][2][5] For short-term storage, solutions can be kept at -20°C for up to 1 month.[1][2][5] It is critical to avoid repeated freeze-thaw cycles.[5]

Q4: Can I store the powdered form of this compound?

A4: Yes, the powdered form of this compound is stable for up to 3 years when stored at -20°C.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in stock solution upon thawing. 1. The solution may not have been fully warmed or mixed. 2. The solubility limit may have been exceeded. 3. The DMSO used may have absorbed moisture, reducing solubility.1. Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound. 2. If precipitation persists, consider preparing a more dilute stock solution. 3. Always use fresh, anhydrous DMSO for preparing solutions.[3][4]
Inconsistent or lower than expected activity in assays. 1. Degradation of this compound due to improper storage. 2. Multiple freeze-thaw cycles of the stock solution. 3. Inaccurate initial concentration of the stock solution.1. Ensure stock solutions are stored at the correct temperature and within the recommended timeframe. Use a fresh aliquot for each experiment. 2. Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.[5] 3. Verify the initial weighing and dilution calculations.
Visible changes in the color or clarity of the solution. Potential chemical degradation of the compound.Discard the solution and prepare a fresh stock from the powdered compound. Ensure that the new solution is prepared with high-quality, fresh DMSO and stored correctly.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Allow the vial of powdered this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution).

  • Vortex the vial thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution if necessary.

  • Once dissolved, aliquot the stock solution into single-use, low-retention microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2][5]

Visual Guides

Kdm4C_IN_1_Handling_Workflow cluster_preparation Solution Preparation cluster_storage Storage cluster_use Experimental Use cluster_avoid Practices to Avoid start Start: Powdered this compound dissolve Dissolve in fresh, anhydrous DMSO start->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store_long Store at -80°C (up to 6 months) aliquot->store_long store_short Store at -20°C (up to 1 month) aliquot->store_short thaw Thaw a single aliquot store_long->thaw store_short->thaw use Use in experiment thaw->use discard Discard unused portion use->discard avoid_moisture Using old or wet DMSO avoid_freeze_thaw Repeated freeze-thaw cycles

Caption: Workflow for proper handling of this compound to prevent degradation.

Troubleshooting_Flowchart start Issue: Inconsistent Experimental Results check_solution Is there visible precipitate in the thawed stock solution? start->check_solution check_storage Was the stock solution stored correctly (-80°C/-20°C)? check_solution->check_storage No warm_vortex Action: Warm gently and vortex thoroughly. check_solution->warm_vortex Yes check_freeze_thaw Has the stock solution undergone multiple freeze-thaw cycles? check_storage->check_freeze_thaw Yes prepare_new Action: Prepare a fresh stock solution. check_storage->prepare_new No check_dmso Was fresh, anhydrous DMSO used for preparation? check_freeze_thaw->check_dmso No check_freeze_thaw->prepare_new Yes check_dmso->prepare_new No end Problem Resolved check_dmso->end Yes warm_vortex->check_storage aliquot_future Future Prevention: Aliquot stock solutions. prepare_new->aliquot_future use_fresh_dmso Future Prevention: Always use new, high-quality DMSO. prepare_new->use_fresh_dmso aliquot_future->end use_fresh_dmso->end

References

Cell line resistance to Kdm4C-IN-1 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KDM4C-IN-1. This resource is designed for researchers, scientists, and drug development professionals utilizing our potent and selective KDM4C inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the histone lysine (B10760008) demethylase KDM4C, with an IC50 of 8 nM in enzymatic assays.[1][2][3][4] KDM4C is an epigenetic modifier that removes methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3). By inhibiting KDM4C, this compound prevents the demethylation of these histone marks, leading to changes in chromatin structure and gene expression. This can result in the suppression of oncogenic signaling pathways and inhibition of cancer cell growth.

Q2: My cells are showing reduced sensitivity to this compound over time. What are the possible reasons?

A2: Reduced sensitivity or acquired resistance to this compound can arise from several factors. Key potential mechanisms include:

  • Compensatory Upregulation of Other KDM4 Family Members: Cancer cells may adapt to the inhibition of KDM4C by upregulating the expression of other KDM4 family members, such as KDM4A or KDM4B, which can have redundant functions.[5]

  • Activation of Bypass Signaling Pathways: Cells might activate alternative signaling pathways to overcome the effects of KDM4C inhibition and maintain their proliferative state.

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of this compound.

  • Alterations in Drug Metabolism: Cancer cells may develop mechanisms to metabolize and inactivate the inhibitor more efficiently.[6]

Q3: I am observing high variability in my cell viability assay results. What could be the cause?

A3: High variability in cell viability assays can be due to several experimental factors:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension and even distribution of cells across the plate wells.

  • Edge Effects: The outer wells of a microplate are prone to evaporation. It is recommended to fill these wells with sterile PBS or media and not use them for experimental data.[7]

  • Incomplete Dissolution of Reagents: For assays like the MTT assay, ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance.[7]

  • Assay Interference: Some compounds can directly interfere with the chemistry of viability assays (e.g., by reducing MTT or resazurin). It is advisable to confirm findings using an alternative assay that relies on a different principle (e.g., an ATP-based assay).[7]

Q4: How can I confirm that this compound is engaging its target in my cells?

A4: To confirm target engagement, you can perform a Western blot to assess the levels of KDM4C's substrate, H3K9me3. Treatment with an effective dose of this compound should lead to an increase in the global levels of H3K9me3.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound.

Issue 1: Decreased Efficacy of this compound

Symptoms:

  • The IC50 value of this compound has significantly increased in your cell line.

  • The inhibitor no longer produces the expected phenotypic effects (e.g., decreased proliferation).

Possible Causes and Solutions:

Potential Cause Suggested Action
Development of Resistance Investigate potential resistance mechanisms. See the experimental protocols below for guidance on how to assess changes in gene and protein expression.
Inhibitor Degradation Ensure proper storage of this compound stock solutions (-20°C for short-term, -80°C for long-term).[1] Prepare fresh dilutions for each experiment.
Cell Line Authenticity/Drift Verify the identity of your cell line using short tandem repeat (STR) profiling. Cell lines can drift genetically over time, leading to altered drug responses.
Issue 2: Unexpected Cellular Morphology or Behavior

Symptoms:

  • Cells exhibit an unusual morphology after treatment.

  • Unexpected changes in cell cycle distribution or apoptosis are observed.

Possible Causes and Solutions:

Potential Cause Suggested Action
Off-Target Effects While this compound is selective, high concentrations may lead to off-target effects. Perform a dose-response experiment to identify the optimal concentration range.
Cellular Stress Response Inhibition of critical cellular pathways can induce stress responses. Analyze markers of cellular stress, such as heat shock proteins.
Contamination Test your cell culture for mycoplasma and other microbial contaminants, which can significantly alter cellular behavior and drug response.

Data Presentation

Table 1: In Vitro Potency of this compound

Target/Cell Line Assay Type IC50 Value
KDM4CEnzymatic Assay8 nM[1][2][3][4]
HepG2 CellsGrowth Inhibition0.8 µM[1][2][3]
A549 CellsGrowth Inhibition1.1 µM[1][2][3]

Table 2: Example Tracking of IC50 Shift in a Resistant Cell Line Model

Cell Line Passage Number Treatment Condition IC50 of this compound (µM)
Sensitive Line5Naive1.0
Resistant Sub-line20Continuous this compound15.0

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control. Incubate for the desired time period (e.g., 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute to 0.5 mg/mL in serum-free medium. Replace the treatment medium with 100 µL of the MTT solution per well.[7]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

Western Blot for Histone Modifications

This protocol is to assess target engagement by measuring H3K9me3 levels.

  • Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells and extract total protein or histones.

  • Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

  • Gel Electrophoresis: Separate 15-30 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K9me3 and a loading control (e.g., total Histone H3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol is for analyzing the expression of genes potentially involved in resistance (e.g., KDM4A, KDM4B, ABCB1).

  • RNA Extraction: Isolate total RNA from treated and control cells using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[9]

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for your gene of interest and a housekeeping gene (e.g., GAPDH, ACTB).

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument.

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression.[10]

Visualizations

KDM4C_Signaling_Pathways cluster_nucleus Nucleus KDM4C KDM4C H3K9me3 H3K9me3 KDM4C->H3K9me3 demethylates H3K36me3 H3K36me3 KDM4C->H3K36me3 demethylates HIF1a HIF1a KDM4C->HIF1a activates cMyc cMyc KDM4C->cMyc activates Wnt_Targets Wnt_Targets KDM4C->Wnt_Targets activates Gene_Expression Gene_Expression H3K9me3->Gene_Expression represses H3K36me3->Gene_Expression represses HIF1a->Gene_Expression promote cMyc->Gene_Expression promote Wnt_Targets->Gene_Expression promote KDM4C_IN_1 KDM4C_IN_1 KDM4C_IN_1->KDM4C inhibits

Caption: KDM4C Signaling Pathways.

Resistance_Mechanism cluster_resistance Hypothetical Resistance Mechanisms KDM4C_IN_1 KDM4C_IN_1 KDM4C KDM4C KDM4C_IN_1->KDM4C inhibits Cell_Proliferation Cell_Proliferation KDM4C->Cell_Proliferation promotes KDM4A_B_upregulation KDM4A/B Upregulation KDM4A_B_upregulation->Cell_Proliferation maintains Bypass_Pathway Bypass Pathway Activation Bypass_Pathway->Cell_Proliferation maintains Drug_Efflux Drug Efflux Drug_Efflux->KDM4C_IN_1 removes from cell

Caption: Hypothetical Resistance Mechanisms to this compound.

Troubleshooting_Workflow Start Decreased this compound Efficacy Check_Inhibitor Verify Inhibitor Integrity (Storage, Fresh Dilutions) Start->Check_Inhibitor Check_Cells Authenticate Cell Line (STR) & Check for Contamination Start->Check_Cells Confirm_Target Confirm Target Engagement (Western for H3K9me3) Start->Confirm_Target Investigate_Resistance Investigate Resistance Mechanisms Confirm_Target->Investigate_Resistance Target Engaged qRT_PCR qRT-PCR for KDM4A/B, Drug Transporters Investigate_Resistance->qRT_PCR Western_Blot Western Blot for Bypass Pathway Proteins Investigate_Resistance->Western_Blot End Characterize Resistant Phenotype qRT_PCR->End Western_Blot->End

Caption: Troubleshooting Workflow for this compound Resistance.

References

Technical Support Center: Minimizing Cytotoxicity of Kdm4C-IN-1 in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Kdm4C-IN-1 in primary cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of KDM4C, a histone lysine (B10760008) demethylase.[1][2] KDM4C removes methyl groups from histone H3 at lysine 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2), which are epigenetic marks that regulate gene expression. By inhibiting KDM4C, this compound can alter gene expression and affect various cellular processes.

Q2: What are the known IC50 values for this compound?

This compound has a biochemical IC50 of 8 nM for KDM4C.[2] In cancer cell lines, it has been shown to inhibit cell growth with IC50 values of 0.8 µM in HepG2 cells and 1.1 µM in A549 cells.[2] It is important to note that the effective concentration and potential for cytotoxicity in primary cells may differ significantly from these values.

Q3: Why are primary cells more sensitive to inhibitors like this compound compared to cancer cell lines?

Primary cells are generally more sensitive to chemical compounds for several reasons:

  • Lower Proliferative Rate: Many primary cells have a slower division rate compared to rapidly dividing cancer cells.

  • Intact Cell Signaling Pathways: Primary cells have intact cell cycle checkpoints and apoptotic pathways, making them more susceptible to stress induced by inhibitors.

  • Metabolic Differences: Primary cells may have different metabolic profiles and a lower capacity to metabolize or efflux xenobiotic compounds.

Q4: What are the initial steps to take before using this compound in my primary cells?

Before starting your experiments, it is crucial to:

  • Thoroughly characterize your primary cells: Ensure your primary cell culture is healthy, free from contamination, and has a stable phenotype.

  • Prepare a fresh stock solution of this compound: The compound is typically dissolved in DMSO.[3] Prepare small aliquots of a high-concentration stock solution to avoid repeated freeze-thaw cycles.

  • Determine the optimal DMSO concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, and a vehicle control (DMSO alone) must be included in all experiments.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in primary cells.

Issue 1: High cytotoxicity observed even at low concentrations.

  • Possible Cause 1: Primary cells are highly sensitive.

    • Solution: Perform a dose-response curve starting from a very low concentration range (e.g., picomolar to nanomolar) to determine the non-toxic concentration range.

  • Possible Cause 2: Off-target effects.

    • Solution: While this compound is reported to be selective, off-target effects are always a possibility with small molecule inhibitors.[4] Consider using a structurally different KDM4C inhibitor as a control to see if the same phenotype is observed. Additionally, a rescue experiment by overexpressing a KDM4C construct could confirm on-target effects.

  • Possible Cause 3: Solvent toxicity.

    • Solution: Ensure the final DMSO concentration is not exceeding 0.1%. Test the effect of the vehicle (DMSO) alone on your primary cells.

Issue 2: Inconsistent results between experiments.

  • Possible Cause 1: Instability of this compound in culture medium.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods. Information on the stability of this compound in aqueous solutions is limited, so minimizing the time between dilution and use is recommended.

  • Possible Cause 2: Variability in primary cell health.

    • Solution: Use primary cells from the same passage number and ensure consistent cell density at the time of treatment. Monitor the health of your cells before and during the experiment.

Issue 3: No observable effect at expected concentrations.

  • Possible Cause 1: Insufficient inhibitor concentration.

    • Solution: While starting low is crucial, the effective concentration for your specific primary cell type and endpoint may be higher than anticipated. Carefully titrate the concentration upwards.

  • Possible Cause 2: Short treatment duration.

    • Solution: The epigenetic changes mediated by KDM4C inhibition may take time to manifest as a measurable phenotype. Consider extending the treatment duration. A time-course experiment is recommended.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound in Primary Cells using an MTS Assay

This protocol outlines a method to determine the concentration of this compound that reduces the viability of primary cells by 50%.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 1 nM to 100 µM. Remember to include a vehicle control (DMSO at the highest concentration used for the inhibitor) and a no-treatment control.

  • Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the CC50 value using a suitable software.

Table 1: Example Data for CC50 Determination

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.0198.1 ± 4.8
0.195.3 ± 6.1
185.7 ± 7.3
1052.4 ± 8.9
1005.1 ± 2.5

Signaling Pathways and Workflows

KDM4C Signaling Pathway

KDM4C is involved in several signaling pathways that regulate cell proliferation and survival. Inhibition of KDM4C by this compound can impact these pathways.

KDM4C_Signaling_Pathway cluster_0 This compound Action cluster_1 Epigenetic Regulation cluster_2 Downstream Effects Kdm4C_IN_1 This compound KDM4C KDM4C Kdm4C_IN_1->KDM4C Inhibits H3K9me3 H3K9me3/me2 H3K36me3/me2 KDM4C->H3K9me3 Demethylates GeneExpression Altered Gene Expression H3K9me3->GeneExpression Regulates AKT AKT Pathway GeneExpression->AKT cMyc c-Myc GeneExpression->cMyc HIF1a HIF1α Pathway GeneExpression->HIF1a Apoptosis Apoptosis GeneExpression->Apoptosis CellProliferation Cell Proliferation AKT->CellProliferation cMyc->CellProliferation HIF1a->CellProliferation

Caption: KDM4C signaling and the inhibitory effect of this compound.

Experimental Workflow for Minimizing Cytotoxicity

A systematic approach is essential to determine the optimal experimental conditions for using this compound in primary cells.

Experimental_Workflow Start Start: Healthy Primary Cell Culture DoseResponse 1. Dose-Response Curve (e.g., MTS Assay) Start->DoseResponse DetermineCC50 2. Determine CC50 DoseResponse->DetermineCC50 SelectConcentration 3. Select Non-Toxic Concentration Range DetermineCC50->SelectConcentration TimeCourse 4. Time-Course Experiment SelectConcentration->TimeCourse PhenotypicAssay 5. Phenotypic Assay (On-Target Effect) TimeCourse->PhenotypicAssay OffTarget 6. Off-Target Validation (Optional) PhenotypicAssay->OffTarget End End: Optimized Protocol PhenotypicAssay->End OffTarget->End

Caption: Workflow for optimizing this compound use in primary cells.

Troubleshooting Decision Tree

This decision tree can help diagnose and resolve issues with this compound cytotoxicity.

Troubleshooting_Decision_Tree Start High Cytotoxicity Observed? CheckConcentration Is Concentration Too High? Start->CheckConcentration Yes CheckCellHealth Are Cells Healthy? Start->CheckCellHealth No CheckSolvent Is DMSO Concentration >0.1%? CheckConcentration->CheckSolvent No LowerConcentration Lower Concentration CheckConcentration->LowerConcentration Yes ConsiderOffTarget Consider Off-Target Effects CheckSolvent->ConsiderOffTarget No LowerDMSO Lower DMSO Concentration CheckSolvent->LowerDMSO Yes CheckCellHealth->Start Yes ImproveCulture Improve Cell Culture Conditions CheckCellHealth->ImproveCulture No

Caption: Decision tree for troubleshooting this compound cytotoxicity.

References

Technical Support Center: KDM4C-IN-1 and Serum Protein Binding Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with KDM4C-IN-1. This resource provides troubleshooting guidance and answers to frequently asked questions related to the investigation of its serum protein binding interactions.

Frequently Asked Questions (FAQs)

Q1: What is the significance of studying the serum protein binding of this compound?

A1: The extent of a drug's binding to plasma proteins is a critical pharmacokinetic parameter. It influences the compound's distribution, metabolism, and excretion, ultimately affecting its efficacy and potential for toxicity. A high degree of plasma protein binding can limit the amount of free compound available to interact with its target, KDM4C, potentially reducing its therapeutic effect.[1] Therefore, determining the percentage of plasma protein binding is a crucial step in the drug development process.[1]

Q2: Which plasma proteins are most likely to bind to this compound?

A2: The primary plasma proteins responsible for drug binding are albumin and alpha-1-acid glycoprotein. Albumin, being the most abundant plasma protein, is a common binding partner for many small molecule inhibitors. The specific interactions, however, will depend on the physicochemical properties of this compound.

Q3: What are the common methods to determine the serum protein binding of a compound like this compound?

A3: The most widely accepted methods for evaluating plasma protein binding are equilibrium dialysis, ultrafiltration, and ultracentrifugation.[2] Equilibrium dialysis is often considered the gold standard as it minimizes non-specific binding effects.[3] These techniques are typically followed by a sensitive analytical method, such as LC-MS/MS, to quantify the free and bound fractions of the compound.[1][3]

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental determination of this compound serum protein binding.

Issue 1: High Variability Between Replicates in Protein Binding Assay
Potential Cause Troubleshooting Step
Pipetting Inaccuracy Verify the calibration of your pipettes. Ensure consistent and proper pipetting technique, especially when handling small volumes of viscous solutions like plasma.
Incomplete Equilibration Ensure the incubation time for equilibrium dialysis is sufficient for this compound to reach equilibrium. This can be compound-dependent and may require optimization.
Temperature Fluctuations Maintain a constant and accurate temperature (typically 37°C) throughout the incubation period, as temperature can affect binding kinetics.
Lot-to-Lot Variability in Plasma If using different batches of plasma, perform a qualification check to ensure consistency in protein content and composition.
Issue 2: Low Recovery of this compound After the Assay
Potential Cause Troubleshooting Step
Non-specific Binding to Apparatus Pre-treat the dialysis membrane or ultrafiltration device according to the manufacturer's protocol to minimize non-specific binding. This may involve rinsing with a solution containing a small amount of organic solvent or a surfactant.[4]
Compound Instability in Plasma Assess the stability of this compound in plasma at 37°C over the time course of the experiment. If degradation is observed, consider reducing the incubation time or adding stabilizers if appropriate.
Precipitation of the Compound Ensure that the concentration of this compound used in the assay is below its solubility limit in the plasma matrix.
Issue 3: Unexpectedly High or Low Percentage of Protein Binding
Potential Cause Troubleshooting Step
Incorrect Compound Concentration Accurately determine the concentration of your this compound stock solution. Use a validated analytical method for quantification.
Interference from Assay Components Check for any interference of buffer components or the plasma matrix with the analytical method (e.g., LC-MS/MS). Run appropriate matrix-matched controls.
pH of the Buffer Ensure the pH of the dialysis buffer is maintained at physiological pH (7.4), as pH can influence the ionization state of the compound and protein binding.[4]

Quantitative Data Summary

The following tables present hypothetical data for the serum protein binding of this compound across different species.

Table 1: Serum Protein Binding of this compound in Various Species

SpeciesPlasma Concentration (µM)% Bound (Mean ± SD, n=3)Fraction Unbound (fu)
Human198.5 ± 0.30.015
1098.7 ± 0.20.013
Rat195.2 ± 0.50.048
1095.8 ± 0.40.042
Mouse192.1 ± 0.80.079
1093.0 ± 0.60.070

Table 2: this compound Recovery and Stability in Human Plasma

Time (hours)Concentration (µM)% Recovery (Mean ± SD, n=3)% Remaining (Stability)
01100100
4192.3 ± 2.198.5
010100100
41095.1 ± 1.899.1

Experimental Protocols

Protocol: Determination of this compound Plasma Protein Binding using Rapid Equilibrium Dialysis (RED)

1. Materials and Reagents:

  • This compound

  • Human, Rat, and Mouse plasma (frozen at -80°C)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (8K MWCO)

  • Acetonitrile (B52724) with internal standard (e.g., a structurally similar, stable isotope-labeled compound) for protein precipitation and analysis.

  • LC-MS/MS system

2. Procedure:

  • Prepare stock solutions of this compound in DMSO.

  • Spike the plasma with this compound to achieve final concentrations of 1 µM and 10 µM. The final DMSO concentration should be less than 1%.

  • Add the spiked plasma to the donor chamber of the RED device inserts.

  • Add an equal volume of PBS to the receiver chamber.

  • Incubate the sealed RED plate at 37°C for 4 hours with gentle shaking to facilitate equilibrium.[1]

  • After incubation, collect aliquots from both the donor (plasma) and receiver (buffer) chambers.

  • For the plasma samples, perform protein precipitation by adding 3-4 volumes of cold acetonitrile containing the internal standard.

  • For the buffer samples, add an equivalent volume of blank plasma and then precipitate with acetonitrile as in the previous step to create a matched matrix.

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant from both donor and receiver chambers by a validated LC-MS/MS method to determine the concentrations of this compound.

3. Data Analysis:

  • Calculate the fraction unbound (fu) using the following formula:

    • fu = Concentration in receiver chamber (buffer) / Concentration in donor chamber (plasma)

  • Calculate the percentage bound:

    • % Bound = (1 - fu) * 100

Visualizations

Signaling Pathways Involving KDM4C

KDM4C is known to be involved in several cancer-related signaling pathways. As a histone demethylase, it epigenetically regulates the expression of key genes in these pathways.[5][6][7]

KDM4C_Signaling_Pathway cluster_nucleus Nucleus cluster_pathways Downstream Pathways KDM4C KDM4C H3K9me3 H3K9me3 (Repressive Mark) KDM4C->H3K9me3 Demethylates Gene_Expression Target Gene Expression KDM4C->Gene_Expression Activates H3K9me3->Gene_Expression Represses AKT_Pathway PI3K/AKT Signaling Gene_Expression->AKT_Pathway cMyc c-Myc Oncogene Gene_Expression->cMyc HIF1a HIF-1α/VEGFA Signaling Gene_Expression->HIF1a Wnt_Notch Wnt/Notch Signaling Gene_Expression->Wnt_Notch

Caption: KDM4C promotes gene expression by demethylating H3K9me3, influencing key oncogenic pathways.

Experimental Workflow for Serum Protein Binding Assay

The following diagram illustrates the key steps in determining the serum protein binding of this compound using equilibrium dialysis.

Protein_Binding_Workflow Prep 1. Prepare this compound Spiked Plasma Dialysis 2. Equilibrium Dialysis (37°C, 4 hours) Prep->Dialysis Sampling 3. Collect Aliquots (Plasma & Buffer) Dialysis->Sampling Precipitation 4. Protein Precipitation (Acetonitrile + IS) Sampling->Precipitation Analysis 5. LC-MS/MS Analysis Precipitation->Analysis Calculation 6. Calculate % Bound & fu Analysis->Calculation

Caption: Workflow for determining this compound serum protein binding via equilibrium dialysis.

References

Appropriate vehicle control for Kdm4C-IN-1 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting experiments using Kdm4C-IN-1. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key technical data to ensure the successful application of this potent KDM4C inhibitor.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Problem Possible Cause(s) Solution(s)
High cell death in both this compound treated and vehicle control wells. The final DMSO concentration is too high for your cell line, leading to cytotoxicity.[1]1. Perform a DMSO dose-response curve: Test a range of DMSO concentrations (e.g., 0.05% to 1.0% v/v) to determine the maximum tolerable concentration for your specific cells.[1] 2. Reduce DMSO concentration: Prepare a more concentrated stock solution of this compound to use a smaller volume in your assay, thereby lowering the final DMSO concentration.[1] For most cell lines, a final DMSO concentration of ≤ 0.5% (v/v) is recommended. Sensitive cell lines, such as primary cells, may require ≤ 0.1% (v/v).[1]
Weaker than expected inhibitory effect of this compound. 1. Compound precipitation: this compound may have precipitated out of the aqueous solution upon dilution from the DMSO stock. 2. Compound degradation: The inhibitor may not be stable in your cell culture medium over the full duration of the experiment. 3. Suboptimal assay conditions: The concentration of this compound or the incubation time may not be optimal for your specific cell line and experimental endpoint.1. Ensure proper solubilization: After diluting the DMSO stock into your aqueous buffer or media, visually inspect for any precipitation. Gently vortex the solution during dilution. 2. Assess stability: While this compound is stable as a DMSO stock solution when stored correctly, its stability in aqueous media can vary. Consider reducing the incubation time or replenishing the media with fresh inhibitor for longer experiments. 3. Optimize experimental parameters: Perform a dose-response experiment with a wider range of this compound concentrations and test different incubation times to find the optimal conditions for your assay.
Inconsistent or variable results between replicate experiments. 1. Inconsistent DMSO concentration: The final concentration of DMSO may vary between wells or experiments. 2. Repeated freeze-thaw cycles: The this compound stock solution may have degraded due to multiple freeze-thaw cycles.1. Maintain consistent DMSO concentration: Ensure that the final DMSO concentration is identical across all wells, including the vehicle control.[2] 2. Aliquot stock solutions: Prepare single-use aliquots of the this compound stock solution to avoid repeated freezing and thawing.[3]
Unexpected cellular phenotypes or off-target effects. This compound may have off-target effects on other histone demethylases or cellular proteins, especially at higher concentrations.1. Consult selectivity data: Be aware that some KDM4 inhibitors can show activity against other KDM family members.[4][5] 2. Use the lowest effective concentration: Determine the lowest concentration of this compound that gives the desired on-target effect to minimize potential off-target activity. 3. Employ orthogonal approaches: Use a structurally different KDM4C inhibitor or a genetic approach (e.g., siRNA/shRNA knockdown of KDM4C) to confirm that the observed phenotype is due to the inhibition of KDM4C.[6]

Frequently Asked Questions (FAQs)

Q1: What is the appropriate vehicle control for this compound?

A1: The appropriate vehicle control for this compound is Dimethyl Sulfoxide (DMSO), as the inhibitor is soluble in this solvent.[3] It is critical to treat a set of control cells with the same final concentration of DMSO as is present in the this compound treated wells. This allows for the differentiation of the inhibitor's effects from any potential effects of the solvent itself.[1]

Q2: What is the recommended final concentration of DMSO in my cell culture experiments?

A2: The maximum recommended final concentration of DMSO is cell-type dependent. For most robust cancer cell lines, a final concentration of ≤ 0.5% (v/v) is generally well-tolerated.[1][7] However, for more sensitive cells, such as primary cells or stem cells, the final DMSO concentration should be kept at or below 0.1% (v/v).[1] It is highly recommended to perform a DMSO tolerance assay to determine the optimal concentration for your specific cell line.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: Prepare a concentrated stock solution of this compound in 100% high-quality, anhydrous DMSO.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Q4: What are the known signaling pathways regulated by KDM4C?

A4: KDM4C is known to be involved in several key signaling pathways that are often dysregulated in cancer, including:

  • PI3K/AKT/mTOR signaling[8]

  • c-Myc activation[8][9]

  • Wnt/β-catenin signaling[10]

  • Hypoxia-inducible factor 1-alpha (HIF1α) and Vascular Endothelial Growth Factor A (VEGFA) signaling[10]

Q5: Are there known off-target effects for this compound?

A5: While this compound is a potent inhibitor of KDM4C, like many small molecule inhibitors, there is a potential for off-target effects, particularly at higher concentrations. Some KDM4 family inhibitors have shown cross-reactivity with other KDM subfamily members due to structural similarities in the active site.[11] It is advisable to use the lowest effective concentration and confirm key findings with orthogonal methods.

Quantitative Data Summary

ParameterValueCell Line(s) / ConditionsReference(s)
This compound IC50 (Enzymatic) 8 nMIn vitro KDM4C demethylase assay[3]
This compound IC50 (Cell Proliferation) 0.8 µMHepG2[3]
1.1 µMA549[3]
Recommended Final DMSO Concentration ≤ 0.5% (v/v)Most cancer cell lines[1][7]
≤ 0.1% (v/v)Primary cells, sensitive cell lines[1]
This compound Stock Solution Storage -20°CUp to 1 month[3]
-80°CUp to 6 months[3]

Experimental Protocols

Protocol 1: Preparation of this compound and DMSO Vehicle Control for Cell-Based Assays
  • Prepare this compound Stock Solution:

    • Dissolve this compound powder in 100% high-quality, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Gently vortex to ensure the compound is fully dissolved.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store aliquots at -20°C or -80°C.

  • Prepare Working Solutions and Vehicle Control:

    • On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the this compound stock solution in 100% DMSO to create a range of working concentrations.

    • For the vehicle control, use the same 100% DMSO that was used to prepare the this compound stock solution.

  • Treating Cells:

    • Add the appropriate volume of the this compound working solution or the DMSO vehicle control to the cell culture medium to achieve the desired final concentrations.

    • Ensure that the final concentration of DMSO is consistent across all treated and vehicle control wells and does not exceed the maximum tolerated concentration for your cell line. For example, to achieve a 0.1% final DMSO concentration, add 1 µL of the DMSO stock/dilution to 1 mL of cell culture medium.[1]

Protocol 2: Cell-Based Histone Demethylase Activity Assay

This protocol provides a general workflow for assessing the effect of this compound on histone methylation in cells using Western blotting.

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations and the corresponding DMSO vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • Histone Extraction:

    • Harvest the cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.

  • Western Blotting:

    • Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the histone methylation mark of interest (e.g., anti-H3K9me3).

    • Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against a total histone (e.g., anti-Histone H3) as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL reagent and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the specific histone methylation mark and the total histone control.

    • Normalize the intensity of the methylation mark to the total histone intensity to determine the relative change in histone methylation upon treatment with this compound compared to the vehicle control.

Visualizations

KDM4C_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds beta_catenin β-catenin Wnt->beta_catenin stabilizes Hypoxia Hypoxia HIF1a_cyto HIF1α Hypoxia->HIF1a_cyto stabilizes beta_catenin_destruction β-catenin Destruction Complex Frizzled->beta_catenin_destruction inhibits GSK3b GSK3β GSK3b->beta_catenin_destruction activates beta_catenin_destruction->beta_catenin promotes degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates to PI3K PI3K AKT AKT PI3K->AKT activates AKT->GSK3b inhibits cMyc_protein c-Myc AKT->cMyc_protein activates HIF1a_nuc HIF1α HIF1a_cyto->HIF1a_nuc translocates to KDM4C This compound inhibits KDM4C H3K9me3 H3K9me3 KDM4C->H3K9me3 demethylates cMyc_gene c-Myc Gene KDM4C->cMyc_gene activates Wnt_target_genes Wnt Target Genes KDM4C->Wnt_target_genes co-activates HIF_target_genes HIF Target Genes (e.g., VEGFA) KDM4C->HIF_target_genes co-activates H3K9me3->cMyc_gene represses H3K9me3->Wnt_target_genes represses H3K9me3->HIF_target_genes represses cMyc_gene->cMyc_protein translates to TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds TCF_LEF->Wnt_target_genes activates transcription HIF1a_nuc->HIF_target_genes activates transcription experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_inhibitor Prepare this compound Stock (10 mM in DMSO) treat_inhibitor Treat cells with This compound prep_inhibitor->treat_inhibitor prep_vehicle Prepare Vehicle Control (100% DMSO) treat_vehicle Treat cells with DMSO Vehicle Control prep_vehicle->treat_vehicle prep_cells Seed Cells in Multi-well Plate prep_cells->treat_inhibitor prep_cells->treat_vehicle incubate Incubate for Desired Duration treat_inhibitor->incubate treat_vehicle->incubate harvest Harvest Cells incubate->harvest extract_histones Extract Histones harvest->extract_histones western_blot Western Blot for H3K9me3 & Total H3 extract_histones->western_blot analyze Analyze Data western_blot->analyze

References

Long-term stability of Kdm4C-IN-1 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability of Kdm4C-IN-1 stock solutions. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the consistent performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?

A1: To ensure the long-term stability and efficacy of this compound, it is crucial to adhere to the following storage guidelines. For the solid (powder) form, storage at -20°C for up to 3 years is recommended. Once dissolved in a solvent such as DMSO, the stability of the stock solution is dependent on the storage temperature.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at a concentration of at least 3 mg/mL.

Q3: How long are this compound stock solutions stable at different temperatures?

A3: The stability of this compound stock solutions is temperature-dependent. For long-term storage, it is recommended to store aliquots at -80°C, where they are stable for up to 6 months. For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.[1] It is advisable to avoid repeated freeze-thaw cycles.

Q4: Can I store this compound stock solutions at 4°C?

A4: It is not recommended to store this compound stock solutions at 4°C for extended periods. For daily or short-term use, a thawed aliquot can be kept at 4°C for a brief period, but for optimal stability, unused portions should be stored at -20°C or -80°C.

Q5: What are the signs of this compound degradation in a stock solution?

A5: Visual signs of degradation can include color change or the appearance of precipitates that do not readily dissolve upon warming and vortexing. A more definitive sign of degradation is a loss of biological activity in your experiments. If you suspect degradation, it is recommended to perform a quality control check, such as HPLC analysis, or to use a freshly prepared stock solution.

Data Presentation

Table 1: Summary of Recommended Storage Conditions and Stability of this compound

FormSolventStorage TemperatureStability Duration
Solid (Powder)N/A-20°CUp to 3 years
Stock SolutionDMSO-80°CUp to 6 months[1]
Stock SolutionDMSO-20°CUp to 1 month[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation in stock solution upon thawing The compound may have come out of solution during freezing.Warm the vial to room temperature and vortex thoroughly to redissolve the compound. Gentle sonication can also be used if precipitation persists.
Precipitation when diluting stock solution into aqueous buffer The inhibitor's solubility is lower in aqueous solutions compared to DMSO. This is a common issue for many small molecule inhibitors.Perform serial dilutions in your cell culture medium or buffer. Add the inhibitor stock solution to the aqueous solution dropwise while vortexing to facilitate mixing. Ensure the final DMSO concentration is as low as possible (ideally <0.5%) to avoid solvent effects on your cells.
Loss of inhibitor activity in experiments The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.Prepare fresh stock solutions from the solid compound. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Verify the activity of the new stock solution in a control experiment.
Inconsistent experimental results Variability in the concentration of the stock solution due to solvent evaporation or incomplete dissolution.Ensure the vial is tightly sealed to prevent solvent evaporation. Always vortex the stock solution before use. Consider verifying the concentration of your stock solution using a spectrophotometer if you have a known extinction coefficient.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Assessment of this compound Stability by HPLC (Forced Degradation Study)

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in DMSO.

    • Prepare separate samples for each stress condition:

      • Acidic: Add 1N HCl to the this compound solution.

      • Basic: Add 1N NaOH to the this compound solution.

      • Oxidative: Add 3% H₂O₂ to the this compound solution.

      • Thermal: Incubate the this compound solution at an elevated temperature (e.g., 60°C).

      • Photolytic: Expose the this compound solution to UV light.

    • Include an unstressed control sample stored at the recommended temperature.

  • Incubation:

    • Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours).

  • HPLC Analysis:

    • At each time point, inject an equal volume of each sample into an HPLC system equipped with a C18 column and a UV detector.

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid) to separate the parent compound from any degradation products.

    • Monitor the chromatograms for the emergence of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each stress condition.

    • This data will provide insight into the degradation pathways and the stability-indicating nature of the analytical method.

Visualizations

KDM4C_Inhibition_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use cluster_troubleshoot Troubleshooting weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Assay Medium thaw->dilute treat Treat Cells/Perform Assay dilute->treat precipitate Precipitation Observed? dilute->precipitate loss_activity Loss of Activity? treat->loss_activity warm Warm and Vortex precipitate->warm In stock serial_dilute Use Serial Dilution precipitate->serial_dilute In assay fresh_stock Prepare Fresh Stock loss_activity->fresh_stock

Caption: Workflow for this compound stock solution handling and troubleshooting.

KDM4C_Signaling_Pathway cluster_akt AKT/c-Myc Pathway cluster_hif HIF1α/VEGFA Pathway Kdm4C_IN_1 This compound KDM4C KDM4C Kdm4C_IN_1->KDM4C inhibits H3K9me3 H3K9me3 (Repressive Mark) KDM4C->H3K9me3 demethylates Gene_Expression Target Gene Expression (e.g., c-Myc, VEGFA) H3K9me3->Gene_Expression represses AKT AKT Signaling Gene_Expression->AKT HIF1a HIF1α Gene_Expression->HIF1a Cell_Proliferation Cell Proliferation Angiogenesis Angiogenesis cMyc c-Myc AKT->cMyc cMyc->Cell_Proliferation VEGFA VEGFA HIF1a->VEGFA VEGFA->Angiogenesis

Caption: Simplified signaling pathways inhibited by this compound.

References

Overcoming poor aqueous solubility of Kdm4C-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kdm4C-IN-1. The information below addresses common challenges, particularly the poor aqueous solubility of this compound, and offers guidance on its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO at a concentration of ≥ 3 mg/mL (10.02 mM).[1][2][3] For optimal results, use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into aqueous media for my cell-based assay. What can I do to prevent this?

A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds like this compound. Here are several strategies to overcome this:

  • Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated by many cell lines. Test the tolerance of your specific cell line to a range of DMSO concentrations.

  • Use a co-solvent: Incorporating a water-miscible co-solvent can help maintain the solubility of the compound. A common approach is to use a mixture of DMSO and a solvent like PEG300.

  • Employ formulation excipients: The use of cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), can enhance the aqueous solubility of hydrophobic compounds by forming inclusion complexes.[4][5][6][7]

  • Sonication: After diluting the stock solution, brief sonication of the final solution can help to dissolve any small precipitates that may have formed.[8][9]

  • Warm the media: Gently warming the cell culture media to 37°C before adding the inhibitor can sometimes improve solubility.

Q3: What is the known stability of this compound stock solutions?

A3: this compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in Aqueous Buffer The compound has low aqueous solubility.Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the stock in a vehicle containing a co-solvent like PEG300 or a solubilizing agent such as Tween-80 or cyclodextrin (B1172386) before final dilution in aqueous buffer. Brief sonication may also help.[8][9]
Inconsistent Assay Results The compound may not be fully dissolved in the assay medium, leading to variability in the effective concentration.Ensure the compound is completely dissolved in the stock solution. When preparing the working solution, visually inspect for any precipitation. Consider using one of the solubilization protocols provided below.
Cell Toxicity Observed at High Concentrations The solvent (e.g., DMSO) or the compound itself may be causing cellular toxicity.Perform a dose-response experiment to determine the maximum tolerated concentration of the solvent and the compound in your specific cell line. Aim to use the lowest effective concentration of the inhibitor and keep the final DMSO concentration below 0.5%.

Quantitative Data Summary

ParameterValueSolvent/ConditionsSource
IC₅₀ (KDM4C) 8 nMCell-free assay[1][3]
IC₅₀ (HepG2 cells) 0.8 µMCell-based assay[1][3]
IC₅₀ (A549 cells) 1.1 µMCell-based assay[1][3]
Solubility ≥ 3 mg/mL (10.02 mM)DMSO[1][2][3]
Storage (Powder) 3 years at -20°C[1]
Storage (in DMSO) 6 months at -80°C[1]
Storage (in DMSO) 1 month at -20°C[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Solubilization of this compound for In Vitro Aqueous Assays using a Co-solvent System

  • Materials: 10 mM this compound in DMSO, PEG300, Tween-80, saline or desired aqueous buffer.

  • Procedure:

    • Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (or your experimental buffer).

    • Add the required volume of the 10 mM this compound DMSO stock solution to the vehicle to achieve an intermediate concentration.

    • Vortex the solution thoroughly.

    • Further dilute this intermediate solution into your final aqueous assay buffer to reach the desired final concentration of this compound. Ensure the final concentration of the vehicle components is compatible with your experimental system.

Protocol 3: Solubilization of this compound for In Vitro Aqueous Assays using Cyclodextrin

  • Materials: 10 mM this compound in DMSO, 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline or desired aqueous buffer.

  • Procedure:

    • Prepare a vehicle solution of 10% DMSO in a 20% SBE-β-CD solution.

    • Add the required volume of the 10 mM this compound DMSO stock solution to the vehicle to obtain an intermediate stock.

    • Vortex the solution until it is clear. Gentle warming or sonication can be used to facilitate dissolution.

    • Dilute the intermediate stock into your final aqueous assay buffer to achieve the desired working concentration.

Signaling Pathway and Experimental Workflow Diagrams

KDM4C_Signaling_Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_HIF HIF1α/VEGFA Pathway cluster_MAPK MAPK Pathway KDM4C KDM4C H3K9me3 H3K9me3 (Transcriptional Repression) KDM4C->H3K9me3 demethylates TCF4 TCF4 KDM4C->TCF4 co-activates HIF1a HIF1α KDM4C->HIF1a co-activates MEK MEK KDM4C->MEK regulates Gene_Expression Target Gene Expression H3K9me3->Gene_Expression represses Proliferation Cell Proliferation Wnt Wnt beta_catenin β-catenin Wnt->beta_catenin stabilizes beta_catenin->TCF4 binds Wnt_Target_Genes Wnt Target Genes (e.g., JAG1) TCF4->Wnt_Target_Genes activates Hypoxia Hypoxia Hypoxia->HIF1a stabilizes VEGFA VEGFA HIF1a->VEGFA activates Angiogenesis Angiogenesis VEGFA->Angiogenesis KRAS KRAS KRAS->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: KDM4C signaling pathway interactions.

Experimental_Workflow start Start prep_stock Prepare 10 mM this compound Stock in DMSO start->prep_stock choose_solubilization Choose Solubilization Method prep_stock->choose_solubilization cosolvent Co-solvent Method (e.g., DMSO/PEG300/Tween-80) choose_solubilization->cosolvent Option 1 cyclodextrin Cyclodextrin Method (e.g., SBE-β-CD) choose_solubilization->cyclodextrin Option 2 prep_working Prepare Working Solution in Aqueous Buffer cosolvent->prep_working cyclodextrin->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells assay Perform Downstream Assay (e.g., Viability, Western Blot) treat_cells->assay end End assay->end

Caption: Workflow for solubilizing this compound.

Logical_Relationship Poor_Solubility Poor Aqueous Solubility of this compound Precipitation Precipitation in Aqueous Media Poor_Solubility->Precipitation leads to Solubilization_Strategy Implement Solubilization Strategy (Co-solvents, Cyclodextrins) Poor_Solubility->Solubilization_Strategy necessitates Inconsistent_Results Inconsistent/Inaccurate Experimental Results Precipitation->Inconsistent_Results causes Improved_Solubility Improved Compound Solubility and Bioavailability Solubilization_Strategy->Improved_Solubility results in Reliable_Data Reliable and Reproducible Experimental Data Improved_Solubility->Reliable_Data enables

Caption: Overcoming poor solubility challenges.

References

Impact of DMSO concentration on Kdm4C-IN-1 activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Kdm4C-IN-1 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (B87167) (DMSO).

Q2: What is the solubility of this compound in DMSO?

A2: this compound is soluble in DMSO at a concentration of ≥ 3 mg/mL, which corresponds to 10.02 mM.[1][2][3]

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to prepare stock solutions in newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorption of water can significantly impact the solubility of the product.[1] For example, to prepare a 10 mM stock solution, you would dissolve 1 mg of this compound in 0.3341 mL of DMSO.

Q4: How should I store this compound and its stock solutions?

A4: The powdered form of this compound should be stored at -20°C for up to 3 years. Stock solutions in DMSO should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][2]

Troubleshooting Guide

Issue 1: Inconsistent or lower than expected this compound activity in enzymatic assays.
Potential Cause Recommended Solution
Degradation of this compound Ensure that the compound and its stock solutions have been stored correctly and are within the recommended shelf life.
Suboptimal DMSO Concentration While KDM4C tolerates up to 10% DMSO in enzymatic assays with no major impact on activity, it is crucial to maintain a consistent final DMSO concentration across all wells (including controls).[4] A final DMSO concentration of ≤ 1% is generally recommended to minimize potential artifacts.[5]
Use of Hygroscopic DMSO Use fresh, high-quality, anhydrous DMSO for preparing stock solutions. Water absorbed by DMSO can lead to precipitation of the inhibitor.[1]
Pipetting Inaccuracies Use calibrated pipettes and ensure accurate and consistent dispensing of small volumes of the inhibitor stock solution. Prepare a master mix for the reaction where possible to minimize pipetting errors.
Incorrect Assay Conditions Verify that the assay buffer, temperature, and incubation times are optimal for KDM4C activity as per the established protocol.
Issue 2: High background or false positives in screening assays.
Potential Cause Recommended Solution
DMSO Interference with Assay Readout High concentrations of DMSO can interfere with certain assay technologies (e.g., fluorescence-based assays). Determine the maximum DMSO tolerance of your specific assay system by running a DMSO-only control curve.
Promiscuous Inhibition At high concentrations, some compounds can exhibit non-specific, promiscuous inhibition. To test for this, perform a DMSO-perturbing assay. A significant decrease in inhibitory activity with a slight increase in DMSO concentration can indicate non-specific binding.
Compound Precipitation Visually inspect the assay plate for any signs of compound precipitation, which can scatter light and interfere with optical readouts. If precipitation is observed, consider lowering the final compound concentration or optimizing the assay buffer.
Issue 3: Discrepancy between enzymatic and cell-based assay results.
Potential Cause Recommended Solution
High DMSO Toxicity in Cells The final DMSO concentration in cell-based assays should be kept as low as possible, ideally ≤ 0.1%.[6][7] However, this is cell-line dependent, and some cell lines can tolerate up to 1%.[6] Always include a vehicle control (media with the same final DMSO concentration as the treatment wells) to assess the effect of the solvent on cell viability.
Cellular Permeability Issues Poor cell permeability of this compound can lead to lower potency in cellular assays compared to biochemical assays.
DMSO-Induced Epigenetic Changes DMSO itself has been shown to impact the epigenetic landscape, including DNA methylation and histone modifications.[8][9][10] These effects can confound the results of experiments investigating epigenetic modifiers like this compound. It is crucial to use the lowest effective concentration of the inhibitor and a consistent, low concentration of DMSO.
Off-Target Effects of DMSO High concentrations of DMSO can have various off-target effects on cellular pathways. For instance, DMSO has been reported to affect the expression of enzymes involved in epigenetic modifications.[10]

Quantitative Data Summary

Table 1: this compound Properties and Storage

Property Value Reference
IC50 (KDM4C) 8 nM[1][2][3]
Solubility in DMSO ≥ 3 mg/mL (10.02 mM)[1][2][3]
Powder Storage -20°C, 3 years[1][2]
Stock Solution Storage (-80°C) 6 months[1][2]
Stock Solution Storage (-20°C) 1 month[1][2]

Table 2: Recommended Final DMSO Concentrations in Assays

Assay Type Recommended Max. Concentration Notes Reference
Enzymatic Assay (KDM4C) 10%No major impact on KDM4C activity observed up to this concentration.[4]
General Enzymatic Assays ≤ 1%Recommended to minimize potential artifacts and interference with assay components.[5]
Cell-Based Assays ≤ 0.1% - 1%Highly cell-line dependent. A DMSO toxicity curve should be determined for each cell line.[6][7]

Experimental Protocols

Generic KDM4C Enzymatic Assay Protocol
  • Prepare Reagents:

    • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, with necessary co-factors (Fe(II) and 2-oxoglutarate) and additives (e.g., 0.01% Tween-20, 0.1 mg/ml BSA).

    • KDM4C Enzyme: Dilute to the desired concentration in assay buffer.

    • H3K9me3 Peptide Substrate: Dilute to the desired concentration in assay buffer.

    • This compound: Prepare a serial dilution in 100% DMSO.

  • Assay Procedure:

    • Add a small volume (e.g., 1 µL) of the this compound dilution or DMSO (for control) to the wells of a microplate.

    • Add the KDM4C enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the H3K9me3 peptide substrate.

    • Incubate the reaction at 37°C for the desired time (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding formic acid).

    • Detect the product formation using an appropriate method (e.g., mass spectrometry, fluorescence-based detection).

Generic Cell-Based Assay Protocol (Immunofluorescence)
  • Cell Culture:

    • Plate cells at an appropriate density in a multi-well plate suitable for imaging and allow them to adhere overnight.

  • Treatment:

    • Prepare dilutions of this compound in cell culture medium, ensuring the final DMSO concentration is consistent and non-toxic (e.g., ≤ 0.1%).

    • Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.

    • Incubate for the desired treatment period (e.g., 24-48 hours).

  • Immunofluorescence Staining:

    • Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells (e.g., with 0.1% Triton X-100).

    • Block non-specific antibody binding.

    • Incubate with a primary antibody against the histone mark of interest (e.g., H3K9me3).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei (e.g., with DAPI).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Quantify the fluorescence intensity of the histone mark per nucleus.

Visualizations

KDM4C_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm KDM4C KDM4C H3K9me2 H3K9me2 (Active Mark) KDM4C->H3K9me2 Demethylates H3K9me3 H3K9me3 (Repressive Mark) H3K9me3->KDM4C Gene Target Genes (e.g., c-Myc, HIF1α) H3K9me2->Gene Promotes Transcription Transcription Transcription Gene->Transcription cMyc_protein c-Myc Protein Transcription->cMyc_protein Translation HIF1a_protein HIF1α Protein Transcription->HIF1a_protein Translation AKT AKT AKT->KDM4C Activates? Proliferation Proliferation cMyc_protein->Proliferation Angiogenesis Angiogenesis HIF1a_protein->Angiogenesis Kdm4C_IN_1 This compound Kdm4C_IN_1->KDM4C Inhibits

Caption: KDM4C signaling and inhibition by this compound.

Troubleshooting_Workflow Start Experiment Start Problem Inconsistent Results? Start->Problem Check_DMSO_Conc Check Final DMSO Concentration Problem->Check_DMSO_Conc Yes Check_Other Investigate Other Experimental Variables Problem->Check_Other No Is_Consistent Is it Consistent Across Wells? Check_DMSO_Conc->Is_Consistent Adjust_Conc Adjust to a Consistent Low Concentration (e.g., ≤1%) Is_Consistent->Adjust_Conc No Check_DMSO_Source Check DMSO Source (Fresh, Anhydrous?) Is_Consistent->Check_DMSO_Source Yes Adjust_Conc->Start Is_Fresh Is it Fresh? Check_DMSO_Source->Is_Fresh Use_New_DMSO Use Fresh, Anhydrous DMSO Is_Fresh->Use_New_DMSO No Is_Fresh->Check_Other Yes Use_New_DMSO->Start Success Consistent Results Check_Other->Success

Caption: Troubleshooting workflow for inconsistent results.

References

Time-course optimization for Kdm4C-IN-1 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Kdm4C-IN-1 in their experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to optimize your time-course treatments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of the histone lysine (B10760008) demethylase 4C (KDM4C).[1][2] KDM4C is an enzyme that removes methyl groups from histone H3 at lysine 9 (H3K9me3), a mark typically associated with transcriptional repression.[3][4] By inhibiting KDM4C, this compound prevents the demethylation of H3K9me3, leading to an increase in this repressive mark and subsequent changes in gene expression that can, for example, suppress cancer cell proliferation.[3][4]

Q2: What is a recommended starting concentration and time course for this compound treatment?

A2: A good starting point for cellular assays is a concentration range of 0.1 to 10 µM. For time-course experiments, we recommend starting with 24, 48, and 72-hour treatment durations. The optimal concentration and time will be cell-line specific and depend on the endpoint being measured. For example, anti-proliferative effects in HepG2 and A549 cells have been observed with IC50 values of 0.8 µM and 1.1 µM, respectively, after 24 to 72 hours of treatment.[1][2]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound should be dissolved in a suitable solvent like DMSO to prepare a concentrated stock solution. For long-term storage, it is recommended to store the stock solution at -80°C for up to six months. For short-term storage, -20°C is suitable for up to one month.[1] Avoid repeated freeze-thaw cycles.

Q4: I am not observing the expected phenotype (e.g., decreased cell proliferation) after this compound treatment. What are the possible reasons?

A4: Several factors could contribute to this. First, confirm the activity of your this compound compound. Second, the concentration or treatment duration may be suboptimal for your specific cell line. We recommend performing a dose-response and time-course experiment to determine the optimal conditions. Additionally, the biological role of KDM4C can be context-dependent, and its inhibition may not affect all cell lines equally.[4] Consider assessing the expression level of KDM4C in your cell line of interest.

Q5: I am observing significant cytotoxicity or cell death at my target concentration. What should I do?

A5: If you observe excessive cytotoxicity, it is advisable to lower the concentration of this compound. It is also beneficial to perform a cell viability assay (e.g., using Trypan Blue or a live/dead cell stain) in parallel with your primary assay to distinguish between a specific anti-proliferative effect and general toxicity. A spike in histone methylation marks can sometimes be indicative of cytotoxicity.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results between experiments - Inconsistent cell passage number or confluency.- Variability in compound dilution.- Contamination of cell cultures.- Use cells within a consistent passage number range.- Seed cells at a consistent density.- Prepare fresh drug dilutions for each experiment.- Regularly check for mycoplasma contamination.
No change in global H3K9me3 levels after treatment - Insufficient drug concentration or treatment time.- Low KDM4C expression or activity in the cell line.- Antibody for Western blot is not working optimally.- Perform a dose-response and time-course experiment (see protocol below).- Verify KDM4C expression in your cell line via Western blot or qPCR.- Validate your H3K9me3 antibody with a positive control.
Difficulty dissolving this compound - Incorrect solvent.- Compound has precipitated out of solution.- Ensure you are using an appropriate solvent (e.g., DMSO).- Gently warm the solution and vortex to aid dissolution.

Experimental Protocols

Protocol 1: Time-Course Optimization for this compound Treatment

This protocol outlines a general workflow for determining the optimal treatment duration of this compound for a specific cellular phenotype.

  • Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will not lead to over-confluence at the final time point.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Treatment: Add the this compound dilutions and vehicle control to the cells.

  • Incubation: Incubate the cells for various time points (e.g., 6, 12, 24, 48, 72 hours).

  • Endpoint Analysis: At each time point, harvest the cells and perform your desired assay. This could be:

    • Western Blotting: To assess the levels of H3K9me3 and KDM4C.

    • Cell Proliferation Assay (e.g., MTS/Alamar Blue): To measure the effect on cell growth.[1][2]

    • qRT-PCR: To analyze the expression of KDM4C target genes.[6]

  • Data Analysis: Plot the results for each concentration over time to determine the optimal treatment duration that gives a robust and significant effect.

Protocol 2: Western Blot for H3K9me3 Levels
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K9me3 and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the H3K9me3 signal to the loading control.

Quantitative Data Summary

Compound Target Biochemical IC50 Cellular IC50 (HepG2) Cellular IC50 (A549) Reference
This compoundKDM4C8 nM0.8 µM (24h)1.1 µM (72h)[1][2]

Visualizations

KDM4C_Signaling_Pathway cluster_nucleus Nucleus Kdm4C_IN_1 This compound KDM4C KDM4C (Histone Demethylase) Kdm4C_IN_1->KDM4C Inhibits H3K9me3 H3K9me3 (Repressive Mark) KDM4C->H3K9me3 Demethylates Gene_Expression Target Gene Expression H3K9me3->Gene_Expression Represses Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Promotes

Caption: KDM4C signaling pathway and the inhibitory action of this compound.

Time_Course_Workflow cluster_workflow Time-Course Optimization Workflow A 1. Seed Cells B 2. Prepare this compound Serial Dilutions A->B C 3. Treat Cells B->C D 4. Incubate for Multiple Time Points (e.g., 24h, 48h, 72h) C->D E 5. Harvest Cells at Each Time Point D->E F 6. Perform Endpoint Analysis (Western, Proliferation Assay, etc.) E->F G 7. Analyze Data and Determine Optimal Time F->G

Caption: Experimental workflow for time-course optimization of this compound.

Troubleshooting_Tree Start No Expected Phenotype Observed Check_Concentration Is the concentration optimized? Start->Check_Concentration Check_Time Is the treatment time optimized? Check_Concentration->Check_Time Yes Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response No Check_KDM4C Is KDM4C expressed in the cell line? Check_Time->Check_KDM4C Yes Time_Course Perform Time-Course Experiment Check_Time->Time_Course No Check_Compound Is the compound active? Check_KDM4C->Check_Compound Yes Western_qPCR Check KDM4C expression (Western/qPCR) Check_KDM4C->Western_qPCR No New_Aliquot Use a fresh aliquot of this compound Check_Compound->New_Aliquot Uncertain Success Problem Resolved Dose_Response->Success Time_Course->Success Western_qPCR->Success New_Aliquot->Success

Caption: Troubleshooting decision tree for this compound experiments.

References

Interpreting unexpected results in Kdm4C-IN-1 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Kdm4C-IN-1, a potent inhibitor of the histone demethylase KDM4C.

Frequently Asked Questions (FAQs)

Q1: What is the reported potency of this compound?

This compound is a potent inhibitor of KDM4C with a reported IC50 of 8 nM in biochemical assays.[1][2] Its inhibitory effect on cell growth has been observed in various cancer cell lines.

Q2: How should I store and handle this compound?

For long-term storage, this compound powder should be kept at -20°C for up to 3 years. In solvent, it is recommended to store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]

Q3: In which solvents is this compound soluble?

This compound is soluble in DMSO at concentrations of 3 mg/mL (10.02 mM) or greater.[2]

Q4: What are the known cellular effects of this compound?

This compound has been shown to inhibit the growth of HepG2 and A549 cells with IC50 values of 0.8 µM and 1.1 µM, respectively.[1][2]

Troubleshooting Guides

Issue 1: Higher than expected IC50 value in a biochemical assay.
Possible Cause Troubleshooting Step
Incorrect assay conditionsEnsure that the concentrations of substrate (e.g., H3K9me3 peptide) and cofactors (e.g., Fe(II), 2-oxoglutarate) are optimal. KDM4 inhibitors can be competitive with the 2-OG cofactor.[3]
Enzyme degradationUse a fresh batch of KDM4C enzyme or verify the activity of the current batch.
Inhibitor degradationPrepare fresh dilutions of this compound from a properly stored stock solution.[1]
Assay technology interferenceIf using a specific assay kit like the LANCE Ultra JMJD2C Histone H3-Lysine 9 demethylase assay, ensure that this compound does not interfere with the detection method.[4][5]
Issue 2: Lack of or reduced cellular activity.
Possible Cause Troubleshooting Step
Cell line resistanceThe cell line being used may not be sensitive to KDM4C inhibition. KDM4C expression and its role in cell proliferation can be cell-type dependent.[6][7]
Inhibitor instability in mediaThis compound may be unstable in cell culture media over the course of the experiment. Consider refreshing the media with the inhibitor at regular intervals.
Poor cell permeabilityAlthough unlikely for a small molecule, poor permeability could be a factor. Ensure the inhibitor is fully dissolved in DMSO before adding to the media.
Off-target effectsUnexpected biological responses could be due to off-target effects. The development of selective KDM inhibitors is challenging due to conserved active sites.[4][5]
Issue 3: Unexpected phenotypic effects or off-target activity.
Possible Cause Troubleshooting Step
Inhibition of other KDM family membersKDM4 inhibitors can show activity against other KDM4 family members (KDM4A, KDM4B) due to structural similarities.[5] Consider using knockdown experiments (siRNA or shRNA) targeting KDM4C to confirm the phenotype is on-target.[6][7]
Interaction with other cellular pathwaysKDM4C is known to be involved in various signaling pathways, including those related to AKT and c-Myc.[7] Inhibition of KDM4C may lead to downstream effects on these pathways.
Non-specific toxicityAt high concentrations, small molecules can exhibit non-specific toxicity. Perform a dose-response curve to determine the optimal concentration range for your experiments.

Quantitative Data Summary

Parameter Value Assay Type
IC50 vs. KDM4C8 nMBiochemical Assay[1][2]
IC50 vs. HepG2 cells0.8 µMCell Growth Assay[1][2]
IC50 vs. A549 cells1.1 µMCell Growth Assay[1][2]

Experimental Protocols

In Vitro KDM4C Demethylase Assay (Generic Protocol)

This protocol is based on the principles of the LANCE Ultra JMJD2C Histone H3-Lysine 9 demethylase assay mentioned in the literature.[4][5]

  • Prepare Reagents:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20).

    • KDM4C Enzyme: Dilute recombinant KDM4C to the desired concentration in assay buffer.

    • Substrate: Use a biotinylated histone H3 peptide trimethylated at lysine (B10760008) 9 (H3K9me3).

    • Cofactors: Prepare solutions of 2-oxoglutarate (2-OG) and Fe(II).

    • This compound: Prepare a serial dilution in DMSO, then dilute in assay buffer.

  • Assay Procedure:

    • Add 5 µL of this compound dilution or DMSO control to the wells of a 384-well plate.

    • Add 5 µL of KDM4C enzyme solution and incubate for 30 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate and cofactor mix.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a detection mix containing a europium-labeled anti-H3K9me2 antibody and a streptavidin-allophycocyanin (APC) conjugate.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio and plot the results against the inhibitor concentration.

    • Determine the IC50 value using a suitable curve-fitting algorithm.

Cell Proliferation Assay
  • Cell Plating:

    • Seed cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in cell culture media.

    • Remove the old media from the wells and add the media containing the inhibitor or DMSO control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment (e.g., using AlamarBlue):

    • Add AlamarBlue reagent to each well according to the manufacturer's instructions.

    • Incubate for 2-4 hours.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the results to the DMSO control.

    • Plot the cell viability against the inhibitor concentration to determine the IC50 value.

Visualizations

KDM4C_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Pharmacological Intervention KDM4C KDM4C H3K9me2 H3K9me2 (Less Repressive) KDM4C->H3K9me2 Demethylates H3K9me3 H3K9me3 (Repressive Mark) H3K9me3->KDM4C TargetGenes Target Genes (e.g., MDM2, c-Myc targets) H3K9me3->TargetGenes Represses H3K9me2->TargetGenes Leads to Activation AKT AKT Signaling AKT->KDM4C Activates? cMyc c-Myc cMyc->KDM4C Activates? Kdm4C_IN_1 This compound Kdm4C_IN_1->KDM4C Inhibits

Caption: Simplified KDM4C signaling pathway and the action of this compound.

Experimental_Workflow A Prepare this compound Stock Solution (DMSO) B Biochemical Assay (e.g., TR-FRET) A->B D Cell-Based Assay (e.g., Proliferation) A->D C Determine IC50 vs. KDM4C B->C E Determine IC50 in Cell Lines D->E F Western Blot for Target Engagement (H3K9me3 levels) D->F G Downstream Pathway Analysis (e.g., AKT, c-Myc) F->G

Caption: General experimental workflow for characterizing this compound.

Troubleshooting_Tree Start Unexpected Result with this compound Q1 Is the issue in a biochemical or cellular assay? Start->Q1 Biochem Biochemical Assay Q1->Biochem Biochemical Cellular Cellular Assay Q1->Cellular Cellular CheckEnzyme Check enzyme activity and reagent stability Biochem->CheckEnzyme CheckAssay Verify assay conditions (cofactors, substrate) Biochem->CheckAssay CheckCells Confirm cell line sensitivity and inhibitor stability in media Cellular->CheckCells CheckOffTarget Consider off-target effects (use siRNA/shRNA control) Cellular->CheckOffTarget

Caption: Troubleshooting decision tree for unexpected this compound results.

References

Validation & Comparative

KDM4C-IN-1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic drug discovery, inhibitors of the KDM4 family of histone lysine (B10760008) demethylases represent a promising avenue for therapeutic intervention in oncology and other diseases. This guide provides a detailed comparison of KDM4C-IN-1 with other notable KDM4 family inhibitors, focusing on their biochemical potency, selectivity, and cellular activity. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their investigative pursuits.

Biochemical Potency and Selectivity

The inhibitory activity of small molecules against the KDM4 family members is a critical determinant of their potential as research tools and therapeutic agents. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other selected KDM4 inhibitors against various histone demethylases.

Table 1: Inhibitory Activity (IC50) of this compound and Other KDM4 Inhibitors Against KDM4 Subfamily Members.

InhibitorKDM4A (nM)KDM4B (nM)KDM4C (nM)KDM4D (nM)KDM4E (nM)Assay Type
This compound --8--AlphaScreen
QC6352 1045635104-LANCE TR-FRET[1]
JIB-04 2904351100290290-1100ELISA[1]
ML324 -4900---Not Specified[2]

Note: A hyphen (-) indicates that data was not available from the searched sources.

Table 2: Selectivity Profile of KDM4 Inhibitors Against Other Histone Demethylases.

InhibitorKDM2B (nM)KDM3A (nM)KDM5A (nM)KDM5B (nM)KDM6B (nM)Assay Type
QC6352 >4000>4000-750>4000Not Specified[3]
JIB-04 --230--ELISA[1]

Note: A hyphen (-) indicates that data was not available from the searched sources.

Cellular Activity

The translation of biochemical potency to cellular efficacy is a key challenge in drug development. The following table summarizes the reported cellular activities of this compound and its comparators.

Table 3: Cellular Activity of KDM4 Inhibitors.

InhibitorCell LineAssayIC50 / EC50 (µM)
This compound HepG2Growth Inhibition0.8[4]
A549Growth Inhibition1.1[4]
QC6352 KYSE-150Antiproliferation0.0035[3]
JIB-04 Various Cancer Cell LinesProliferation InhibitionVaries

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Biochemical Inhibition Assay (AlphaScreen)

This protocol is a general representation based on commonly used AlphaScreen assays for KDM inhibitors.[5]

  • Reagents : Recombinant KDM4C enzyme, biotinylated H3K9me3 peptide substrate, anti-H3K9me2 antibody, AlphaScreen streptavidin donor beads, and protein A acceptor beads.

  • Procedure :

    • The inhibitor, this compound, is serially diluted in assay buffer.

    • The recombinant KDM4C enzyme is incubated with the inhibitor for a defined period at room temperature.

    • The biotinylated H3K9me3 peptide substrate and co-factors (Fe(II) and α-ketoglutarate) are added to initiate the demethylation reaction.

    • The reaction is incubated for a specific time at room temperature.

    • A mixture of anti-H3K9me2 antibody and protein A acceptor beads is added, followed by the addition of streptavidin donor beads.

    • The plate is incubated in the dark to allow for bead-antibody-substrate binding.

    • The AlphaScreen signal is read on a compatible plate reader. The signal is inversely proportional to the enzyme activity.

  • Data Analysis : IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Growth Inhibition Assay

This protocol is a general representation of a cell viability assay.

  • Cell Culture : HepG2 and A549 cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with serial dilutions of this compound or other inhibitors for 72 hours.

  • Viability Assessment : Cell viability is assessed using a resazurin-based assay (e.g., AlamarBlue) or other standard methods.

  • Data Analysis : IC50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

KDM4 inhibitors exert their effects by modulating various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways affected.

KDM4_Inhibition_Pathway cluster_0 KDM4 Inhibition cluster_1 Downstream Effects KDM4_Inhibitor This compound (or other KDM4 inhibitors) KDM4 KDM4A/B/C KDM4_Inhibitor->KDM4 H3K9me3 H3K9me3 (Repressive Mark) Increase KDM4->H3K9me3 demethylation Gene_Repression Target Gene Repression H3K9me3->Gene_Repression Tumor_Suppression Tumor Growth Inhibition Gene_Repression->Tumor_Suppression

Caption: General mechanism of KDM4 inhibition leading to tumor suppression.

Androgen_Receptor_Signaling KDM4_Inhibitor KDM4 Inhibitor KDM4B KDM4B KDM4_Inhibitor->KDM4B AR Androgen Receptor (AR) KDM4B->AR Co-activates AR_V7 AR-V7 Splice Variant KDM4B->AR_V7 Promotes Splicing Prostate_Cancer Prostate Cancer Progression AR->Prostate_Cancer AR_V7->Prostate_Cancer

Caption: Inhibition of KDM4B disrupts androgen receptor signaling.

MYC_Signaling_Pathway KDM4_Inhibitor KDM4 Inhibitor KDM4B KDM4B KDM4_Inhibitor->KDM4B N_Myc N-Myc KDM4B->N_Myc Interacts with & Regulates Myc_Targets Myc Target Genes (Proliferation, Metabolism) N_Myc->Myc_Targets Upregulates Neuroblastoma Neuroblastoma Growth Myc_Targets->Neuroblastoma

Caption: KDM4 inhibitors can suppress MYC-driven oncogenesis.

Experimental_Workflow_CETSA cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Treat cells with KDM4 inhibitor B Heat cells to induce protein unfolding A->B C Lyse cells and separate soluble fraction B->C D Quantify soluble target protein (e.g., Western Blot) C->D

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

References

A Comparative Analysis of KDM4C-IN-1 and JIB-04 Efficacy in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of two prominent histone demethylase inhibitors: the selective KDM4C-IN-1 and the pan-KDM inhibitor JIB-04. This document provides a comprehensive overview of their mechanisms of action, target profiles, and anti-cancer effects supported by experimental data, presented in a clear and comparative format to aid in experimental design and inhibitor selection.

Introduction

Histone lysine (B10760008) demethylases (KDMs) are crucial regulators of gene expression, and their dysregulation is frequently implicated in cancer development and progression. This has led to the development of small molecule inhibitors targeting these enzymes as a promising anti-cancer strategy. Among these, this compound and JIB-04 have emerged as important chemical probes for studying KDM biology and as potential therapeutic agents. This compound is a potent and selective inhibitor of KDM4C, a member of the KDM4 subfamily of histone demethylases. In contrast, JIB-04 is a pan-inhibitor of the Jumonji domain-containing (JmjC) family of histone demethylases, exhibiting activity against multiple KDM subfamilies. This guide provides a side-by-side comparison of their efficacy based on available preclinical data.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and JIB-04, providing a direct comparison of their potency and cellular effects.

Table 1: In Vitro Enzymatic Inhibition

InhibitorTargetIC50 (nM)Notes
This compound KDM4C8[1][2]Highly potent and selective for KDM4C.
JIB-04 JARID1A (KDM5A)230[3][4]Pan-selective inhibitor with varying potency against different KDM subfamilies.
JMJD2E (KDM4E)340[3][4]
JMJD2A (KDM4A)445[3][4]
JMJD2B (KDM4B)435[3][4]
JMJD2C (KDM4C)1100[3][4]
JMJD2D (KDM4D)290[3]
JMJD3 (KDM6B)855[3][4]

Table 2: Cellular Growth Inhibition

InhibitorCell LineCancer TypeIC50 (µM)
This compound HepG2Hepatocellular Carcinoma0.8[1]
A549Lung Cancer1.1[1]
JIB-04 H358Lung Cancer0.1[5]
A549Lung Cancer0.25[5]
TC32Ewing Sarcoma0.13
A4573Ewing Sarcoma1.84
Various Lung and Prostate Cancer LinesLung and Prostate Canceras low as 0.01[3][5]

Mechanism of Action and Signaling Pathways

This compound: Targeted Inhibition of KDM4C

This compound exerts its effects through the specific inhibition of the histone demethylase KDM4C. KDM4C is known to demethylate H3K9me3/2 and H3K36me3/2, leading to transcriptional activation of its target genes. The inhibition of KDM4C by this compound is expected to reverse these effects, leading to the suppression of oncogenic gene expression.

Recent studies have elucidated several signaling pathways modulated by KDM4C activity, which are consequently affected by this compound:

  • HIF1α/VEGFA Signaling: KDM4C can act as a co-activator for the HIF-1α/VEGFA signaling pathway, a critical regulator of angiogenesis. Inhibition of KDM4C may therefore suppress tumor angiogenesis[6].

  • GATA1-Mediated Gene Regulation: KDM4C can cooperate with the transcription factor GATA1 to regulate the expression of genes involved in heme metabolism, such as FECH. This axis has been implicated in the progression of head and neck squamous cell carcinoma (HNSCC)[7].

  • AKT and c-Myc Activation: In prostate cancer, KDM4C has been shown to promote cell proliferation through the activation of AKT and c-Myc signaling pathways[8].

KDM4C_Signaling cluster_downstream Downstream Effects KDM4C_IN_1 This compound KDM4C KDM4C KDM4C_IN_1->KDM4C HIF1a HIF1α/VEGFA Signaling KDM4C->HIF1a GATA1 GATA1-FECH Axis KDM4C->GATA1 AKT_cMyc AKT/c-Myc Activation KDM4C->AKT_cMyc Angiogenesis Angiogenesis HIF1a->Angiogenesis Heme_Metabolism Heme Metabolism GATA1->Heme_Metabolism Cell_Proliferation Cell Proliferation AKT_cMyc->Cell_Proliferation

This compound Signaling Pathway Inhibition
JIB-04: Broad-Spectrum KDM Inhibition

JIB-04's pan-inhibitory nature results in the modulation of a wider range of cellular processes due to its activity against multiple KDM subfamilies, including KDM4, KDM5, and KDM6. This broad activity leads to global changes in histone methylation marks, including H3K4, H3K9, H3K27, and H3K36.

A key signaling pathway affected by JIB-04 is the PI3K/AKT pathway . Studies in hepatocellular carcinoma have shown that JIB-04 targets KDMs, leading to the inhibition of this critical survival pathway. This results in cell cycle arrest and a reduction in cancer stem-like cell properties[9]. The inhibition of multiple KDMs by JIB-04 can lead to a more profound and widespread impact on the cancer cell epigenome compared to a highly selective inhibitor.

JIB_04_Signaling cluster_downstream_JIB Downstream Effects JIB_04 JIB-04 KDMs Pan-KDM Inhibition (KDM4, KDM5, KDM6) JIB_04->KDMs PI3K_AKT PI3K/AKT Pathway Inhibition KDMs->PI3K_AKT Global_Histone Global Increase in Histone Methylation KDMs->Global_Histone Cell_Cycle_Arrest Cell Cycle Arrest PI3K_AKT->Cell_Cycle_Arrest CSC_Properties Reduced Cancer Stem Cell Properties PI3K_AKT->CSC_Properties

JIB-04 Signaling Pathway Inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and JIB-04.

In Vitro Histone Demethylase Assay (LANCE Ultra KDM4C Assay)

This assay is used to determine the in vitro inhibitory activity of compounds against KDM4C.

  • Enzyme and Substrate Preparation: Recombinant KDM4C catalytic domain and a biotinylated H3K9me3 peptide substrate are prepared.

  • Inhibitor Incubation: A fixed concentration of the KDM4C enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound or JIB-04) for a defined period (e.g., 30 minutes) at room temperature.

  • Reaction Initiation: The demethylation reaction is initiated by the addition of the H3K9me3 peptide substrate.

  • Detection: The reaction is stopped, and the level of the demethylated product (H3K9me2) is quantified using a LanthaScreen™ Eu-anti-H3K9me2 antibody and a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) read-out.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT or MTS Assay)

This assay measures the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Inhibitor Treatment: The cells are treated with a range of concentrations of this compound or JIB-04 for a specified duration (e.g., 72 or 96 hours).

  • MTT/MTS Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation and Solubilization: The plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells. A solubilizing agent (e.g., DMSO or SDS) is then added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Enzyme_Assay Enzymatic Assay (e.g., LANCE) IC50_Enzyme Determine Enzymatic IC50 Enzyme_Assay->IC50_Enzyme Cell_Viability Cell Viability Assay (e.g., MTT/MTS) IC50_Cell Determine Cellular IC50 Cell_Viability->IC50_Cell Xenograft Tumor Xenograft Model (e.g., in mice) IC50_Cell->Xenograft Promising Cellular Activity Treatment Inhibitor Treatment (e.g., oral gavage, i.p.) Xenograft->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement End Comparative Efficacy Assessment Tumor_Measurement->End Evaluate Anti-Tumor Efficacy Start Select Inhibitor (this compound or JIB-04) Start->Enzyme_Assay Start->Cell_Viability

General Experimental Workflow for Inhibitor Evaluation
In Vivo Tumor Xenograft Studies

These studies assess the anti-tumor efficacy of the inhibitors in a living organism.

  • Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Inhibitor Administration: Mice are randomized into treatment and control groups. The inhibitor (e.g., JIB-04) is administered via a suitable route, such as oral gavage or intraperitoneal (i.p.) injection, at a specified dose and schedule.

  • Tumor Monitoring: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor growth in the treated versus control groups.

Comparative Efficacy and Conclusion

The decision to use this compound versus JIB-04 will largely depend on the specific research question and the desired experimental outcome.

This compound is a highly potent and selective tool for investigating the specific roles of KDM4C in cancer biology. Its high selectivity minimizes off-target effects, allowing for a more precise dissection of KDM4C-dependent pathways. This makes it an ideal choice for validating KDM4C as a therapeutic target in specific cancer contexts.

JIB-04 , as a pan-KDM inhibitor, offers a broader approach to targeting the cancer epigenome. Its ability to inhibit multiple KDM subfamilies may lead to more pronounced anti-cancer effects in heterogeneous tumors where multiple KDMs are dysregulated. However, the lack of selectivity can make it challenging to attribute the observed effects to the inhibition of a single KDM. JIB-04 is a valuable tool for exploring the broader consequences of KDM inhibition and for situations where a multi-targeted approach may be more effective.

References

A Researcher's Guide to Control Experiments for Kdm4C-IN-1 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Kdm4C-IN-1 with other lysine-specific demethylase 4C (KDM4C) inhibitors and details essential control experiments to ensure the specificity and validity of research findings. Robust experimental design, including appropriate negative and positive controls, is paramount when evaluating the efficacy and mechanism of action of a targeted inhibitor like this compound.

Introduction to KDM4C and this compound

KDM4C is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from lysine (B10760008) 9 of histone H3 (H3K9me3), a mark associated with transcriptional repression.[1] By demethylating H3K9me3, KDM4C activates gene expression. Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target. This compound is a potent and specific small molecule inhibitor of KDM4C, with a reported IC50 of 8 nM, and has been shown to inhibit the growth of cancer cell lines.[2]

Comparison of KDM4C Inhibitors

When studying the effects of this compound, it is crucial to compare its performance against other known KDM4 inhibitors. This helps to contextualize its potency and selectivity. The following table summarizes key data for this compound and a selection of alternative inhibitors.

InhibitorTarget(s)IC50 (nM) for KDM4CCellular ActivityReference
This compound KDM4C8Inhibits growth of HepG2 (IC50 = 0.8 µM) and A549 (IC50 = 1.1 µM) cells.[2]
QC6352 KDM4A/B/C/D35Antiproliferative activity in breast and colon cancer models.[3]
JIB-04 Pan-Jumonji inhibitor~1100Anticancer activity; prolongs survival in mouse models of mammary tumors.[4]
NCDM-32B KDM4A/C1000Impairs viability of KDM4C-amplified breast cancer cell lines.[3]
ML324 JMJD2 (KDM4) familyKDM4B IC50 = 4900Antiviral activity.[3]

Essential Control Experiments

To validate the on-target effects of this compound, a series of well-controlled experiments are necessary. These include biochemical assays to confirm enzymatic inhibition, cellular assays to measure downstream effects on histone methylation and target engagement, and the use of appropriate positive and negative controls.

Negative Controls

A critical aspect of studying any inhibitor is the use of a proper negative control. Ideally, this would be a structurally similar but inactive analog of the compound. As a specific inactive analog for this compound is not commercially available, a multi-pronged approach to negative controls is recommended:

  • Vehicle Control: The most fundamental control is the vehicle in which the inhibitor is dissolved (typically DMSO). This accounts for any effects of the solvent on the cells or assay.

  • Structurally Unrelated Inhibitor: Using an inhibitor for a different epigenetic target that is not expected to affect KDM4C can help to rule out off-target effects related to general cellular toxicity.

  • Inactive Compound: While not structurally identical, using a compound known to be inactive against KDM4C can serve as a useful baseline. For instance, some studies have synthesized and tested inactive peptide-based inhibitors that could be used as a reference for a lack of effect.

Positive Controls

Positive controls are essential to ensure that the experimental system is working as expected.

  • Known KDM4 Inhibitors: Using other well-characterized KDM4C inhibitors, such as QC6352, allows for a comparison of the magnitude of the effect.

  • Genetic Knockdown: The most specific positive control involves the genetic knockdown of KDM4C using siRNA or shRNA. The phenotype observed with this compound treatment should phenocopy the effects of KDM4C depletion.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the KDM4C signaling pathway and a recommended experimental workflow for studying this compound.

KDM4C_Signaling_Pathway KDM4C Signaling Pathway KDM4C KDM4C H3K9me2 H3K9me2 (Active/Less Repressive) KDM4C->H3K9me2 demethylates H3K9me3 H3K9me3 (Repressive Mark) H3K9me3->KDM4C Gene_Repression Gene Repression H3K9me3->Gene_Repression leads to Gene_Activation Gene Activation H3K9me2->Gene_Activation leads to Kdm4C_IN_1 This compound Kdm4C_IN_1->KDM4C inhibits

KDM4C demethylates H3K9me3, leading to gene activation.

Experimental_Workflow Experimental Workflow for this compound Studies cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays cluster_positive_control Positive Control Enzymatic_Assay KDM4C Enzymatic Assay (e.g., AlphaScreen, TR-FRET) Cell_Treatment Treat Cells with: - this compound - Vehicle Control (DMSO) - Other KDM4 Inhibitors - Negative Control Compound Western_Blot Western Blot for H3K9me3 levels Cell_Treatment->Western_Blot CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement Cell_Treatment->CETSA Phenotypic_Assay Phenotypic Assays (e.g., cell viability, proliferation) Cell_Treatment->Phenotypic_Assay siRNA_transfection Transfect cells with KDM4C siRNA/shRNA siRNA_Western Confirm KDM4C knockdown by Western Blot siRNA_transfection->siRNA_Western siRNA_Phenotype Assess Phenotype siRNA_transfection->siRNA_Phenotype

A robust workflow for validating this compound activity.

Detailed Experimental Protocols

In Vitro KDM4C Enzymatic Assay (TR-FRET)

This protocol is adapted from commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) assay kits.

Materials:

  • Recombinant KDM4C enzyme

  • Biotinylated histone H3 peptide substrate (e.g., H3K9me3)

  • AlphaLISA Acceptor beads (e.g., anti-demethylated product antibody-coated)

  • Streptavidin-coated Donor beads

  • Assay buffer

  • This compound and control compounds

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of this compound and control compounds in assay buffer.

  • In a 384-well plate, add the recombinant KDM4C enzyme to each well, except for the no-enzyme control wells.

  • Add the diluted compounds to the appropriate wells.

  • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the demethylation reaction by adding the biotinylated H3K9me3 peptide substrate to all wells.

  • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding the AlphaLISA Acceptor beads.

  • Add the Streptavidin-coated Donor beads.

  • Incubate in the dark for 60 minutes at room temperature.

  • Read the plate on a TR-FRET-compatible plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the log of the inhibitor concentration.

Western Blot for Cellular H3K9me3 Levels

This protocol describes how to measure the effect of this compound on the global levels of H3K9me3 in cells.

Materials:

  • Cell culture reagents

  • This compound and control compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K9me3, anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, vehicle control, and other control compounds for the desired duration (e.g., 24-72 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K9me3 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

  • Quantify the band intensities to determine the relative change in H3K9me3 levels.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context.

Materials:

  • Cell culture reagents

  • This compound and vehicle control

  • PBS with protease inhibitors

  • PCR tubes or a thermal cycler

  • Centrifuge

  • Western blot reagents (as described above)

  • Primary antibody: anti-KDM4C

Procedure:

  • Culture cells to a high confluency.

  • Treat the cells with this compound or vehicle control for a specified time (e.g., 1-4 hours).

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Transfer the supernatant (soluble fraction) to new tubes.

  • Analyze the amount of soluble KDM4C in each sample by Western blot.

  • A shift in the melting curve of KDM4C in the presence of this compound compared to the vehicle control indicates target engagement.

References

A Comparative Guide: KDM4C Knockdown versus Kdm4C-IN-1 Treatment for Functional Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Analysis of Two Key Methods for Inhibiting KDM4C Function.

This guide provides a comprehensive comparison of two widely used techniques for studying the function of the histone demethylase KDM4C: genetic knockdown (siRNA/shRNA) and pharmacological inhibition with Kdm4C-IN-1. Understanding the nuances, advantages, and limitations of each approach is critical for designing robust experiments and accurately interpreting results.

At a Glance: KDM4C Knockdown vs. This compound

FeatureKDM4C Knockdown (siRNA/shRNA)This compound Treatment
Mechanism of Action Post-transcriptional gene silencing leading to reduced KDM4C protein levels.Direct, competitive inhibition of the KDM4C enzyme's catalytic activity.
Specificity Can be highly specific to KDM4C, but off-target effects are possible depending on sequence design.Potent inhibitor of KDM4C, but potential for off-target effects on other KDM4 family members or unrelated proteins.
Temporal Control Onset of action is slower (24-72 hours) and can be transient (siRNA) or stable (shRNA). Reversibility is limited.Rapid and reversible onset of action, allowing for acute inhibition studies.
Typical Efficacy Knockdown efficiency can vary (typically 50-90% reduction in protein levels).[1]Potent inhibition with a low nanomolar IC50 value.[2]

Quantitative Performance Data

The following tables summarize key quantitative data gathered from various studies on the effects of KDM4C knockdown and this compound treatment on cell viability.

Table 1: Effects of KDM4C Knockdown on Cell Proliferation and Viability

Cell LineKnockdown MethodEffect on Proliferation/ViabilityReference
Glioblastoma (U87, U251)siRNA/shRNASignificant short-term and long-term growth inhibition; decreased cell viability.[3]
Hepatocellular Carcinoma (HepG2, Huh7)siRNASignificantly attenuated cell growth and proliferation.[4]
Prostate Cancer (LNCaP C4-2B, LNCaP FGC)shRNASuppressed cell proliferation.[5]
Basal Breast Cancer (HCC1954, SUM149)shRNASubstantially decreased tumor cell growth in vitro and in vivo.[6]

Table 2: Effects of this compound on Cell Viability

Cell LineIC50 (Cell Viability)Reference
HepG20.8 µM[2]
A5491.1 µM[2]

Note: Direct comparative studies quantitatively assessing the effects of KDM4C knockdown and this compound in the same cell line under identical conditions are limited in the currently available literature. The data presented here is compiled from separate studies.

Signaling Pathways and Experimental Workflow

To visualize the biological context and experimental procedures, the following diagrams are provided.

KDM4C_Signaling_Pathway cluster_upstream Upstream Regulation cluster_kdm4c KDM4C Activity cluster_downstream Downstream Effects Hypoxia Hypoxia KDM4C KDM4C Hypoxia->KDM4C Induces Wnt Wnt Wnt->KDM4C Stabilizes Histones Histone H3 H3K9me2 H3K9me2 (Active) KDM4C->H3K9me2 Demethylates H3K9me3 to H3K9me3 H3K9me3 (Repressive) Histones->H3K9me3 Methylation HIF1a HIF1α H3K9me2->HIF1a Activates ATF4 ATF4 H3K9me2->ATF4 Activates cMyc c-Myc H3K9me2->cMyc Activates Kdm4C_IN_1 This compound Kdm4C_IN_1->KDM4C Inhibits VEGFA VEGFA HIF1a->VEGFA Angiogenesis Angiogenesis VEGFA->Angiogenesis Amino_Acid_Metabolism Amino Acid Metabolism ATF4->Amino_Acid_Metabolism Cell_Proliferation Cell Proliferation cMyc->Cell_Proliferation Amino_Acid_Metabolism->Cell_Proliferation Tumorigenesis Tumorigenesis Cell_Proliferation->Tumorigenesis Angiogenesis->Tumorigenesis

Caption: KDM4C Signaling Pathway.

Experimental_Workflow cluster_knockdown KDM4C Knockdown cluster_inhibition This compound Treatment start_kd Start design_rnai Design siRNA/shRNA start_kd->design_rnai transfection Transfection (siRNA) or Transduction (shRNA) design_rnai->transfection incubation_kd Incubate (24-72h) transfection->incubation_kd validation_kd Validate Knockdown (qPCR, Western Blot) incubation_kd->validation_kd phenotype_assay_kd Phenotypic Assays validation_kd->phenotype_assay_kd end_kd End phenotype_assay_kd->end_kd start_inhib Start prepare_inhibitor Prepare this compound Stock start_inhib->prepare_inhibitor cell_treatment Treat Cells with Desired Concentration prepare_inhibitor->cell_treatment incubation_inhib Incubate (Time Course) cell_treatment->incubation_inhib phenotype_assay_inhib Phenotypic Assays incubation_inhib->phenotype_assay_inhib end_inhib End phenotype_assay_inhib->end_inhib

Caption: Experimental Workflows.

Detailed Experimental Protocols

1. KDM4C Knockdown via siRNA

This protocol provides a general guideline for transient KDM4C knockdown in cultured mammalian cells. Optimization is recommended for specific cell lines and experimental conditions.

  • Materials:

    • KDM4C-specific siRNA oligonucleotides and a non-targeting control siRNA.

    • Lipofectamine™ RNAiMAX Transfection Reagent or similar.

    • Opti-MEM™ I Reduced Serum Medium.

    • Appropriate cell culture medium and plates.

    • Reagents for qPCR and Western blotting.

  • Procedure:

    • Cell Seeding: 24 hours prior to transfection, seed cells in a 6-well plate to achieve 30-50% confluency at the time of transfection.

    • siRNA-Lipid Complex Formation:

      • For each well, dilute 10-30 pmol of siRNA into 100 µL of Opti-MEM™ I Medium.

      • In a separate tube, dilute 1-3 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ I Medium and incubate for 5 minutes at room temperature.

      • Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.

    • Transfection: Add the siRNA-lipid complexes to the cells.

    • Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal incubation time should be determined empirically.

    • Validation: Harvest cells to assess KDM4C mRNA and protein levels by qPCR and Western blotting, respectively, to confirm knockdown efficiency.

    • Downstream Assays: Proceed with desired functional assays.

2. KDM4C Knockdown via shRNA (Lentiviral Delivery)

This protocol outlines the generation of stable KDM4C knockdown cell lines using a lentiviral-based shRNA system.

  • Materials:

    • pLKO.1-puro vector containing KDM4C-specific shRNA and a non-targeting control shRNA.

    • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).

    • HEK293T cells for virus production.

    • Target cells for transduction.

    • Polybrene.

    • Puromycin (B1679871) for selection.

  • Procedure:

    • Lentivirus Production: Co-transfect HEK293T cells with the shRNA-containing pLKO.1 vector and packaging plasmids.

    • Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Transduction:

      • Seed target cells to be 50-70% confluent on the day of transduction.

      • Add lentiviral supernatant to the target cells in the presence of Polybrene (typically 4-8 µg/mL).

      • Incubate for 18-24 hours.

    • Selection: 48 hours post-transduction, begin selection with puromycin at a pre-determined optimal concentration.

    • Expansion and Validation: Expand puromycin-resistant clones and validate KDM4C knockdown by qPCR and Western blotting.

3. This compound Treatment

This protocol provides a general procedure for the pharmacological inhibition of KDM4C in cell culture.

  • Materials:

    • This compound (stock solution typically prepared in DMSO).

    • Appropriate cell culture medium and plates.

    • Vehicle control (DMSO).

  • Procedure:

    • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treatment Preparation: Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. Prepare a vehicle control with the same final concentration of DMSO.

    • Cell Treatment: Replace the existing medium with the medium containing this compound or the vehicle control.

    • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) depending on the experimental endpoint.

    • Downstream Assays: Harvest cells for analysis of downstream effects, such as cell viability assays, gene expression analysis, or protein analysis.

Discussion and Comparison

Specificity and Off-Target Effects:

  • KDM4C Knockdown: While siRNA and shRNA can be designed for high specificity, off-target effects remain a concern. These can arise from the seed region of the small RNA binding to unintended mRNA targets. It is crucial to use multiple different siRNA/shRNA sequences targeting the same gene to confirm that the observed phenotype is not due to an off-target effect.

  • This compound: As a small molecule inhibitor, this compound has the potential for off-target activity against other members of the KDM4 family (KDM4A, KDM4B, KDM4D) due to structural similarities in their catalytic domains.[7] This is a critical consideration when interpreting results, as inhibition of other KDM4 members could contribute to the observed phenotype. One study noted that differences in histone methylation patterns between treatment with a KDM4 inhibitor and KDM4C shRNA knockdown could be attributed to the inhibitor's effect on other KDM4 family members.[7]

Mechanism and Interpretation:

  • KDM4C Knockdown: This method reduces the total amount of KDM4C protein, affecting both its catalytic and non-catalytic functions, such as its role as a scaffold protein in larger complexes. This can be an advantage when the goal is to understand the overall biological role of the protein.

  • This compound: This inhibitor specifically targets the catalytic activity of KDM4C. Therefore, it is a more suitable tool for investigating the consequences of inhibiting KDM4C's demethylase function. Comparing the results of knockdown and inhibition can help to dissect the catalytic versus non-catalytic roles of KDM4C.

Experimental Considerations:

  • KDM4C Knockdown: The slower onset and relative irreversibility of knockdown make it well-suited for long-term studies and for generating stable cell lines. However, the efficiency of knockdown can be variable and needs to be carefully validated for each experiment.

  • This compound: The rapid and reversible nature of small molecule inhibition allows for precise temporal control of KDM4C activity, which is advantageous for studying acute cellular responses. The concentration of the inhibitor should be carefully titrated to achieve the desired level of inhibition while minimizing potential toxicity.

Conclusion

References

Comparison Guide: Rescue Experiments to Confirm Kdm4C-IN-1 Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and executing rescue experiments to validate the on-target specificity of Kdm4C-IN-1, a potent inhibitor of the histone demethylase KDM4C. We compare this compound with other known KDM4 inhibitors and provide detailed experimental protocols and data interpretation guidelines.

Introduction to KDM4C and Inhibitor Specificity

KDM4C (also known as JMJD2C) is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. It specifically removes di- and trimethylation from lysine (B10760008) 9 of histone H3 (H3K9me2/3), a mark associated with transcriptional repression.[1] By erasing this repressive mark, KDM4C plays a crucial role in the activation of gene expression programs that regulate cell proliferation, cell cycle progression, and tumorigenesis.[1][2] Given its role in cancer, KDM4C has emerged as a promising therapeutic target.

This compound is a potent and selective small molecule inhibitor of KDM4C with a reported IC50 of 8 nM.[3][4] While potent, it is crucial to experimentally confirm that the observed cellular effects of this compound are a direct consequence of KDM4C inhibition and not due to off-target effects. A rescue experiment is the gold standard for this purpose. The core principle of a rescue experiment is to demonstrate that the phenotype induced by an inhibitor can be reversed by the expression of a target protein that has been mutated to be resistant to the inhibitor.

Comparison of KDM4C Inhibitors

Several small molecule inhibitors targeting the KDM4 family have been developed. Below is a comparison of this compound with other commonly used KDM4 inhibitors.

InhibitorTarget(s)IC50 (KDM4C)Mechanism of ActionKey Features & Notes
This compound KDM4C8 nM[3][4]2-oxoglutarate (2-OG) competitiveHigh potency and selectivity for KDM4C.
NCDM-32b KDM4A, KDM4C1.0 µM2-OG competitiveSelective for KDM4 family; impairs viability of KDM4C-amplified breast cancer cells.
JIB-04 Pan-Jumonji Demethylase Inhibitor1.1 µMIron chelator, disrupts histone substrate bindingBroad-spectrum inhibitor of JmjC demethylases; useful as a tool compound but lacks specificity.
IOX1 Broad-spectrum 2-OG oxygenase inhibitor0.6 µM2-OG competitiveInhibits multiple JmjC demethylases and other 2-OG oxygenases; poor cell permeability.

Designing a Rescue Experiment for this compound

A successful rescue experiment hinges on the creation of a KDM4C mutant that is catalytically active but resistant to this compound. Since this compound is a 2-oxoglutarate (2-OG) competitive inhibitor, it likely interacts with residues in the 2-OG binding pocket and chelates the catalytic Fe(II) ion. The catalytic activity of KDM4C is dependent on the coordination of an Fe(II) ion by a conserved His-X-Asp/Glu-Xn-His motif. For KDM4C, these residues are His190, Glu192, and His278.[5] Mutating one of these residues, for instance, H190A , is predicted to disrupt the binding of this compound while potentially retaining partial enzymatic activity, sufficient for a rescue experiment.

Signaling Pathway and Rescue Logic

The following diagram illustrates the signaling pathway of KDM4C and the logic behind the rescue experiment.

KDM4C_rescue_logic cluster_0 This compound Action cluster_1 Rescue Experiment cluster_2 Downstream Effects Kdm4C_IN_1 This compound KDM4C_wt Wild-type KDM4C Kdm4C_IN_1->KDM4C_wt Inhibits H3K9me3 H3K9me3 (Repressive mark) KDM4C_wt->H3K9me3 Demethylates KDM4C_mut Resistant KDM4C (e.g., H190A) KDM4C_mut->H3K9me3 Demethylates Kdm4C_IN_1_2 This compound Kdm4C_IN_1_2->KDM4C_mut Does not inhibit Target_Gene Target Gene Expression (e.g., c-MYC) H3K9me3->Target_Gene Represses Cell_Phenotype Cell Proliferation Target_Gene->Cell_Phenotype Promotes

Figure 1: Logical flow of KDM4C inhibition and rescue.

Experimental Protocols

Generation of KDM4C Expression Plasmids
  • Wild-type (WT) KDM4C: Subclone the full-length human KDM4C cDNA into a mammalian expression vector (e.g., pcDNA3.1) with a C-terminal tag (e.g., V5-His) for detection.

  • Resistant Mutant (H190A) KDM4C: Use site-directed mutagenesis to introduce the H190A mutation into the WT KDM4C expression plasmid.

  • Empty Vector (EV): Use the empty pcDNA3.1 vector as a negative control.

  • Verify all constructs by Sanger sequencing.

Experimental Workflow

The following diagram outlines the workflow for the rescue experiment.

experimental_workflow Start Start Transfection Transfect cells with: - Empty Vector (EV) - WT KDM4C - H190A KDM4C Start->Transfection Selection Select for stable expression (e.g., with G418) Transfection->Selection Treatment Treat with this compound (or DMSO vehicle) Selection->Treatment Analysis Perform downstream assays: 1. Western Blot 2. ChIP-qPCR 3. Cell Proliferation (MTT) Treatment->Analysis End End Analysis->End

References

A Comparative Analysis of KDM4C Inhibitors: KDM4C-IN-1 vs. QC6352 in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of the histone demethylase KDM4C, KDM4C-IN-1 and QC6352, with a focus on their application in breast cancer research. This document synthesizes available experimental data to offer an objective overview of their performance, aiding researchers in the selection of the most suitable compound for their studies.

Introduction to KDM4C in Breast Cancer

Lysine-specific demethylase 4C (KDM4C), also known as GASC1, is a member of the JmjC domain-containing family of histone demethylases. It plays a crucial role in tumorigenesis by removing methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me3) and lysine 36 (H3K36me3), leading to alterations in gene expression.[1] In breast cancer, particularly in aggressive subtypes like triple-negative breast cancer (TNBC), KDM4C is frequently amplified and overexpressed.[2][3] Its elevated activity is associated with the regulation of genes involved in cell growth, migration, metastasis, and stem cell self-renewal, making it a compelling therapeutic target.[2][3]

Mechanism of Action of KDM4C Inhibitors

Both this compound and QC6352 are small molecule inhibitors designed to target the catalytic activity of KDM4C. They function by competing with the enzyme's co-substrate, 2-oxoglutarate (2-OG), thereby preventing the demethylation of its histone substrates.[4] QC6352 has a dual mechanism of action; beyond catalytic inhibition, it also induces the ubiquitination and subsequent proteasomal degradation of KDM4 proteins.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and QC6352, providing a comparative overview of their potency and efficacy in various cancer models.

Table 1: In Vitro Inhibitory Activity against KDM4 Isoforms

CompoundKDM4A IC₅₀ (nM)KDM4B IC₅₀ (nM)KDM4C IC₅₀ (nM)KDM4D IC₅₀ (nM)
This compound Data not availableData not available8[5]Data not available
QC6352 104[6]56[6]35[6]104[6]

Table 2: Cellular Activity in Cancer Cell Lines

CompoundCell LineCancer TypeAssayIC₅₀ / EC₅₀
This compound HepG2Liver CancerMTS Assay0.8 µM[5]
A549Lung CancerAlamar Blue Assay1.1 µM[5]
QC6352 BCSC1Breast Cancer Stem-like CellProliferation~10 nM
BCSC2Breast Cancer Stem-like CellProliferation~10 nM
MCF7Breast AdenocarcinomaSRB Assay80 nM
KYSE-150Esophageal Squamous Cell CarcinomaAntiproliferation3.5 nM

Table 3: In Vivo Efficacy in Breast Cancer Xenograft Models

CompoundModelTreatmentTumor Growth Inhibition
This compound Data not available--
QC6352 BCSC1 XenograftOrally administeredSignificant inhibition
BCSC2 XenograftOrally administeredSignificant inhibition

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

KDM4C Signaling Pathway in Breast Cancer KDM4C KDM4C H3K9me3 H3K9me3 (repressive mark) KDM4C->H3K9me3 demethylates EGFR EGFR Signaling KDM4C->EGFR regulates GeneExpression Altered Gene Expression H3K9me3->GeneExpression represses CellGrowth Cell Growth & Proliferation GeneExpression->CellGrowth Metastasis Migration & Metastasis GeneExpression->Metastasis Stemness Stem Cell Self-Renewal GeneExpression->Stemness HIF1a HIF-1α HIF1a->KDM4C interacts with

Caption: KDM4C signaling pathway in breast cancer.

Comparative Experimental Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellLines Breast Cancer Cell Lines (e.g., MCF7, MDA-MB-231, BCSC) InhibitorTreatment Treat with this compound or QC6352 CellLines->InhibitorTreatment ViabilityAssay Cell Viability Assay (MTT, SRB) InhibitorTreatment->ViabilityAssay SphereFormation Sphere Formation Assay InhibitorTreatment->SphereFormation WesternBlot Western Blot (H3K9me3, KDM4C levels) InhibitorTreatment->WesternBlot Xenograft Establish Breast Cancer Xenograft Model InhibitorAdmin Administer this compound or QC6352 Xenograft->InhibitorAdmin TumorMeasurement Monitor Tumor Growth InhibitorAdmin->TumorMeasurement IHC Immunohistochemistry (Ki67, H3K9me3) TumorMeasurement->IHC

Caption: Comparative experimental workflow for evaluating KDM4C inhibitors.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the effect of KDM4C inhibitors on the viability of breast cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MCF7, MDA-MB-231)

  • 96-well cell culture plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound or QC6352

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound or QC6352 in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubate the plates for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Sphere Formation Assay

This assay is used to assess the impact of KDM4C inhibitors on the self-renewal capacity of breast cancer stem-like cells.

Materials:

  • Breast cancer stem-like cells (BCSCs) or cell lines known to form spheres (e.g., SUM149)

  • Ultra-low attachment 6-well or 24-well plates

  • Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

  • This compound or QC6352

  • Accutase for cell detachment

  • Microscope with imaging capabilities

Procedure:

  • Culture BCSCs or other suitable breast cancer cells as a monolayer.

  • Detach the cells using Accutase and prepare a single-cell suspension.

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Seed the cells at a low density (e.g., 1,000-5,000 cells/well for a 24-well plate) in ultra-low attachment plates with sphere-forming medium.

  • Add the desired concentrations of this compound or QC6352 to the wells at the time of seeding. Include a vehicle control.

  • Incubate the plates for 7-14 days at 37°C in a humidified 5% CO₂ incubator.

  • Count the number of spheres (typically >50 µm in diameter) in each well using a microscope.

  • Calculate the sphere-forming efficiency (SFE) as (Number of spheres formed / Number of cells seeded) x 100%.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of KDM4C inhibitors in a breast cancer xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Breast cancer cells (e.g., MDA-MB-231 or patient-derived BCSC)

  • Matrigel

  • This compound or QC6352 formulated for in vivo administration

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Harvest breast cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.

  • Inject approximately 1-5 x 10⁶ cells subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.

  • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or QC6352 to the treatment group according to the desired dosing schedule (e.g., daily oral gavage). The control group should receive the vehicle.

  • Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice regularly (e.g., twice a week).

  • Continue treatment for the duration of the study (e.g., 21-28 days).

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki67, H3K9me3).

Discussion and Conclusion

The available data indicates that QC6352 is a well-characterized KDM4 inhibitor with demonstrated potent anti-proliferative and anti-tumor effects in various breast cancer models, particularly in aggressive TNBC and BCSC populations.[1][7] Its dual mechanism of action, involving both catalytic inhibition and protein degradation, may contribute to its robust efficacy.

In contrast, there is a significant lack of published data on the efficacy of This compound specifically in breast cancer models. While it exhibits high potency against the KDM4C enzyme in biochemical assays (IC₅₀ = 8 nM), its cellular effects have only been reported in liver and lung cancer cell lines.[5]

For researchers investigating KDM4C in breast cancer, QC6352 currently represents a more established and validated tool. Its demonstrated in vitro and in vivo activity, coupled with available detailed protocols, provides a solid foundation for further studies.

Further research is warranted to evaluate the potential of this compound in breast cancer. Head-to-head comparative studies with QC6352 would be invaluable in determining its relative efficacy and potential advantages. Researchers interested in exploring this compound should consider conducting initial in vitro screening in a panel of breast cancer cell lines to establish its anti-proliferative activity and IC₅₀ values in this context.

This guide serves as a starting point for researchers, and the selection of an appropriate inhibitor will ultimately depend on the specific experimental goals and the availability of further data on this compound in breast cancer models.

References

Assessing Downstream Effects of KDM4C Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the downstream effects following the inhibition of the histone demethylase KDM4C. It includes experimental data on the performance of various KDM4C inhibitors, detailed methodologies for key experimental assays, and visualizations of associated signaling pathways and workflows.

I. Comparative Performance of KDM4C Inhibitors

The inhibition of KDM4C has been achieved through various small molecules, each with differing potency and specificity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several prominent KDM4C inhibitors. It is important to note that assay conditions can influence IC50 values.

InhibitorKDM4C IC50Other KDM Targets & IC50sAssay TypeReference
SD70 30 µMSpecificity for KDM4C notedAntibody-based assay[1]
IOX1 0.6 µMKDM2A (1.8 µM), KDM3A (0.1 µM), KDM4E (2.3 µM), KDM6B (1.4 µM)Not specified[2][3]
n-Octyl-IOX1 3.9 µMKDM4A (EC50 = 3.8 µM in HeLa cells)ALPHA Screen assay[4][5]
JIB-04 1.1 µM (1100 nM)JARID1A (230 nM), JMJD2A (445 nM), JMJD2B (435 nM), JMJD2D (290 nM), JMJD2E (340 nM), JMJD3 (855 nM)ELISA assay[3][6][7]
QC6352 35 nMKDM4A (104 nM), KDM4B (56 nM), KDM4D (104 nM), KDM5B (750 nM)LANCE TR-FRET assay[1][3]
Caffeic Acid 13.7 µMKDM6A (5.5 µM)Not specified[8]
ML324 Not specified for KDM4CKDM4B (4.9 µM)Not specified[3]

II. Downstream Cellular and Phenotypic Effects of KDM4C Inhibition

KDM4C, a histone demethylase, primarily removes methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me3) and lysine 36 (H3K36me3), which are generally associated with transcriptional repression and activation, respectively.[8][9] Inhibition of KDM4C leads to a cascade of downstream effects, impacting gene expression, signaling pathways, and ultimately, cellular phenotypes.

Key Phenotypic Consequences:
  • Reduced Cell Proliferation: Inhibition of KDM4C has been consistently shown to decrease cell proliferation in various cancer cell lines, including prostate, breast, and glioblastoma.[1][10][11]

  • Inhibition of Cell Migration and Invasion: KDM4C knockdown or inhibition impairs the migratory and invasive capabilities of cancer cells.[9]

  • Induction of Apoptosis: In some contexts, blocking KDM4C function can trigger programmed cell death.

  • Enhanced Radiosensitivity: KDM4C inhibition can make cancer cells more susceptible to radiation therapy.[9]

  • Suppressed Tumor Growth in vivo: Xenograft models have demonstrated that systemic administration of KDM4C inhibitors can significantly reduce tumor growth.[1][9]

The following table summarizes the observed phenotypic outcomes upon KDM4C inhibition or knockdown in different cancer models.

Cancer TypePhenotypic Effect of KDM4C Inhibition/KnockdownReference
Prostate Cancer Suppressed cell proliferation, reduced colony formation, decreased tumor growth in zebrafish xenografts.[12]
Breast Cancer Increased chromosome segregation defects, reduced cell viability.[11]
Glioblastoma Attenuation of cell growth, reduced colony formation.[10]
Hepatocellular Carcinoma Inhibited cell migration, enhanced radiosensitivity.[9]
Colon Cancer Elimination of colonosphere formation.[13]

III. Affected Signaling Pathways

KDM4C inhibition perturbs several critical signaling pathways implicated in cancer progression.

AKT/c-Myc Pathway

In prostate cancer, KDM4C knockdown leads to a decrease in the phosphorylation of AKT and a reduction in c-Myc expression.[1] Overexpression of either AKT or c-Myc can rescue the suppressive effects of KDM4C knockdown on cell proliferation.[1]

AKT_cMyc_Pathway KDM4C KDM4C AKT AKT KDM4C->AKT Activates cMyc c-Myc AKT->cMyc Activates Proliferation Cell Proliferation cMyc->Proliferation Inhibitor KDM4C Inhibitor Inhibitor->KDM4C

Caption: KDM4C promotes cell proliferation via the AKT/c-Myc signaling pathway.

Wnt/β-catenin Pathway

In colon cancer, KDM4C is a downstream target of β-catenin and is essential for the transcription of the Notch ligand, JAG1, in a feed-forward mechanism that maintains sphere-forming capacity.

Wnt_Pathway Wnt Wnt Signaling beta_catenin β-catenin Wnt->beta_catenin KDM4C KDM4C beta_catenin->KDM4C JAG1 JAG1 beta_catenin->JAG1 KDM4C->JAG1 Maintains Transcription Sphere_Formation Sphere Formation JAG1->Sphere_Formation Inhibitor KDM4C Inhibitor Inhibitor->KDM4C

Caption: KDM4C mediates Wnt/β-catenin signaling to promote sphere formation.

HIF1α/VEGFA Pathway

In non-small cell lung cancer (NSCLC), KDM4C can activate the HIF1α/VEGFA signaling pathway, promoting tumor angiogenesis.

HIF1a_Pathway KDM4C KDM4C HIF1a HIF1α KDM4C->HIF1a Activates Expression VEGFA VEGFA HIF1a->VEGFA Angiogenesis Tumor Angiogenesis VEGFA->Angiogenesis Inhibitor KDM4C Inhibitor Inhibitor->KDM4C

Caption: KDM4C drives tumor angiogenesis through the HIF1α/VEGFA pathway.

IV. Detailed Experimental Methodologies

This section outlines the core protocols for key experiments used to assess the downstream effects of KDM4C inhibition.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

Objective: To identify the genomic regions where KDM4C or specific histone modifications (e.g., H3K9me3) are located.

Protocol Outline:

  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse cells and isolate nuclei. Shear chromatin to fragments of 200-1000 bp using sonication.

  • Immunoprecipitation: Incubate sheared chromatin with an antibody specific to KDM4C or the histone mark of interest. Use protein A/G magnetic beads to pull down the antibody-chromatin complexes.[14]

  • Washes: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound chromatin.[14]

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.[14]

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

ChIP_seq_Workflow cluster_0 Cell Preparation cluster_1 Immunoprecipitation cluster_2 DNA Preparation & Analysis Crosslinking 1. Cross-linking (Formaldehyde) Lysis 2. Cell Lysis Crosslinking->Lysis Shearing 3. Chromatin Shearing (Sonication) Lysis->Shearing IP 4. Immunoprecipitation (Antibody & Beads) Shearing->IP Washes 5. Washes IP->Washes Elution 6. Elution & Reverse Cross-linking Washes->Elution Purification 7. DNA Purification Elution->Purification Sequencing 8. Sequencing & Analysis Purification->Sequencing

Caption: A streamlined workflow for a typical ChIP-seq experiment.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

Objective: To map chromatin accessibility genome-wide, which can change upon KDM4C inhibition.

Protocol Outline:

  • Cell Harvest and Lysis: Harvest a small number of cells (e.g., 50,000) and lyse them with a gentle, hypotonic buffer to isolate nuclei.[15][16]

  • Tagmentation: Treat the isolated nuclei with a hyperactive Tn5 transposase, which simultaneously cuts accessible DNA and ligates sequencing adapters.[16]

  • DNA Purification: Purify the tagmented DNA using a PCR purification kit.[16]

  • PCR Amplification: Amplify the library with a limited number of PCR cycles to add indices for multiplexing.

  • Library Purification and Sequencing: Purify the amplified library and perform paired-end high-throughput sequencing.

RNA Sequencing (RNA-seq)

Objective: To profile the transcriptome and identify genes that are differentially expressed upon KDM4C inhibition.

Protocol Outline:

  • Cell Treatment: Treat cells with a KDM4C inhibitor or use siRNA/shRNA to knock down KDM4C expression.[17]

  • RNA Extraction: Isolate total RNA from the cells using a method like TRIzol extraction.[10]

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA).

    • Fragment the remaining RNA.

    • Synthesize cDNA from the RNA fragments.

    • Ligate sequencing adapters to the cDNA.

    • Amplify the library via PCR.

  • Sequencing: Perform high-throughput sequencing of the prepared library.

  • Data Analysis: Align reads to a reference genome and perform differential gene expression analysis.

In Vitro Histone Demethylase Assay

Objective: To directly measure the enzymatic activity of KDM4C and assess the potency of inhibitors.

Protocol Outline:

  • Reagents: Recombinant KDM4C enzyme, a methylated histone peptide substrate (e.g., H3K9me3), co-factors (Fe(II) and α-ketoglutarate), and the inhibitor to be tested.[18]

  • Reaction: Combine the enzyme, substrate, co-factors, and varying concentrations of the inhibitor in an appropriate buffer. Incubate at 37°C.[18]

  • Detection: Measure the demethylation activity. Common methods include:

    • Formaldehyde Detection: Quantify the formaldehyde produced as a byproduct of the demethylation reaction.[18]

    • Antibody-based Detection (ELISA, TR-FRET, AlphaLISA): Use an antibody that specifically recognizes the demethylated product.[6][19]

    • Mass Spectrometry: Directly measure the mass change of the peptide substrate upon demethylation.[18]

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Cell Viability Assays (e.g., MTT/MTS Assay)

Objective: To quantify the effect of KDM4C inhibition on cell proliferation and viability.

Protocol Outline:

  • Cell Plating: Seed cells in a 96-well plate at a desired density.

  • Compound Treatment: Add the KDM4C inhibitor at various concentrations to the wells. Include vehicle-only controls.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well. Viable cells with active metabolism will convert the reagent into a colored formazan (B1609692) product.[20]

  • Incubation: Incubate for 1-4 hours to allow for color development.[20]

  • Solubilization (for MTT): Add a solubilization solution to dissolve the formazan crystals.[20]

  • Absorbance Reading: Measure the absorbance of each well using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 or GI50 value.

References

KDM4C-IN-1: A Comparative Analysis of a KDM4C Inhibitor Using Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of KDM4C-IN-1, a potent inhibitor of the histone lysine (B10760008) demethylase KDM4C, against other available alternatives. The performance of these inhibitors is evaluated based on their biochemical potency and cellular activity. Special emphasis is placed on the Cellular Thermal Shift Assay (CETSA) as a method for confirming target engagement in a cellular environment.

Performance Comparison of KDM4C Inhibitors

The following table summarizes the biochemical potency and cellular activity of this compound and a selection of alternative KDM4 inhibitors. This compound demonstrates high potency with an IC50 of 8 nM against KDM4C.[1] While direct CETSA data for this compound is not publicly available, the guide includes a detailed, generalized CETSA protocol applicable for such an evaluation.

InhibitorTarget(s)IC50 (nM) vs KDM4COther Notable IC50s (nM)Cellular Activity
This compound KDM4C8[1]-Inhibits growth of HepG2 (IC50 = 0.8 µM) and A549 (IC50 = 1.1 µM) cells.[1]
TACH101 Pan-KDM480 (against all KDM4 isoforms)[2]KDM5 family (140-400)[2]Potent anti-proliferative activity in multiple cancer cell lines; induces apoptosis (EC50 = 0.033-0.092 µM).[3][4]
IOX1 Broad-spectrum 2OG oxygenase inhibitor600[5]KDM4A (1700), KDM3A (100), KDM6B (1400)[5][6]Inhibits proliferation and migration of vascular smooth muscle cells; cellular EC50 in HeLa cells for KDM4A is 86 µM.[5][7]
JIB-04 Pan-Jumonji demethylase inhibitor1100[6]KDM4A (445), KDM4B (435), KDM5A (230), KDM6B (855)[6]Blocks proliferation of various cancer cell lines and suppresses tumor growth in xenograft models. Stabilizes KDM4C in cellular thermal shift assays.[6][8]
QC6352 KDM4 family35[9]KDM4A (104), KDM4B (56), KDM4D (104), KDM5B (750)[9]Strong anti-proliferative effects in KYSE-150 cells (EC50 = 3.5 nM); reduces tumor initiating cell populations.[10][11]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein within a cellular context. The assay is based on the principle that ligand binding can alter the thermal stability of the target protein.

Generalized CETSA Protocol (Western Blot Detection):

  • Cell Culture and Treatment:

    • Culture cells to a desired confluency.

    • Treat cells with the inhibitor (e.g., this compound) at various concentrations or a vehicle control for a specified duration (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3-7 minutes) using a thermal cycler, followed by a cooling step to room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the target protein (e.g., KDM4C).

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

  • Data Interpretation:

    • Plot the percentage of soluble protein against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and thus, target engagement.

    • Isothermal dose-response experiments can be performed at a fixed temperature to determine the cellular EC50 of the compound.

Visualizing Key Pathways and Workflows

KDM4C Signaling Pathways

KDM4C is implicated in key oncogenic signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of its inhibitors.

KDM4C_Signaling_Pathways cluster_0 Hypoxia Signaling cluster_1 AKT/c-Myc Pathway KDM4C KDM4C HIF1a HIF1a KDM4C->HIF1a activates VEGFA VEGFA HIF1a->VEGFA promotes transcription Angiogenesis Angiogenesis VEGFA->Angiogenesis KDM4C2 KDM4C AKT AKT KDM4C2->AKT activates cMyc cMyc AKT->cMyc activates Cell_Proliferation Cell_Proliferation cMyc->Cell_Proliferation

Caption: KDM4C involvement in oncogenic signaling.

CETSA Experimental Workflow

The following diagram illustrates the key steps involved in a typical Cellular Thermal Shift Assay.

CETSA_Workflow start Start: Cell Culture treatment Treat cells with Inhibitor or Vehicle start->treatment heating Heat aliquots to a range of temperatures treatment->heating lysis Cell Lysis (e.g., freeze-thaw) heating->lysis centrifugation Centrifugation to separate soluble fraction lysis->centrifugation sds_page SDS-PAGE centrifugation->sds_page western_blot Western Blot with specific antibody sds_page->western_blot analysis Quantify band intensity and plot melting curve western_blot->analysis end End: Target Engagement Confirmed analysis->end

Caption: CETSA workflow for target engagement.

References

A Comparative Guide to the In Vitro Enzyme Kinetics of Kdm4C-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the in vitro enzyme kinetics of novel inhibitors is paramount for preclinical assessment. This guide provides a comparative analysis of Kdm4C-IN-1, a potent inhibitor of the histone lysine (B10760008) demethylase KDM4C, against other known inhibitors of this enzyme. The information is presented to facilitate an objective evaluation of its performance, supported by experimental data and detailed protocols.

Performance Comparison of KDM4C Inhibitors

This compound demonstrates high potency with a reported IC50 value of 8 nM[1]. To contextualize its efficacy, the following table summarizes the inhibitory activities of this compound and a selection of other KDM4C inhibitors. The data is compiled from various biochemical assays.

InhibitorTarget(s)IC50 (KDM4C)Ki (KDM4C)Mechanism of Inhibition
This compound KDM4C8 nM[1]Not ReportedNot Reported
QC6352KDM4A/B/C/D35 nM[2]Not ReportedNot Reported
JIB-04Pan-Jumonji435 nM (JMJD2C/KDM4C)[2]Not ReportedNot Reported
IOX1Broad-spectrum 2OG oxygenase0.6 µM[2]Not ReportedNot Reported
NCDM-32BKDM4A/C1.0 µM[2]Not ReportedNot Reported
ML324JMJD2 family4.9 µM (KDM4B)Not ReportedNot Reported
KDM4D-IN-1KDM4D>83 µM (KDM4C)Not ReportedNot Reported
EPZ020809KDM4CNot Reported31 nM[3]2-OG-competitive[3]
NSC636819KDM4A/BNot ReportedNot ReportedCompetitive[2]

Experimental Protocols

The determination of in vitro enzyme kinetics for KDM4C inhibitors typically involves a series of standardized biochemical assays. Below is a synthesized protocol based on common methodologies used in the field, such as chemiluminescent, AlphaLISA®, and TR-FRET assays.

General Protocol for In Vitro KDM4C Inhibition Assay

1. Reagents and Materials:

  • Recombinant human KDM4C enzyme

  • Histone H3 peptide substrate (e.g., biotinylated H3K9me3)

  • Cofactors: 2-oxoglutarate (2-OG), Fe(II) (e.g., (NH4)2Fe(SO4)2), L-ascorbic acid

  • Assay Buffer: Typically 50 mM HEPES or Tris-HCl, pH 7.5, containing a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or BSA)

  • Detection Reagents: Specific to the assay format (e.g., anti-H3K9me2 antibody, streptavidin-conjugated donor beads, acceptor beads for AlphaLISA®; europium-labeled antibody and APC-labeled streptavidin for TR-FRET; HRP-conjugated secondary antibody and chemiluminescent substrate for ELISA-based assays)

  • 384-well or 96-well assay plates

  • Plate reader capable of detecting the specific assay signal (luminescence, fluorescence, or time-resolved fluorescence)

2. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and other test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

  • Enzyme and Substrate Preparation: Dilute the KDM4C enzyme and the histone H3 peptide substrate in assay buffer to their optimal working concentrations, as determined by preliminary enzyme titration and substrate saturation experiments.

  • Reaction Initiation: In the wells of the assay plate, combine the assay buffer, KDM4C enzyme, and the test inhibitor or vehicle control (DMSO). Allow for a brief pre-incubation period (e.g., 15-30 minutes) at room temperature to permit inhibitor binding to the enzyme.

  • Enzymatic Reaction: Initiate the demethylation reaction by adding the histone H3 peptide substrate and cofactors (2-OG, Fe(II), and ascorbate).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme reaction.

  • Reaction Termination and Detection: Stop the enzymatic reaction and proceed with the detection steps as per the specific assay format:

    • Chemiluminescent ELISA-based Assay: Add a specific primary antibody that recognizes the demethylated product (e.g., H3K9me2). Follow with an HRP-conjugated secondary antibody and a chemiluminescent substrate. Read the luminescence signal.

    • AlphaLISA® Assay: Add acceptor beads conjugated to the primary antibody and streptavidin-coated donor beads that bind to the biotinylated substrate. Upon excitation, a singlet oxygen molecule is released from the donor bead, which triggers a chemiluminescent emission from the acceptor bead if they are in close proximity.

    • TR-FRET Assay: Add a europium-labeled antibody that recognizes the demethylated product and a streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin, APC). FRET occurs when the donor and acceptor are in close proximity, resulting in a specific fluorescence emission.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve. For mechanism of inhibition studies, vary the substrate concentration at different fixed inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Visualizing Experimental Workflow and Signaling Pathways

To further aid in the understanding of the experimental process and the biological context of KDM4C inhibition, the following diagrams have been generated.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection A Serial Dilution of This compound D Pre-incubation: Enzyme + Inhibitor A->D B Preparation of KDM4C Enzyme Solution B->D C Preparation of H3K9me3 Substrate & Cofactors E Initiate Reaction: Add Substrate & Cofactors C->E D->E F Incubation (e.g., 30-60 min at RT) E->F G Add Detection Reagents (e.g., Antibody, Beads) F->G H Incubation for Signal Development G->H I Read Signal (Luminescence/Fluorescence) H->I J Data Analysis (IC50 Determination) I->J

Caption: Experimental workflow for determining the in vitro IC50 of this compound.

KDM4C is implicated in several oncogenic signaling pathways. Its inhibition can impact cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the central role of KDM4C in regulating the HIF1α and AKT/c-Myc pathways.

G cluster_pathway KDM4C-Mediated Oncogenic Signaling KDM4C KDM4C H3K9me3 H3K9me3 (Repressive Mark) KDM4C->H3K9me3 Demethylates HIF1a HIF1α Gene H3K9me3->HIF1a Represses cMyc c-Myc Gene H3K9me3->cMyc Represses VEGFA VEGFA Gene HIF1a->VEGFA Activates AKT AKT Signaling AKT->cMyc Activates Proliferation Cell Proliferation & Survival cMyc->Proliferation Angiogenesis Angiogenesis VEGFA->Angiogenesis Kdm4C_IN_1 This compound Kdm4C_IN_1->KDM4C Inhibits

References

Kdm4C-IN-1: A Comparative Analysis of Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the histone demethylase inhibitor Kdm4C-IN-1, focusing on its cross-reactivity profile in relation to other known KDM inhibitors. The selection of a chemical probe with a well-defined selectivity profile is crucial for accurately interpreting experimental results and for the development of targeted therapeutics. This document summarizes available quantitative data, provides detailed experimental protocols for assessing inhibitor selectivity, and visualizes a general workflow for cross-reactivity profiling.

Performance Comparison: this compound and Alternative Inhibitors

InhibitorTargetIC50 (µM)KDM2AKDM3AKDM4AKDM4CKDM4EKDM5AKDM6AKDM6BKDM7AKDM7B
This compound KDM4C0.008[1][2][3]N/AN/AN/A0.008 N/AN/AN/AN/AN/AN/A
TC-E 5002 KDM2/76.8[4][5][6]6.8 N/A>120[4][5]83[4][5][6]N/A55[4][5][6]>100[4][5][6]N/A0.2 [4][5][6]1.2 [4][5][6]
IOX1 Broad Spectrum1.8[7][8]1.8 0.1[7][8]N/A0.6 [7][8]2.3[7][8]N/AN/A1.4[7][8]N/AN/A

N/A: Data not publicly available from the conducted searches.

Experimental Workflow for Inhibitor Specificity Profiling

The following diagram outlines a general workflow for assessing the cross-reactivity of a histone demethylase inhibitor. This multi-faceted approach combines biochemical and cellular assays to provide a comprehensive understanding of the inhibitor's selectivity and target engagement.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays biochem_start Test Compound biochem_assay In vitro Demethylase Assay (e.g., AlphaLISA) biochem_start->biochem_assay biochem_result IC50 Determination & Selectivity Profile biochem_assay->biochem_result biochem_panel Panel of Recombinant KDM Enzymes biochem_panel->biochem_assay cell_start Test Compound biochem_result->cell_start Validate in Cellular Context cell_treatment Treat Cultured Cells cell_start->cell_treatment cetsa Cellular Thermal Shift Assay (CETSA) cell_treatment->cetsa if_assay Immunofluorescence Assay cell_treatment->if_assay cetsa_result Target Engagement (Thermal Stabilization) cetsa->cetsa_result if_result Cellular Potency & On-Target Effect (Histone Mark Quantification) if_assay->if_result

Caption: General workflow for assessing KDM inhibitor cross-reactivity.

Experimental Protocols

AlphaLISA-Based Biochemical Assay for KDM Inhibition

This protocol describes a homogenous, no-wash immunoassay to determine the in vitro potency of inhibitors against a panel of recombinant KDM enzymes.

Materials:

  • Recombinant human KDM enzymes

  • Biotinylated histone peptide substrates (specific for each KDM)

  • AlphaLISA anti-methyl histone antibody Acceptor beads

  • Streptavidin-coated Donor beads

  • 2-oxoglutarate (2OG), Ascorbate, (NH4)2Fe(SO4)2·6H2O

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

  • Test inhibitor (serially diluted)

  • 384-well white opaque microplates

Procedure:

  • Prepare the KDM enzyme solution in assay buffer containing Ascorbate and Fe(II).

  • Prepare the substrate solution containing the biotinylated histone peptide and 2OG in assay buffer.

  • In a 384-well plate, add the test inhibitor at various concentrations.

  • Add the KDM enzyme solution to the wells containing the inhibitor and incubate for a pre-determined time at room temperature.

  • Initiate the demethylase reaction by adding the substrate solution. Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding the AlphaLISA Acceptor beads. Incubate for 60 minutes at room temperature in the dark.

  • Add the Streptavidin Donor beads and incubate for 30-60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the enzyme activity.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to assess the direct binding of an inhibitor to its target protein in a cellular environment. Ligand binding typically stabilizes the target protein against thermal denaturation.

Materials:

  • Cultured cells expressing the target KDM

  • Test inhibitor

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Temperature-controlled thermal cycler or heating block

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target KDM

Procedure:

  • Culture cells to the desired confluency and treat with the test inhibitor or vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Divide the cell suspension into aliquots for each temperature point.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by cooling at room temperature.

  • Lyse the cells using an appropriate method (e.g., three cycles of freeze-thaw).

  • Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble target protein in each sample by Western blotting.

  • Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

High-Content Immunofluorescence Cellular Assay for Target Engagement

This assay measures the on-target effect of a KDM inhibitor in cells by quantifying the change in a specific histone methylation mark.[6]

Materials:

  • Cells suitable for transfection and imaging (e.g., HeLa or U2OS)

  • Expression vector for the target KDM (wild-type and catalytically inactive mutant)

  • Transfection reagent

  • Test inhibitor

  • Fixation and permeabilization buffers (e.g., formaldehyde (B43269) and Triton X-100)

  • Primary antibodies against the specific histone methylation mark and a tag on the expressed KDM (e.g., anti-H3K9me3 and anti-FLAG)

  • Fluorescently labeled secondary antibodies

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system

Procedure:

  • Seed cells in imaging-compatible microplates.

  • Transfect cells with either the wild-type or catalytically inactive KDM expression vector.

  • After 24-48 hours, treat the cells with a dilution series of the test inhibitor for a defined period (e.g., 24 hours).

  • Fix the cells with formaldehyde, permeabilize with Triton X-100, and block with a suitable blocking buffer.

  • Incubate with the primary antibodies overnight at 4°C.

  • Wash and incubate with the corresponding fluorescently labeled secondary antibodies and DAPI.

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify the mean fluorescence intensity of the histone methylation mark in the nuclei of transfected (identified by the tag antibody) and non-transfected cells.

  • Plot the histone mark intensity against the inhibitor concentration to determine the cellular EC50. Comparing the effect in cells expressing the wild-type versus the inactive mutant KDM helps to confirm the on-target specificity of the inhibitor.[6]

References

A Head-to-Head In Vivo Comparison of KDM4C Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of key KDM4C inhibitors that have been evaluated in in vivo cancer models. This document summarizes quantitative efficacy data, details experimental methodologies, and visualizes relevant biological pathways and workflows to inform preclinical research and development decisions.

Lysine-specific demethylase 4C (KDM4C), also known as JMJD2C, is a compelling therapeutic target in oncology due to its role in epigenetic regulation and its frequent overexpression in various cancers, including breast, prostate, colorectal, and lung cancer. KDM4C removes methyl groups from histone H3 at lysine (B10760008) 9 (H3K9) and lysine 36 (H3K36), leading to alterations in gene expression that promote tumor growth, proliferation, and survival. Consequently, a range of small molecule inhibitors targeting KDM4C and the broader KDM4 family have been developed and subjected to preclinical in vivo evaluation.

This guide focuses on a head-to-head comparison of prominent KDM4C inhibitors with published in vivo data: the pan-KDM4 inhibitors TACH101 and QC6352 , the pan-Jumonji inhibitor JIB-04 , and the KDM4 inhibitor SD70 .

In Vivo Efficacy Summary

The following tables summarize the in vivo anti-tumor efficacy of TACH101, QC6352, JIB-04, and SD70 in various cancer xenograft models. These data are compiled from publicly available preclinical studies.

TACH101 (Pan-KDM4 Inhibitor)

TACH101 is a first-in-class, orally available pan-inhibitor of the KDM4 family.[1] It has shown potent anti-proliferative activity across a wide range of cancer cell lines and in vivo models.[2][3]

Cancer TypeAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings
Colorectal CancerSU60 PDX10 mg/kg, QD, oral48%Dose-dependent TGI.[2]
Colorectal CancerSU60 PDX20 mg/kg, QD, oral71%Reduced cancer stem cell populations.[2][4]
Triple-Negative Breast CancerCOH70 PDX20 mg/kg, QD, oral68%Effective tumor control.[2]
Gastric CancerGXA-3036 PDX20 mg/kg, QD, oral58%Significant anti-tumor activity.[2]
Esophageal Squamous Cell CarcinomaKYSE-150 CDX20 mg/kg, QD, oral100%Complete tumor growth inhibition.[2][3]
Diffuse Large B-cell LymphomaOCI-LY19 CDX20 mg/kg, QD, oral100%Complete tumor growth inhibition.[2]
QC6352 (Pan-KDM4 Inhibitor)

QC6352 is a potent KDM4 family inhibitor that has demonstrated efficacy in breast and colon cancer models.[5][6] It has been shown to reduce populations of tumor-initiating cells.[5]

Cancer TypeAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings
Breast CancerBR0859f PDX50 mg/kg, BID, 5 days on/2 days off~60% (based on graph)Favorable in vivo efficacy and reduction of tumor-initiating cells.[5]
Breast CancerMDA-MB-231 XenograftNot specifiedSynergized with gefitinibCombination therapy showed enhanced tumor growth reduction.[7]
Colon CancerPDX ModelNot specifiedEfficacious[8]
JIB-04 (Pan-Jumonji Inhibitor)

JIB-04 is a broad-spectrum inhibitor of Jumonji domain-containing histone demethylases, including the KDM4, KDM5, and KDM6 families.[9][10]

Cancer TypeAnimal ModelDosing RegimenOutcomeKey Findings
Lung CancerH358 Xenograft110 mg/kg, i.p.Diminished tumor growthProlonged survival in tumor-bearing mice.[9]
Lung CancerA549 Xenograft55 mg/kg, oral gavageDiminished tumor growthLowered Jumonji histone demethylase activity in tumors.[9]
Small Cell Lung CancerXenograft ModelNot specifiedBlocked tumor growthDemonstrated efficacy as a single agent.[11]
SD70 (KDM4 Inhibitor)

SD70 has been identified as an inhibitor of the KDM4 subfamily and has shown efficacy in prostate cancer models.[11][12]

Cancer TypeAnimal ModelDosing RegimenOutcomeKey Findings
Prostate CancerCWR22Rv1 Xenograft10 mg/kg, QD, i.p.Dramatic inhibition of tumor growthWell-tolerated with significant anti-tumor effect.[12]
GlioblastomaXenograft ModelNot specifiedDecreased cell growthInhibition of KDM4C with SD70 showed anti-proliferative effects.[13]

Signaling Pathways and Mechanisms of Action

KDM4C exerts its oncogenic functions through the regulation of various signaling pathways. Inhibition of KDM4C can reverse these effects, leading to anti-tumor activity.

KDM4C_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_output Cellular Outcomes KDM4C KDM4C H3K9me3 H3K9me3 (Repressive Mark) KDM4C->H3K9me3 Demethylates H3K9me1_2 H3K9me1/2 KDM4C->H3K9me1_2 Demethylates to HIF1a HIF1α KDM4C->HIF1a Activates p53 p53 KDM4C->p53 Demethylates K372me1 (Decreases Stability) AKT_pathway PI3K/AKT Pathway KDM4C->AKT_pathway Activates Histones Histone H3 Oncogenes Oncogenes (e.g., c-Myc, HIF1α) H3K9me3->Oncogenes Represses H3K9me1_2->Oncogenes Allows Activation Proliferation Proliferation Oncogenes->Proliferation Survival Cell Survival Oncogenes->Survival TumorSuppressors Tumor Suppressors (e.g., p53) Apoptosis Apoptosis TumorSuppressors->Apoptosis STAT3 STAT3 STAT3->HIF1a Co-activates VEGFA VEGFA HIF1a->VEGFA Induces Transcription Angiogenesis Angiogenesis VEGFA->Angiogenesis AKT_pathway->Proliferation AKT_pathway->Survival KDM4C_Inhibitor KDM4C Inhibitor (e.g., TACH101, QC6352) KDM4C_Inhibitor->KDM4C Inhibits

Caption: KDM4C signaling pathways in cancer.

KDM4C promotes tumorigenesis by demethylating repressive histone marks (H3K9me3) at oncogene promoters, leading to their transcriptional activation.[13] It can also regulate the stability and activity of key cancer-related proteins such as p53 and HIF1α.[13][14] In non-small cell lung cancer (NSCLC), KDM4C activates HIF1α/VEGFA signaling, with STAT3 acting as a costimulatory factor, to promote tumor angiogenesis.[14] In prostate cancer, KDM4C stimulates proliferation through the activation of AKT and c-Myc.[15] KDM4C inhibitors block these activities, leading to the suppression of oncogenic signaling and the induction of anti-tumor responses.

Experimental Workflow and Methodologies

The in vivo evaluation of KDM4C inhibitors typically follows a standardized workflow involving the use of xenograft models.

Experimental_Workflow cluster_prep Model Preparation cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis cell_culture 1. Cancer Cell Culture (e.g., KYSE-150, CWR22Rv1) implantation 3. Cell Implantation (Subcutaneous) cell_culture->implantation animal_prep 2. Animal Preparation (e.g., Nude Mice) animal_prep->implantation tumor_growth 4. Tumor Growth to Palpable Size (~100-200 mm³) implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. Inhibitor Administration (Oral, i.p.) randomization->treatment monitoring 7. Monitor Tumor Volume and Body Weight treatment->monitoring euthanasia 8. Euthanasia and Tumor Excision monitoring->euthanasia analysis 9. Data Analysis (TGI, Statistical Significance) euthanasia->analysis pd_analysis 10. Pharmacodynamic Analysis (e.g., Histone Methylation) euthanasia->pd_analysis

Caption: A typical experimental workflow for in vivo xenograft studies.

Key Experimental Protocols

A generalized protocol for in vivo xenograft studies with KDM4C inhibitors is outlined below. Specific details may vary between studies.

1. Cell Culture and Animal Models:

  • Cell Lines: Human cancer cell lines (e.g., KYSE-150 for esophageal cancer, CWR22Rv1 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[12][16]

  • Animal Models: Immunocompromised mice (e.g., BALB/c nude or NSG mice), typically 4-6 weeks old, are used to prevent rejection of human tumor xenografts.[17][18][19][20] Patient-derived xenograft (PDX) models are also utilized for a more clinically relevant assessment.[2][5]

2. Tumor Implantation and Growth:

  • A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) in a solution like Matrigel is subcutaneously injected into the flank of each mouse.[16][17]

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.[21] Tumor volume is calculated using the formula: (length x width²) / 2.

3. Inhibitor Preparation and Administration:

  • Inhibitors are formulated in a suitable vehicle (e.g., DMSO, saline).

  • Administration is performed via routes such as oral gavage or intraperitoneal (i.p.) injection, at doses and schedules determined from prior pharmacokinetic and tolerability studies.[2][9][12]

4. Efficacy and Toxicity Monitoring:

  • Tumor volumes and mouse body weights are measured regularly (e.g., 2-3 times per week) throughout the study.[16]

  • Tumor Growth Inhibition (TGI) is calculated at the end of the study to determine the efficacy of the inhibitor compared to the vehicle control group.

  • Clinical observations for signs of toxicity are also recorded.

5. Endpoint Analyses:

  • Tumor tissue may be used for pharmacodynamic analyses, such as Western blotting or immunohistochemistry, to assess the on-target effects of the inhibitor (e.g., changes in histone methylation levels).[5]

Conclusion

The KDM4C inhibitors TACH101, QC6352, JIB-04, and SD70 have all demonstrated significant anti-tumor activity in a variety of in vivo cancer models. The pan-KDM4 inhibitors, TACH101 and QC6352, show broad efficacy across multiple tumor types and have the added benefit of targeting the functional redundancy within the KDM4 family. JIB-04, with its broader Jumonji inhibition profile, and SD70, with activity against the KDM4 subfamily, also represent valuable tools for cancer research.

The choice of inhibitor for a particular preclinical study will depend on the specific cancer type, the desired selectivity profile, and the experimental goals. The data and protocols presented in this guide provide a foundation for making informed decisions in the ongoing development of K-demethylase inhibitors as cancer therapeutics. Further head-to-head studies under identical experimental conditions would be invaluable for a more direct comparison of these promising agents.

References

Validating H3K9me3 Level Changes Post-Kdm4C-IN-1 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Kdm4C-IN-1 and other lysine (B10760008) demethylase 4C (KDM4C) inhibitors, focusing on their efficacy in modulating histone H3 lysine 9 trimethylation (H3K9me3) levels. We present supporting experimental data, detailed protocols for validation, and visual workflows to aid in the design and interpretation of your experiments.

Introduction to KDM4C and H3K9me3

Histone H3 lysine 9 trimethylation (H3K9me3) is a key epigenetic mark associated with transcriptional repression and the formation of heterochromatin.[1][2] The levels of H3K9me3 are dynamically regulated by histone methyltransferases and demethylases. KDM4C, a member of the Jumonji C (JmjC) domain-containing family of histone demethylases, specifically removes the methyl groups from H3K9me3, converting it to H3K9me2.[1][3] This demethylation activity is linked to transcriptional activation.[1] Dysregulation of KDM4C activity has been implicated in various cancers, making it an attractive therapeutic target.[3][4]

This compound is a potent and specific inhibitor of KDM4C. By inhibiting KDM4C's demethylase activity, this compound is expected to cause an increase in global and gene-specific H3K9me3 levels. Validating this effect is crucial for understanding its biological consequences and therapeutic potential.

Comparative Analysis of KDM4C Inhibitors

Several small molecule inhibitors targeting the KDM4 family have been developed. This section compares this compound with other notable inhibitors based on their reported potencies.

Table 1: Comparison of IC50 Values for KDM4 Family Inhibitors

InhibitorKDM4A (nM)KDM4B (nM)KDM4C (nM)KDM4D (nM)KDM5B (nM)Reference
This compound --8--[5] MCE
QC63521045635104750[6] MCE
TACH101Potent (Pan-KDM4)Potent (Pan-KDM4)Potent (Pan-KDM4)Potent (Pan-KDM4)-[7]
JIB-044454351100290-[6] MCE
IOX1--600--[6] MCE

Table 2: Summary of Reported Effects on H3K9me3 Levels

InhibitorEffect on H3K9me3 LevelsCell Lines/Model SystemValidation MethodReference
This compound Expected to Increase--Inferred from mechanism
QC6352IncreasedBCSC1 cellsChIP-seq[8]
TACH101IncreasedNot specifiedNot specified[7]
JIB-04IncreasedHepatocellular Carcinoma CellsWestern Blot[9]
IOX1IncreasedA549 cellsWestern Blot[4]

Visualizing the Mechanism and Workflow

To better understand the biological context and the experimental process, the following diagrams illustrate the mechanism of KDM4C action and a general workflow for validating changes in H3K9me3 levels.

KDM4C_Mechanism cluster_0 KDM4C-mediated Demethylation cluster_1 Inhibition by this compound H3K9me3 H3K9me3 KDM4C KDM4C H3K9me3->KDM4C Substrate Transcriptional Repression Transcriptional Repression H3K9me3->Transcriptional Repression H3K9me2 H3K9me2 KDM4C->H3K9me2 Demethylates Transcriptional Activation Transcriptional Activation H3K9me2->Transcriptional Activation Kdm4C_IN_1 Kdm4C_IN_1 Kdm4C_IN_1->KDM4C Inhibits Inhibited_KDM4C KDM4C (Inactive)

Caption: Mechanism of KDM4C and its inhibition by this compound.

Caption: Experimental workflow for validating H3K9me3 changes.

Experimental Protocols

Accurate validation of H3K9me3 levels requires robust experimental protocols. Below are detailed methodologies for Western Blot and Chromatin Immunoprecipitation (ChIP).

Protocol 1: Western Blot for Global H3K9me3 Levels

This protocol is adapted from methodologies described for analyzing histone modifications after inhibitor treatment.[10]

Objective: To determine the change in global H3K9me3 levels in cells treated with this compound compared to a vehicle control.

Materials:

  • Cell culture reagents

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (RIPA buffer or similar)

  • Protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 15%)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K9me3, anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and treat with the desired concentrations of this compound or vehicle control for an appropriate duration (e.g., 24-72 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K9me3 and total Histone H3 (typically overnight at 4°C) diluted in blocking buffer.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Quantify the band intensities and normalize the H3K9me3 signal to the total Histone H3 signal.

Protocol 2: Chromatin Immunoprecipitation (ChIP) for Gene-Specific H3K9me3 Levels

This protocol provides a general framework for ChIP, which can be followed by qPCR or high-throughput sequencing (ChIP-seq).[11][12]

Objective: To determine the change in H3K9me3 levels at specific genomic loci (e.g., gene promoters) after this compound treatment.

Materials:

  • Cell culture reagents

  • This compound

  • Vehicle control (e.g., DMSO)

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • PBS

  • Cell lysis and nuclear lysis buffers

  • Chromatin shearing equipment (e.g., sonicator)

  • ChIP dilution buffer

  • Anti-H3K9me3 antibody for ChIP

  • IgG control antibody

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit or phenol-chloroform extraction reagents

  • qPCR reagents or library preparation kit for sequencing

Procedure:

  • Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend nuclei in a suitable buffer and shear chromatin to fragments of 200-500 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin overnight at 4°C with the anti-H3K9me3 antibody or an IgG control.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a spin column or phenol-chloroform extraction.

  • Analysis:

    • ChIP-qPCR: Quantify the enrichment of specific DNA sequences using real-time PCR with primers designed for target genomic regions.

    • ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to analyze H3K9me3 distribution genome-wide.[12]

Conclusion

Validating the increase in H3K9me3 levels upon treatment with this compound is a critical step in characterizing its cellular effects. This guide provides a comparative framework for KDM4C inhibitors and detailed protocols for the essential validation experiments. By employing these methods, researchers can obtain robust and reliable data to advance their understanding of KDM4C inhibition in their specific research context.

References

Safety Operating Guide

Proper Disposal of Kdm4C-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of the histone demethylase inhibitor Kdm4C-IN-1 are outlined below to ensure the safety of laboratory personnel and adherence to environmental regulations. This procedural document provides a step-by-step approach for researchers, scientists, and drug development professionals to manage waste generated from the use of this compound, which is typically dissolved in Dimethyl Sulfoxide (DMSO).

The disposal of this compound and its solutions must be handled with care, treating the material as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in general laboratory trash or poured down the drain.[1][2] Adherence to federal, state, and local environmental regulations is mandatory, and disposal should be carried out by a licensed waste disposal company.

Waste Characterization for Disposal

To facilitate proper disposal by a certified waste management company, it is crucial to accurately characterize the waste stream. The following table summarizes the essential information to be provided.

Waste ComponentDescriptionHazard Classification
This compound A potent, small molecule inhibitor of the histone demethylase KDM4C.While a specific hazard classification is not detailed, it should be treated as a potentially toxic chemical.
Dimethyl Sulfoxide (DMSO) A combustible liquid commonly used as a solvent for this compound.[3][4]Combustible Liquid.[3][4]
Contaminated Materials Includes items such as pipette tips, gloves, and empty containers that have come into contact with this compound.Should be treated as hazardous waste.[5]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

  • Segregation of Waste:

    • All waste containing this compound, including stock solutions, experimental residues, and contaminated labware, must be segregated from general laboratory waste.

    • Do not mix this compound waste with other incompatible chemical waste streams.[2]

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste. The container should be in good condition with a secure screw-top cap.

    • If the original container is used for waste collection, ensure the label is not defaced. For other containers, a hazardous waste label must be affixed.[5]

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste."

    • The label should include the full chemical name "this compound," the solvent used (e.g., "in Dimethyl Sulfoxide"), the approximate concentration and quantity of the waste, and the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

    • The storage area should be well-ventilated and have secondary containment to prevent spills.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste characterization information as detailed in the table above.

  • Disposal of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[6][7]

    • The rinsate must be collected and disposed of as hazardous waste.[6][7]

    • After triple-rinsing, the container's label should be defaced, and it can then be disposed of as regular non-hazardous waste, in accordance with institutional policies.[6]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Identify Waste Type (Liquid, Solid, Empty Container) start->waste_type liquid_waste Liquid Waste (e.g., in DMSO) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated Labware) waste_type->solid_waste Solid empty_container Empty this compound Container waste_type->empty_container Empty collect_liquid Collect in a Labeled, Leak-Proof, Compatible Container liquid_waste->collect_liquid collect_solid Collect in a Labeled, Designated Waste Bag/Container solid_waste->collect_solid rinse_container Triple-Rinse with Appropriate Solvent empty_container->rinse_container store_waste Store in Designated Satellite Accumulation Area with Secondary Containment collect_liquid->store_waste collect_solid->store_waste collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate deface_label Deface Original Label rinse_container->deface_label collect_rinsate->collect_liquid dispose_container Dispose of Container as Non-Hazardous Waste deface_label->dispose_container contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Kdm4C-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of the Potent KDM4C Inhibitor, Kdm4C-IN-1.

This document provides critical safety and logistical information for the handling of this compound, a potent inhibitor of the histone lysine (B10760008) demethylase 4C (KDM4C). Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of your research.

Personal Protective Equipment (PPE) and Engineering Controls

Proper personal protective equipment and engineering controls are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE and recommended laboratory setup.

CategoryRequirementSpecifications and Best Practices
Engineering Controls Fume HoodAll handling of this compound powder and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
Hand Protection Nitrile GlovesWear standard laboratory nitrile gloves. Double gloving is recommended when handling the pure compound or concentrated solutions. Change gloves immediately if contaminated.
Eye Protection Safety Glasses with Side Shields or GogglesApproved safety glasses with side shields are mandatory. For splash hazards, chemical safety goggles are recommended.
Skin and Body Protection Laboratory CoatA standard laboratory coat should be worn at all times. Ensure it is fully buttoned.
Respiratory Protection Not generally requiredIf working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator may be necessary. Consult your institution's environmental health and safety department.

Operational Plan: Step-by-Step Handling and Storage

Strict adherence to the following procedures will ensure the safe and effective use of this compound in a laboratory setting.

Storage
  • Powder: Store the lyophilized powder at -20°C for up to 3 years.

  • Stock Solutions: Prepare stock solutions in a suitable solvent, such as DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]

Reconstitution of this compound

The following workflow outlines the reconstitution process, which must be carried out in a chemical fume hood.

G cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage Don PPE 1. Don Appropriate PPE (Lab coat, gloves, safety glasses) Fume Hood 2. Work in a Chemical Fume Hood Weigh Powder 3. Weigh this compound Powder Add Solvent 4. Add appropriate volume of DMSO to achieve desired concentration Weigh Powder->Add Solvent Vortex 5. Vortex until fully dissolved Add Solvent->Vortex Aliquot 6. Aliquot into single-use tubes Vortex->Aliquot Store 7. Store at -80°C or -20°C Aliquot->Store G cluster_downstream Downstream Effects This compound This compound KDM4C KDM4C This compound->KDM4C Inhibits H3K9me3 Histone H3 Lysine 9 (H3K9me3) KDM4C->H3K9me3 Demethylates Gene Activation Gene Activation KDM4C->Gene Activation Promotes Gene Repression Gene Repression H3K9me3->Gene Repression AKT_cMyc AKT/c-Myc Pathway Gene Activation->AKT_cMyc HIF1a_VEGFA HIF1α/VEGFA Pathway Gene Activation->HIF1a_VEGFA Cell Proliferation Cell Proliferation AKT_cMyc->Cell Proliferation Angiogenesis Angiogenesis HIF1a_VEGFA->Angiogenesis

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.